3-(Trifluoromethyl)formanilide
Description
The exact mass of the compound 3'-Trifluoromethylformanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPECHNDWLRNHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215918 | |
| Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657-78-3 | |
| Record name | N-[3-(Trifluoromethyl)phenyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 657-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(trifluoromethyl)phenyl]formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIFLUOROMETHYL)FORMANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X52F9KDT8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethyl)formanilide: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)formanilide, a pivotal chemical intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group (–CF₃) into molecular scaffolds has become a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document delves into the chemical and physical properties of this compound, its synthesis, spectroscopic characterization, and its significant applications as a versatile building block. Safety protocols and handling guidelines are also discussed to ensure its effective and safe utilization in a research and development setting.
Introduction: The Significance of the Trifluoromethyl Moiety
The introduction of fluorine and fluorinated groups into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and biological properties.[2][4] The trifluoromethyl (TFM) group, in particular, is of immense interest due to its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability owing to the strength of the carbon-fluorine bond.[1][2] These characteristics can lead to improved pharmacokinetic profiles, enhanced binding to biological targets, and increased bioavailability of drug candidates.[2][3] this compound, also known as N-(3-Trifluoromethylphenyl)formamide, serves as a crucial precursor for introducing the 3-(trifluoromethyl)phenyl moiety into a wide range of complex molecules, making it a valuable tool for medicinal and agricultural chemists.[3][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 657-78-3 | [5][6] |
| Molecular Formula | C₈H₆F₃NO | [5][6][7] |
| Molecular Weight | 189.13 g/mol | [5][6][7] |
| Synonyms | N-(3-Trifluoromethylphenyl)formamide, α,α,α-Trifluoro-m-formotoluidide, 3'-(Trifluoromethyl)formanilide | [5] |
| Appearance | Not explicitly stated, but related anilines are often liquids or low-melting solids. | |
| Predicted XlogP | 2.6 | [8] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the formylation of 3-(trifluoromethyl)aniline. This reaction is a classic example of N-acylation.
Reaction Scheme
The synthesis proceeds via the reaction of 3-(trifluoromethyl)aniline with a formylating agent, typically formic acid.
Caption: Synthesis of this compound from 3-(trifluoromethyl)aniline.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on standard formylation reactions of anilines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)aniline (1.0 equivalent).
-
Addition of Reagent: To the aniline, add an excess of formic acid (e.g., 2-3 equivalents). The use of excess formic acid drives the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for a specified period (typically 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining formic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality Behind Experimental Choices
-
Excess Formic Acid: Using an excess of the formylating agent ensures that the limiting reactant, 3-(trifluoromethyl)aniline, is fully consumed, maximizing the yield.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the formylation to occur at a reasonable rate.
-
Precipitation in Water: this compound is an organic compound with limited solubility in water, while formic acid is highly soluble. This difference in solubility allows for a simple and effective initial purification step.
-
Recrystallization: This is a standard technique for purifying solid organic compounds, removing impurities and resulting in a product with high purity.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic methods. While a specific spectrum for this compound was not found in the initial search, the expected spectral features can be predicted based on its structure and data from similar compounds like 3'-(trifluoromethyl)acetanilide.[9]
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the formyl proton. The aromatic protons would appear as a complex multiplet in the range of 7.0-8.0 ppm. The formyl proton (N-CHO) would likely appear as a singlet or a doublet (due to coupling with the N-H proton) further downfield, around 8.0-8.5 ppm. The N-H proton signal would also be present.
-
¹³C NMR: The carbon NMR would show distinct signals for the trifluoromethyl carbon, the aromatic carbons, and the carbonyl carbon of the formyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O (amide I) stretch, typically around 1650-1680 cm⁻¹. An N-H stretching vibration would be observed around 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (189.13 g/mol ).[5][6][7]
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block for the synthesis of a variety of biologically active molecules. The 3-(trifluoromethyl)phenylamine core is a common feature in many pharmaceuticals.
Role as a Synthetic Intermediate
The formyl group in this compound can serve as a protecting group for the amine or can be a precursor for other functional groups. More commonly, the parent amine, 3-(trifluoromethyl)aniline, is used directly in coupling reactions. However, the formanilide can be a stable, solid intermediate that is easily handled and deprotected when needed.
Examples of Biologically Active Molecules
The 3-(trifluoromethyl)aniline scaffold, for which the formanilide is a derivative, is present in numerous drugs. For instance, it is a key component in the synthesis of:
-
Sorafenib: An anticancer drug, is synthesized using a derivative of 3-(trifluoromethyl)aniline.[1]
-
Thiourea Derivatives: Compounds incorporating the 3-(trifluoromethyl)phenyl moiety have been synthesized and evaluated for their antimicrobial and cytotoxic activities.
The trifluoromethyl group in these molecules often contributes to increased efficacy and improved pharmacokinetic properties.[3][10]
Caption: The 3-(trifluoromethyl)aniline scaffold in pharmaceuticals and agrochemicals.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not retrieved in detail, the safety precautions for its precursor, 3-(trifluoromethyl)aniline, should be considered as a baseline.
-
Hazards: 3-(Trifluoromethyl)aniline is toxic by ingestion and inhalation and is an irritant.[11][12] It is harmful if it comes into contact with the skin and can cause serious eye damage.[12][13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[13]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a strategically important molecule in the field of organic synthesis, particularly for the development of new drugs and agrochemicals. Its utility stems from the beneficial properties imparted by the trifluoromethyl group. A clear understanding of its synthesis, properties, and safe handling is crucial for researchers and scientists aiming to leverage this versatile building block in their discovery programs. The continued exploration of trifluoromethylated compounds promises to yield novel solutions to challenges in medicine and agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scilit.com [scilit.com]
- 5. This compound | 657-78-3 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 657-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. PubChemLite - this compound (C8H6F3NO) [pubchemlite.lcsb.uni.lu]
- 9. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 1H NMR [m.chemicalbook.com]
- 10. jelsciences.com [jelsciences.com]
- 11. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
3-(Trifluoromethyl)formanilide structure and properties
An In-depth Technical Guide to 3-(Trifluoromethyl)formanilide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 657-78-3), a key chemical intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. We will explore its fundamental chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this document details a validated synthesis protocol, discusses its chemical reactivity influenced by the trifluoromethyl group, and outlines its significant applications in research and drug development. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the drug development industry who utilize fluorinated compounds as building blocks for novel molecules.
Chemical Identity and Structure
This compound, systematically named N-[3-(trifluoromethyl)phenyl]formamide, is an aromatic amide.[1] The presence of a trifluoromethyl (-CF3) group on the phenyl ring at the meta-position is a defining structural feature. This potent electron-withdrawing group significantly influences the molecule's electronic properties, reactivity, and, by extension, the properties of derivatives synthesized from it.[2]
Key Identifiers:
-
IUPAC Name: N-[3-(trifluoromethyl)phenyl]formamide[1]
-
Synonyms: 3'-Trifluoromethylformanilide, α,α,α-Trifluoro-m-formotoluidide, N-(3-Trifluoromethylphenyl)formamide[1][6]
-
InChIKey: PPECHNDWLRNHEA-UHFFFAOYSA-N[7]
-
SMILES: C1=CC(=CC(=C1)NC=O)C(F)(F)F[7]
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are critical for the identification, qualification, and application of this compound in a research setting.
Physicochemical Data
The properties of this compound are summarized in the table below. It exists as a solid at room temperature.[8]
| Property | Value | Source(s) |
| Molecular Weight | 189.13 g/mol | [3][4][5][6] |
| Appearance | Solid | [8] |
| Purity | ≥95% | [8] |
| Predicted XlogP | 2.6 | [7] |
Spectroscopic Profile
While specific spectral data for this compound is not detailed in the provided search results, its profile can be reliably predicted based on its functional groups and data from analogous structures like 3'-(trifluoromethyl)acetanilide.[9]
| Technique | Expected Observations | Rationale |
| ¹H NMR | ~8.3-8.5 ppm (s, 1H): Formyl proton (-CHO). ~7.3-8.0 ppm (m, 4H): Aromatic protons. Variable (br s, 1H): Amide proton (-NH). | The formyl proton is a singlet. The aromatic region will show complex splitting due to the meta-substitution pattern. The amide proton resonance is often broad and its chemical shift is solvent-dependent. |
| ¹³C NMR | ~160 ppm: Amide carbonyl (C=O). ~120-140 ppm: Aromatic carbons. ~124 ppm (q): Trifluoromethyl carbon (-CF₃), showing coupling to fluorine. | The chemical shifts are characteristic for these functional groups. The carbon attached to the -CF₃ group and adjacent carbons will exhibit splitting (quartet) due to C-F coupling. |
| ¹⁹F NMR | ~ -63 ppm (s): A single peak for the three equivalent fluorine atoms of the -CF₃ group. | This is a highly characteristic signal for trifluoromethyl groups attached to an aromatic ring. |
| FT-IR (cm⁻¹) | ~3300: N-H stretch. ~1680: C=O stretch (Amide I band). ~1540: N-H bend (Amide II band). ~1330 & ~1130: Strong C-F stretching bands. | These absorption frequencies are standard for secondary amides and trifluoromethylated aromatic compounds, allowing for functional group identification.[10][11] |
| Mass Spec. | [M+H]⁺ at m/z 190.0474. | The molecular ion peak is expected at m/z 189.0396. High-resolution mass spectrometry can confirm the elemental composition.[7] |
Synthesis and Reactivity
Synthesis Protocol
This compound is most commonly synthesized via the formylation of its corresponding aniline precursor, 3-(Trifluoromethyl)aniline (CAS: 98-16-8).[4][12] A high-yield, straightforward method involves the reaction with formic acid.[4]
Workflow: Formylation of 3-(Trifluoromethyl)aniline
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Reactant Charging: In a suitable reaction vessel equipped with a reflux condenser, charge 3-(Trifluoromethyl)aniline.
-
Solvent and Reagent Addition: Add benzene as the solvent, followed by the addition of formic acid.
-
Reaction: Heat the mixture to reflux for approximately 2.5 hours.[4]
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product with high purity (e.g., 98% yield).[4]
Chemical Reactivity
The reactivity of this compound is dominated by two key features:
-
The Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group, the -CF₃ moiety deactivates the aromatic ring towards electrophilic substitution. This electronic effect is crucial in directing further chemical transformations and is a primary reason for its use in medicinal chemistry to enhance metabolic stability and modify binding affinities.
-
The Formanilide Group (-NHCHO): This group can participate in various reactions. For instance, like other formanilides, it can be dehydrated to form the corresponding phenylisocyanide, a versatile reagent in its own right.[13] The amide bond itself can be hydrolyzed under acidic or basic conditions.
Applications in Research and Development
The primary value of this compound lies in its role as a versatile chemical building block. The trifluoromethyl-substituted aniline scaffold is a common feature in many biologically active molecules.
-
Pharmaceutical Synthesis: The precursor, 3-(trifluoromethyl)aniline, is widely used in the synthesis of herbicides, diuretics, and antihypertensives.[12] Consequently, the formanilide derivative serves as a protected or activated intermediate in multi-step syntheses of complex pharmaceutical agents.[14][15] The introduction of a -CF₃ group is a well-established strategy in drug design to improve a compound's pharmacokinetic profile, including its lipophilicity and resistance to metabolic degradation.
-
Intermediate for Heterocyclic Chemistry: It serves as a precursor for constructing various heterocyclic ring systems that are of interest in medicinal chemistry and materials science.
-
Dye Manufacturing: The parent aniline is an intermediate in the production of certain dyes, suggesting a potential role for its derivatives in this field as well.[12]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory environment.[6][16]
GHS Hazard Classification:
-
Hazard Statements:
-
Hazard Class: IRRITANT[5]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Ensure that eyewash stations and safety showers are readily accessible.[17]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust.[16] Wash hands and any exposed skin thoroughly after handling.[17] Do not eat, drink, or smoke in the work area.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
This compound is a valuable and versatile intermediate in modern organic synthesis. Its unique electronic properties, imparted by the trifluoromethyl group, make it an important building block, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 3. scbt.com [scbt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 657-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 657-78-3 [chemicalbook.com]
- 7. PubChemLite - this compound (C8H6F3NO) [pubchemlite.lcsb.uni.lu]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 13C NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Formanilide - Wikipedia [en.wikipedia.org]
- 14. jelsciences.com [jelsciences.com]
- 15. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-(Trifluoromethyl)formanilide (CAS 657-78-3)
This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)formanilide, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document delves into the synthesis, analytical characterization, reactivity, and strategic applications of this valuable compound, grounding all claims in verifiable scientific literature.
Core Molecular Profile and Physicochemical Properties
This compound, also known by its IUPAC name N-[3-(trifluoromethyl)phenyl]formamide, is a derivative of aniline featuring two critical functional groups that dictate its chemical behavior and utility: a formamide group and a trifluoromethyl (-CF3) moiety.[1][2] The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3][4][5] The formamide group, meanwhile, serves as a versatile synthetic handle and a precursor to other functional groups.
The fundamental properties of this compound are summarized below. While specific experimental data for the final product's melting and boiling points are not consistently reported in publicly available literature, the properties of its key precursor, 3-(Trifluoromethyl)aniline, are well-documented and provided for context.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 657-78-3 | [1] |
| Molecular Formula | C₈H₆F₃NO | [1] |
| Molecular Weight | 189.13 g/mol | [1] |
| IUPAC Name | N-[3-(trifluoromethyl)phenyl]formamide | [2] |
| Synonyms | 3'-Trifluoromethylformanilide, α,α,α-Trifluoro-m-formotoluidide | |
| Appearance | Expected to be a solid at room temperature | [6] |
| Precursor (3-Trifluoromethyl)aniline m.p. | 5-6 °C | [7] |
| Precursor (3-Trifluoromethyl)aniline b.p. | 187 °C | [7] |
| Precursor (3-Trifluoromethyl)aniline density | 1.29 g/mL at 25 °C | [7] |
Synthesis and Mechanistic Considerations
The most direct and industrially relevant synthesis of this compound is the N-formylation of its parent amine, 3-(Trifluoromethyl)aniline. This reaction is a classic example of nucleophilic acyl substitution.
Causality in Synthesis Design
The choice of formic acid as the formylating agent is driven by its dual role as both the acyl source and a potential acid catalyst. The lone pair of electrons on the aniline nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of formic acid. The reaction is typically driven to completion by heating, which facilitates the dehydration and removal of the water byproduct. The electron-withdrawing nature of the trifluoromethyl group slightly deactivates the aniline nitrogen, making it less nucleophilic than aniline itself; however, the reaction proceeds efficiently under thermal conditions.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: N-Formylation
This protocol is a representative procedure based on established chemical principles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, charge 3-(Trifluoromethyl)aniline (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or benzene (approx. 5-10 volumes). Add formic acid (1.1 - 1.5 eq).
-
Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 2-5 hours), cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess formic acid, followed by a brine wash.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Analytical Characterization: A Spectroscopic Signature
Confirming the identity and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data, which serves as a molecular fingerprint for this compound.
Caption: Key NMR handles for the structural elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination. The predicted shifts are based on data from analogous compounds and established principles.[8][9]
-
¹H NMR: The spectrum will exhibit distinct signals. The formyl proton (-CHO) is expected to appear as a singlet or a doublet (due to coupling with the N-H proton) significantly downfield, around δ 8.4 ppm. The amide proton (N-H) will also be downfield, potentially around δ 8.6 ppm, and may show broadening. The four aromatic protons will appear in the δ 7.3-7.9 ppm region, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the formyl carbonyl carbon (C=O) will be observed around δ 160 ppm.[10] The carbon atom attached to the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of approximately 272 Hz.[11] The trifluoromethyl carbon itself will be in the aromatic region, around δ 124 ppm.[11] The remaining aromatic carbons will appear between δ 115-140 ppm.
-
¹⁹F NMR: A single sharp singlet is expected for the -CF₃ group, as there are no other fluorine atoms in the molecule to couple with.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.[12][13] The spectrum of this compound will be dominated by absorptions from the amide and trifluoromethyl groups.
-
N-H Stretch: A moderate to sharp absorption band around 3300-3250 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1680-1660 cm⁻¹. This is one of the most characteristic peaks in the spectrum.[14]
-
N-H Bend (Amide II): A moderate absorption band around 1550-1530 cm⁻¹.
-
C-F Stretches: A series of very strong, sharp absorption bands typically found in the 1350-1100 cm⁻¹ region, characteristic of the CF₃ group.
-
Aromatic C-H and C=C Stretches: Weaker absorptions above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[15][16][17]
-
Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 189.
-
Key Fragmentation Pathways: The fragmentation is predictable. A primary loss of the formyl radical (•CHO, 29 Da) would lead to a fragment ion at m/z = 160.[18][19] Another expected fragmentation is the loss of the trifluoromethyl radical (•CF₃, 69 Da), resulting in a fragment at m/z = 120. Further fragmentation of the aromatic ring would also be observed.
Table 2: Summary of Expected Analytical Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Formyl Proton (CHO) | ~8.4 ppm (s or d) |
| Amide Proton (NH) | ~8.6 ppm (br s) | |
| Aromatic Protons | 7.3 - 7.9 ppm (m) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~160 ppm |
| Aromatic C-CF₃ | Quartet (¹JCF ≈ 272 Hz) | |
| Trifluoromethyl Carbon (CF₃) | ~124 ppm (q) | |
| IR | N-H Stretch | 3300 - 3250 cm⁻¹ |
| C=O Stretch (Amide I) | 1680 - 1660 cm⁻¹ (strong) | |
| C-F Stretches | 1350 - 1100 cm⁻¹ (very strong) | |
| MS (EI) | Molecular Ion [M]⁺• | m/z 189 |
| Major Fragment | m/z 160 ([M - CHO]⁺) | |
| Major Fragment | m/z 120 ([M - CF₃]⁺) |
Reactivity and Strategic Application in Synthesis
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the differential reactivity of its functional groups.
Role as a Synthetic Building Block
The formamide group can serve as a protecting group for the aniline nitrogen, allowing for selective reactions elsewhere on the aromatic ring.[20] More importantly, it is a direct precursor to other functionalities. For example, dehydration of the formamide yields the corresponding isocyanide (phenylisocyanide), a highly reactive species used in multicomponent reactions.[21]
The primary application, however, is in the synthesis of more complex molecules where the 3-(trifluoromethyl)aniline scaffold is required. This moiety is present in numerous FDA-approved drugs and agrochemicals.[4][5][22] A common synthetic strategy involves using a derivative, 3-(trifluoromethyl)phenyl isocyanate, which can be prepared from the parent aniline. This isocyanate is a key reagent for building urea linkages, which are prevalent in many kinase inhibitors used in oncology.
Caption: Role as a precursor in a hypothetical pharmaceutical synthesis pathway.
A notable example is the drug Sorafenib , a multi-kinase inhibitor. Its synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an aniline derivative to form the critical urea bond.[22] While this specific isocyanate is a regioisomer, the underlying synthetic logic demonstrates the importance of the trifluoromethyl-substituted phenyl isocyanate class of reagents, for which this compound's parent amine is the direct precursor.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of this compound is essential. The safety profile is largely inferred from related anilide and trifluoromethyl compounds.
Table 3: Hazard and Safety Information
| Category | Information | Source(s) |
| Hazard Codes | Xi (Irritant) | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | |
| H315: Causes skin irritation. | ||
| H319: Causes serious eye irritation. | ||
| H335: May cause respiratory irritation. | ||
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Ensure adequate ventilation to keep airborne concentrations low.
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of significant exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and bases.
References
- 1. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. jelsciences.com [jelsciences.com]
- 6. N,N'-BIS(3-(TRIFLUOROMETHYL)PHENYL)FORMAMIDINE CAS#: 16659-14-6 [m.chemicalbook.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. hmdb.ca [hmdb.ca]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 12. compoundchem.com [compoundchem.com]
- 13. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. uni-saarland.de [uni-saarland.de]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]
- 21. NP-MRD: Showing NP-Card for n-Phenylformamide (NP0081872) [np-mrd.org]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-(3-Trifluoromethylphenyl)formamide: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Trifluoromethylphenyl)formamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry and drug development. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. The presence of the trifluoromethyl group (–CF3) on the phenyl ring is a key feature, as this moiety is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-(3-Trifluoromethylphenyl)formamide, with a focus on its utility in the development of novel therapeutics.
Chemical Properties and Structure
N-(3-Trifluoromethylphenyl)formamide is a formamide derivative of 3-(trifluoromethyl)aniline. The core structure consists of a benzene ring substituted with a trifluoromethyl group at the meta-position and a formamide group.
| Property | Value |
| Molecular Formula | C₈H₆F₃NO |
| Molecular Weight | 189.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents such as methanol, ethanol, and dichloromethane |
The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and the reactivity of the formamide moiety.
Synthesis and Purification
The most common and straightforward method for the synthesis of N-(3-Trifluoromethylphenyl)formamide is the N-formylation of 3-(trifluoromethyl)aniline. This reaction can be achieved using various formylating agents, with formic acid being a widely used and economical choice. The reaction is often catalyzed to improve reaction rates and yields.
General Synthesis Pathway
Caption: General reaction scheme for the synthesis of N-(3-Trifluoromethylphenyl)formamide.
Detailed Experimental Protocol: Zeolite-Catalyzed N-Formylation
This protocol describes a solvent-free and environmentally friendly method for the synthesis of N-(3-Trifluoromethylphenyl)formamide using a zeolite catalyst.[1]
Materials:
-
3-(Trifluoromethyl)aniline
-
Formic acid (98-100%)
-
Activated H-Zeolite A catalyst
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 mmol) and formic acid (1.2 mmol).
-
Add H-Zeolite A (0.05 g) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, add ethyl acetate to the reaction mixture to dissolve the product.
-
Filter the mixture to remove the zeolite catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining formic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure N-(3-Trifluoromethylphenyl)formamide.
Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The expected spectroscopic data will corroborate the structure of the desired product.
Spectroscopic Characterization
The structural confirmation of N-(3-Trifluoromethylphenyl)formamide is achieved through a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the trifluoromethyl-substituted phenyl ring. A singlet or doublet for the formyl proton (CHO) typically appears downfield (δ 8.0-8.5 ppm). A broad singlet for the N-H proton is also expected. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. A signal for the formyl carbon (C=O) will be present in the downfield region (around 160-165 ppm). |
| ¹⁹F NMR | A sharp singlet for the -CF₃ group, typically in the range of -60 to -65 ppm (relative to CFCl₃).[2] |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1670 cm⁻¹), and C-F stretching vibrations (in the 1350-1100 cm⁻¹ region). |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.04 g/mol ). |
Applications in Drug Discovery
The primary and most significant application of N-(3-Trifluoromethylphenyl)formamide is its role as a crucial building block in the synthesis of complex pharmaceutical compounds. The trifluoromethylphenyl moiety is a common pharmacophore in modern drug design, valued for its ability to improve a drug's pharmacokinetic and pharmacodynamic properties.
Role as a Synthetic Intermediate
N-(3-Trifluoromethylphenyl)formamide serves as a precursor to a variety of more elaborate molecules. The formamide group can be readily converted to other functional groups, or the entire N-(3-trifluoromethylphenyl) moiety can be incorporated into a larger molecular scaffold.
Caption: Synthetic utility of N-(3-Trifluoromethylphenyl)formamide in drug discovery.
Case Study: Development of NMDA Receptor Ligands
N-(3-Trifluoromethylphenyl)formamide has been utilized in the synthesis of novel N-aryl-N'-methylguanidines, which have been investigated as potential PET radioligands for the N-Methyl-D-aspartate (NMDA) receptor.[1] NMDA receptor dysfunction is implicated in various neurological and psychiatric disorders, making it a significant therapeutic target. The synthesis of these complex guanidines often involves the conversion of the formamide to an isothiocyanate, followed by reaction with an appropriate amine.
Case Study: Pan-RAF Inhibitors
In the field of oncology, derivatives of N-(3-Trifluoromethylphenyl)formamide have been explored for the development of pan-RAF inhibitors.[3] The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. The trifluoromethylphenyl group in these inhibitors often plays a crucial role in achieving high potency and desirable pharmacokinetic profiles.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling N-(3-Trifluoromethylphenyl)formamide. It is important to consult the Safety Data Sheet (SDS) for detailed information.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
N-(3-Trifluoromethylphenyl)formamide is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its straightforward synthesis and the desirable properties conferred by the trifluoromethylphenyl moiety make it a frequently utilized building block for the creation of novel therapeutic agents targeting a range of diseases, from neurological disorders to cancer. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working at the forefront of medicinal chemistry.
References
An In-depth Technical Guide to the Discovery and History of α,α,α-Trifluoro-m-formotoluidide
Abstract
This technical guide provides a comprehensive overview of the synthesis, historical context, and chemical significance of α,α,α-Trifluoro-m-formotoluidide, also known as N-(3-(trifluoromethyl)phenyl)formamide. While a singular "discovery" manuscript for this compound is not prominent in the historical record, its existence and importance are intrinsically linked to the development of its precursor, 3-(trifluoromethyl)aniline, a cornerstone intermediate in the advancement of organofluorine chemistry. This guide will delve into the foundational synthesis of this key aniline, explore the straightforward yet crucial formylation reaction to yield the title compound, and discuss its implicit role in the development of significant pharmaceutical and agrochemical agents. The narrative emphasizes the causal relationships in synthetic strategies and the evolution of trifluoromethylated compounds in applied chemical sciences.
Introduction: The Rise of the Trifluoromethyl Group in Organic Chemistry
The introduction of fluorine and fluorine-containing moieties into organic molecules has been a transformative event in medicinal and agricultural chemistry.[1] The trifluoromethyl (-CF3) group, in particular, has garnered significant attention for its unique electronic properties and metabolic stability.[2][3] Often considered a "super-methyl" group, its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic properties of a parent molecule.[2] The journey of compounds like α,α,α-trifluoro-m-formotoluidide begins with the broader history of organofluorine chemistry, which saw a surge in interest in the mid-20th century as chemists began to appreciate the profound impact of fluorine on biological activity.[4]
This guide will follow a logical progression, starting with the historical synthesis of the essential precursor, 3-(trifluoromethyl)aniline, and then detailing the preparation and properties of its formylated derivative, α,α,α-trifluoro-m-formotoluidide.
Caption: Logical flow of the technical guide.
The Cornerstone Intermediate: 3-(Trifluoromethyl)aniline
The history of α,α,α-trifluoro-m-formotoluidide is inseparable from its parent amine, 3-(trifluoromethyl)aniline (also known as m-aminobenzotrifluoride).[5][6] This colorless liquid has been a vital building block for a wide array of more complex molecules.[7]
Historical Synthesis
The standard manufacturing route to 3-(trifluoromethyl)aniline has historically involved a two-step process starting from benzotrifluoride:
-
Nitration: Benzenetrifluoride is nitrated using a mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the -CF3 group directs the nitration primarily to the meta-position, yielding 3-nitrobenzotrifluoride.
-
Reduction: The resulting nitro compound is then reduced to the corresponding amine, 3-(trifluoromethyl)aniline, typically through catalytic hydrogenation.[8]
This process, while effective, laid the groundwork for the availability of 3-(trifluoromethyl)aniline as a commercial chemical intermediate.[8]
Caption: Historical synthesis of 3-(trifluoromethyl)aniline.
Physicochemical Properties of the Precursor
Understanding the properties of the starting material is crucial for appreciating the subsequent chemistry.
| Property | Value |
| Molecular Formula | C₇H₆F₃N[5] |
| Molecular Weight | 161.12 g/mol [5] |
| Appearance | Colorless liquid[5] |
| Boiling Point | 187-188 °C[6] |
| Melting Point | 5-6 °C |
| CAS Number | 98-16-8[6] |
α,α,α-Trifluoro-m-formotoluidide: Synthesis and Characterization
α,α,α-Trifluoro-m-formotoluidide (N-(3-(trifluoromethyl)phenyl)formamide) is the direct product of the formylation of 3-(trifluoromethyl)aniline. This reaction, while a standard transformation in organic synthesis, is a critical step for modifying the aniline's reactivity and for its use in further synthetic applications.
Synthesis Protocol: Formylation
The formylation of an amine involves the introduction of a formyl group (-CHO). One of the most direct methods is the reaction with formic acid.
Experimental Protocol: Synthesis via Formic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3-(trifluoromethyl)aniline is dissolved in a suitable solvent, such as benzene or toluene.
-
Reagent Addition: An excess of formic acid (e.g., 98%) is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux for a period of 2.5 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield N-(3-(trifluoromethyl)phenyl)formamide as a solid.
This straightforward procedure provides the target compound in high yield.
Caption: Formylation of 3-(trifluoromethyl)aniline.
Physicochemical Properties
The properties of α,α,α-Trifluoro-m-formotoluidide are tabulated below.
| Property | Value |
| Molecular Formula | C₈H₆F₃NO |
| Molecular Weight | 189.13 g/mol |
| CAS Number | 657-78-3 |
Historical Significance and Application as a Synthetic Intermediate
The true historical significance of α,α,α-trifluoro-m-formotoluidide lies in its role as a synthetic intermediate, particularly in the development of pharmaceuticals. The formamide group can serve as a protecting group for the aniline or as a precursor to other functional groups.
A prime example of the importance of its parent aniline is in the synthesis of Flufenamic acid , a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, which was invented in 1963.[9] The synthesis of flufenamic acid involves the coupling of 2-chlorobenzoic acid with 3-(trifluoromethyl)aniline. The availability and reactivity of 3-(trifluoromethyl)aniline were therefore critical to the development of this class of drugs.
Conclusion
The story of α,α,α-trifluoro-m-formotoluidide is a compelling example of how a seemingly simple derivative of a key intermediate can be integral to the progress of applied chemistry. While it may not have a celebrated "discovery" moment, its existence is a direct consequence of the pioneering work in the synthesis of trifluoromethylated anilines. This guide has traced the lineage of this compound from the foundational chemistry of its precursor to its logical and practical synthesis. For researchers in drug discovery and agrochemical development, understanding the history and synthetic accessibility of such building blocks remains a critical aspect of innovation. The legacy of α,α,α-trifluoro-m-formotoluidide is not in its own right, but in the enabling power it and its parent aniline have provided to the field of organofluorine chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 7. CAS 98-16-8: 3-(Trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]
- 8. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]
- 9. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Aniline Core: A Cornerstone of Modern Drug Discovery and Agrochemical Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into the aniline scaffold represents a transformative approach in medicinal chemistry and agrochemical development. This guide provides a comprehensive technical overview of the multifaceted biological activities of trifluoromethylated anilines. We will delve into the fundamental physicochemical alterations induced by the CF₃ moiety, explore their diverse applications as anticancer, antimicrobial, and neuroprotective agents, and provide detailed experimental protocols for assessing their efficacy. By synthesizing mechanistic insights with practical methodologies, this document serves as an essential resource for professionals engaged in the discovery and optimization of novel bioactive molecules.
The Power of Trifluorometylation: Enhancing Molecular Properties
The introduction of a trifluoromethyl group onto an aniline ring profoundly modifies its electronic and physical properties, bestowing advantages crucial for drug design.[1][2][3] The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing moiety, which can significantly impact the basicity (pKa) of the aniline nitrogen.[1] This alteration in pKa is critical for modulating drug-receptor interactions and pharmacokinetic profiles.
Furthermore, the CF₃ group is considered a "super-methyl" group due to its increased lipophilicity and metabolic stability.[3] The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes, a key strategy for enhancing a drug's half-life.[1] This enhanced metabolic stability, coupled with improved membrane permeability, makes trifluoromethylated anilines highly desirable scaffolds in the pursuit of more effective and durable therapeutic agents.[4][5][6][7]
Key Physicochemical Impacts of Trifluoromethylation:
| Property | Effect of Trifluoromethyl Group | Rationale |
| Basicity (pKa) | Decreases | Strong electron-withdrawing nature of the CF₃ group reduces the electron density on the aniline nitrogen.[1] |
| Lipophilicity (LogP) | Increases | The CF₃ group is more lipophilic than a methyl group, enhancing membrane permeability.[4][6] |
| Metabolic Stability | Increases | The high strength of the C-F bond makes it resistant to enzymatic degradation, particularly by CYP450 enzymes.[1][5] |
| Binding Affinity | Can enhance | The CF₃ group can engage in favorable interactions with biological targets, improving binding affinity.[2] |
Anticancer Activity: A Prominent Therapeutic Avenue
Trifluoromethylated anilines are integral components of numerous anticancer agents, demonstrating significant cytotoxic effects against a range of cancer cell lines.[8][9] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that drive tumor proliferation and survival.[2][8]
Mechanism of Action: Inducing Apoptosis and Inhibiting Kinases
Studies on various trifluoromethyl-containing compounds suggest that a primary mode of their anticancer activity is the induction of apoptosis.[8] For instance, certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their demise.[10]
Furthermore, the anilinoquinazoline scaffold, often featuring a trifluoromethylated aniline moiety, is a common pharmacophore in the development of kinase inhibitors.[1] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many cancers. The trifluoromethyl group can enhance the inhibitory potency (IC₅₀) of these compounds against specific kinases, thereby blocking downstream signaling and halting cancer cell growth.[1][2]
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of several trifluoromethyl-containing aniline derivatives against various human cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
Table 1: Cytotoxicity of Anilino-Substituted Quinazoline and Pyrimidine Derivatives [8]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 4-anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62 |
| Anilino pyrimidine sulfonamide 3d | K562 (Leukemia) | Promising activity |
| Anilino pyrimidine sulfonamide 3e | K562 (Leukemia) | Promising activity |
| Anilino pyrimidine sulfonamide 3g | K562 (Leukemia) | Promising activity |
Table 2: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [8]
| Compound ID | A375 (Melanoma) IC₅₀ (µM) | C32 (Melanoma) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| 3a | >50 | 28.3 | 29.1 | >50 |
| 3b | 25.4 | 24.4 | 27.8 | 25.4 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated aniline compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.[8]
Caption: Workflow for determining cell viability using the MTT assay.
Antimicrobial and Antibiofilm Efficacy
Trifluoromethylated anilines have demonstrated potent antibacterial and antibiofilm properties, making them promising candidates for combating bacterial infections.[11][12] Their efficacy has been particularly noted against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi.[11][12]
Mechanism of Action: Membrane Disruption and Virulence Factor Inhibition
Certain trifluoro-anilines cause noticeable destruction to the bacterial cell membrane, leading to bactericidal activity.[11][12] In addition to direct killing, these compounds can also inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[11][13]
Furthermore, trifluoromethylated anilines have been shown to significantly reduce the production of key virulence factors, including motility, protease activity, hemolysis, and indole production, thereby diminishing the pathogen's ability to cause disease.[11][12]
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentrations (MIC) of two active trifluoro-aniline derivatives against planktonic cells.
Table 3: Minimum Inhibitory Concentrations (MIC) of Trifluoro-Anilines [11][12]
| Compound | Target Organism | MIC (µg/mL) |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. harveyi | 100 |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. harveyi | 50 |
Experimental Protocol: MIC Determination by Broth Microdilution
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Culture bacteria overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the trifluoromethylated aniline compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Neuroprotective and Ion Channel Modulation Activities
Recent studies have highlighted the potential of trifluoromethyl-containing compounds in the treatment of neurological disorders. For example, a synthetic compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has shown promise in recovering learning and memory after chronic cerebral hypoperfusion by promoting neurogenesis.[14] The proposed mechanism involves the upregulation of brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB pathway.[14]
Trifluoromethylated anilines can also serve as scaffolds for the development of ion channel modulators.[15][16] Ion channels are critical for neuronal signaling, and their modulation can have profound effects on neuronal excitability and function. The unique properties of the trifluoromethyl group can be leveraged to design selective and potent modulators of specific ion channels implicated in neurological diseases.
Applications in Agrochemicals
Trifluoromethylated anilines are extensively used in the formulation of agrochemicals, including herbicides, pesticides, and fungicides.[17][18] The trifluoromethyl group enhances the biological activity and environmental persistence of these compounds, leading to more effective crop protection solutions.[18][19] For instance, 4-Nitro-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of various pesticides and herbicides where the specific arrangement of substituents leads to potent and selective biological activity.
Synthesis and Chemical Reactivity
Trifluoromethylated anilines serve as versatile building blocks in organic synthesis.[20] The amino group can undergo various transformations, such as acylation and N-alkylation, while the aromatic ring is amenable to electrophilic substitution.[20] Numerous synthetic protocols have been developed for the efficient synthesis of a wide range of trifluoromethylated aniline derivatives, including methods for ortho-trifluoromethoxylation and visible-light-induced radical trifluoromethylation.[21][22]
General Synthesis of 4-Anilinoquinazoline Derivatives[8]
A solution of the appropriate aniline (0.33 mmol) and formamidine acetate (0.55 mmol) in absolute ethanol (10 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to yield the quinazoline derivative.
Conclusion
The trifluoromethylaniline core is a privileged scaffold in modern chemical biology, offering a unique combination of physicochemical properties that translate into potent and diverse biological activities. From combating cancer and microbial infections to protecting neuronal function and ensuring crop health, these compounds continue to be a focal point of intensive research and development. The insights and methodologies presented in this guide underscore the immense potential of trifluoromethylated anilines and provide a solid foundation for the continued exploration and exploitation of their therapeutic and agrochemical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. The synthesis of trifluoromethylated N-nitroaryl-2-amino-1,3-dichloropropane derivatives and their evaluation as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ion Channel Modulators in Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ion channel modulators as potential positive inotropic compound for treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. tuodaindus.com [tuodaindus.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Visible-light-promoted radical C-H trifluoromethylation of free anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group represents one of the most impactful and widely adopted strategies in modern drug design. Its introduction into a molecular scaffold can profoundly and often beneficially alter a compound's physicochemical and biological properties. This guide provides an in-depth analysis of the multifaceted roles of the CF₃ group, moving from its fundamental electronic and steric characteristics to its influence on pharmacokinetics and pharmacodynamics. We will explore how this seemingly simple substituent enhances metabolic stability, modulates lipophilicity and pKa, and creates critical binding interactions that can significantly improve a drug candidate's efficacy, safety, and overall "drug-likeness." This paper synthesizes field-proven insights with established chemical principles, offering researchers and drug development professionals a comprehensive technical overview supported by mechanistic diagrams, procedural outlines for key synthetic transformations, and illustrative case studies of successful FDA-approved drugs.
Introduction: The Rise of a "Super-Methyl" Group
The history of medicinal chemistry is a story of molecular fine-tuning. Among the vast arsenal of functional groups available to the medicinal chemist, organofluorine substituents, particularly the trifluoromethyl group, have ascended to a position of prominence. The first investigations into the biological activity of trifluoromethyl compounds date back to the 1950s, but their use has exploded in recent decades.[1] Today, a significant percentage of top-selling pharmaceuticals contain at least one fluorine atom, with the CF₃ group being a recurring motif in many blockbuster drugs, from antidepressants like Fluoxetine to anti-inflammatory agents like Celecoxib.[2][3]
Often dubbed a "super-methyl" group, the CF₃ moiety is far more than a simple sterically larger version of its hydrocarbon counterpart.[4] Its potent electron-withdrawing nature, combined with high lipophilicity and exceptional stability, provides a unique combination of properties that chemists can leverage to overcome common drug development hurdles.[5][6] This guide will dissect the causality behind the CF₃ group's success, providing a foundational understanding for its rational application in drug discovery projects.
Chapter 1: The Unique Physicochemical Profile of the Trifluoromethyl Group
The profound impact of the CF₃ group begins with its fundamental physicochemical properties, which are dramatically different from the methyl (CH₃) or hydrogen (H) groups it often replaces.
Electronegativity, Lipophilicity, and Steric Hindrance
The three highly electronegative fluorine atoms create a strong inductive electron-withdrawing effect, significantly altering the electronic landscape of the parent molecule.[5] This property is central to its ability to modulate molecular interactions and reactivity. Concurrently, the CF₃ group is substantially more lipophilic than a hydrogen or methyl group, a characteristic that is critical for enhancing a drug's ability to cross biological membranes.[4][6]
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[7] This inherent strength is the primary reason for the exceptional metabolic stability of the CF₃ group.[4]
| Property | Hydrogen (H) | Methyl (CH₃) | Chlorine (Cl) | Trifluoromethyl (CF₃) | Causality & Implication |
| Van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | ~2.2-2.7 | Sterically, CF₃ is larger than methyl and can be considered a bioisostere for an isopropyl group.[5][8] This can enhance binding through increased hydrophobic interactions. |
| Hansch Lipophilicity (π) | 0.00 | +0.50 | +0.71 | +0.88 | The high lipophilicity significantly improves membrane permeability, aiding absorption and distribution, including passage across the blood-brain barrier.[5][7] |
| Electronegativity (Pauling) | 2.20 | ~2.5 (C) | 3.16 | ~3.5-4.0 (effective) | The strong electron-withdrawing nature lowers the pKa of nearby acidic or basic centers, altering ionization state at physiological pH and influencing target binding.[2][9] |
| Metabolic Stability | Low (labile) | Low (prone to oxidation) | Moderate | High | The strong C-F bonds are resistant to enzymatic cleavage, particularly by Cytochrome P450 enzymes, thus preventing metabolic degradation.[6][10] |
Modulation of Acidity and Basicity (pKa)
The powerful inductive effect of the CF₃ group is a reliable tool for tuning the pKa of nearby functional groups. When placed on an aromatic ring, it can significantly lower the pKa of an acidic proton (e.g., in a phenol or carboxylic acid) or decrease the basicity of a nitrogen atom (e.g., in an aniline or pyridine). This modulation is critical because a drug's ionization state at physiological pH (typically ~7.4) dictates its solubility, permeability, and ability to interact with its biological target.[9][11] For example, lowering the pKa of a basic amine can reduce unwanted interactions with off-target ion channels while preserving the necessary interactions at the primary target.
Chapter 2: Pharmacokinetic Implications of Trifluoromethylation
The translation of a potent compound into a successful drug is heavily dependent on its pharmacokinetic (PK) profile—what the body does to the drug. Trifluoromethylation is a premier strategy for optimizing PK properties.
Enhancing Metabolic Stability
One of the most valuable applications of the CF₃ group is to block metabolic oxidation.[10] Aromatic rings and methyl groups are common sites of metabolism by Cytochrome P450 (CYP) enzymes, which hydroxylate these positions to facilitate excretion. Replacing a hydrogen or a methyl group at such a "metabolic hotspot" with a CF₃ group effectively shields the molecule from this degradation pathway.[6] The extreme stability of the C-F bonds makes the group resistant to enzymatic attack, which can dramatically increase the drug's half-life, improve its oral bioavailability, and lead to a more consistent therapeutic exposure with less frequent dosing.[4][7]
Caption: Metabolic blocking effect of the CF₃ group.
Improving Membrane Permeability and Bioavailability
The lipophilicity imparted by the CF₃ group is instrumental in improving a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[6][7] This enhanced permeability often translates directly to improved oral bioavailability, ensuring that a sufficient concentration of the drug reaches its site of action.[7][10] The antidepressant Fluoxetine (Prozac) is a classic example where the CF₃ group contributes to the lipophilicity required for efficient brain penetration.[7]
Chapter 3: Pharmacodynamic Impact: Trifluoromethyl Groups in Drug-Target Interactions
Beyond pharmacokinetics, the CF₃ group plays a direct and active role in how a drug binds to its target protein, influencing both affinity and selectivity.
Binding Affinity and Non-Covalent Interactions
The CF₃ group can participate in several types of favorable non-covalent interactions within a protein's binding pocket:
-
Hydrophobic Interactions: Its lipophilic nature allows it to fit snugly into hydrophobic pockets, displacing water and contributing favorably to the binding energy.[5]
-
Dipole-Dipole and Ion-Dipole Interactions: The polarized C-F bonds create a strong molecular dipole, allowing the CF₃ group to engage in stabilizing electrostatic interactions with polar residues or charged ions in the binding site.
-
Weak Hydrogen Bonding: While not a classical hydrogen bond acceptor, the electronegative fluorine atoms can act as very weak acceptors in certain contexts, contributing to binding affinity.[12][13]
-
Halogen Bonding: In specific geometric arrangements, the fluorine atoms can participate in halogen bonds, a directional non-covalent interaction that is gaining recognition in drug design.[1]
The anti-HIV drug Tipranavir exemplifies this, where its trifluoromethyl-2-pyridyl moiety engages in multiple stabilizing interactions within the active site of the HIV protease enzyme.[1]
Caption: Binding interactions of the CF₃ group.
Bioisosterism: A Versatile Mimic
The CF₃ group is an effective bioisostere for several other chemical groups, allowing chemists to replace a problematic moiety while retaining or improving biological activity. It is sterically similar to a chlorine atom and can be compared to an isopropyl group.[7][8] In some cases, it has successfully replaced an aliphatic nitro group, which is often considered a metabolic liability.[14][15] This bioisosteric replacement not only resolved the metabolic instability of the nitro-containing compounds but also led to more potent analogues.[16]
Chapter 4: Strategic Incorporation: Synthetic Methodologies
The widespread use of the CF₃ group has been enabled by the development of robust synthetic methods for its introduction. While historically challenging, modern organic chemistry offers a diverse toolbox for trifluoromethylation.[7] The main strategies are categorized as nucleophilic, electrophilic, and radical trifluoromethylation.[1][17]
Experimental Protocol 1: Copper-Mediated Aromatic Trifluoromethylation (A Sandmeyer-type approach)
This protocol describes a common method for introducing a CF₃ group onto an aromatic ring, which is a frequent requirement in pharmaceutical synthesis. The causality behind this choice is its reliability for aryl diazonium salts, which are readily prepared from anilines.
Objective: To synthesize an aryl-CF₃ compound from an aryl amine precursor.
Self-Validation: The reaction progress can be monitored by TLC or LC-MS to observe the consumption of the starting material and the formation of the product. The final product is validated by ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Methodology:
-
Diazotization:
-
Dissolve the starting aniline (1.0 eq) in a suitable acidic aqueous solution (e.g., 20% HCl) at 0°C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
-
Trifluoromethylation:
-
In a separate flask, prepare a solution of sodium trifluoromethanesulfinate (CF₃SO₂Na, 2.0 eq, "Langlois' reagent") and copper(I) iodide (CuI, 0.2 eq) in a polar aprotic solvent like DMF or NMP.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper/reagent mixture. Vigorous nitrogen evolution is expected.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.
-
-
Workup and Purification:
-
Quench the reaction by pouring it into a mixture of water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure aryl-CF₃ compound.
-
Experimental Protocol 2: Electrophilic Trifluoromethylation of a Carbonyl Compound
This method is used to create α-trifluoromethyl carbonyl compounds, which are valuable building blocks. The use of a hypervalent iodine reagent (e.g., Togni's reagent) provides a source of an "electrophilic" CF₃ group.
Objective: To synthesize an α-trifluoromethyl ketone from a silyl enol ether.
Self-Validation: Reaction completion is monitored by TLC/LC-MS. The product structure is confirmed by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry, where the characteristic CF₃ signal in the ¹⁹F NMR is a key diagnostic.
Methodology:
-
Setup:
-
To a flame-dried flask under an inert atmosphere (N₂ or Argon), add the silyl enol ether precursor (1.0 eq) and a suitable solvent (e.g., acetonitrile or DCM).
-
Add the electrophilic trifluoromethylating agent, such as Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.2 eq).
-
-
Reaction:
-
Stir the mixture at room temperature. The reaction is often complete within 1-12 hours.
-
(Optional) For less reactive substrates, a catalytic amount of a Lewis acid or a copper catalyst may be required.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and wash with an aqueous solution of sodium thiosulfate (to remove iodine byproducts), followed by water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue via silica gel chromatography to obtain the desired α-trifluoromethyl ketone.
-
Chapter 5: Case Studies in FDA-Approved Drugs
The theoretical benefits of the CF₃ group are validated by its presence in numerous successful drugs.
| Drug | Therapeutic Class | Role of the Trifluoromethyl Group(s) |
| Fluoxetine (Prozac) | Antidepressant (SSRI) | The CF₃ group on the phenyl ring increases lipophilicity, facilitating entry across the blood-brain barrier. It also blocks a potential site of metabolism, contributing to a longer half-life.[2][7] |
| Celecoxib (Celebrex) | Anti-inflammatory (COX-2 Inhibitor) | The CF₃ group is crucial for selective binding to the COX-2 enzyme's hydrophobic side pocket, which is larger than the corresponding pocket in the COX-1 isoform, thus conferring selectivity and reducing gastrointestinal side effects.[2] |
| Alpelisib (Piqray) | Anticancer (PI3K Inhibitor) | The CF₃ group on the pyridine ring enhances the compound's potency and contributes to its overall pharmacokinetic profile, including metabolic stability.[1] |
| Selinexor (Xpovio) | Anticancer (XPO1 Inhibitor) | The two CF₃ groups on the phenyl ring are critical for binding affinity and contribute to the molecule's overall stability and cell permeability.[1] |
| Ubrogepant (Ubrelvy) | Migraine Treatment (CGRP Antagonist) | The N-trifluoroethyl group improves metabolic stability and contributes to the optimal physicochemical properties required for oral bioavailability and efficacy.[1] |
Conclusion and Future Perspectives
The trifluoromethyl group is an indispensable tool in the medicinal chemist's toolkit. Its ability to simultaneously modulate multiple molecular properties—lipophilicity, metabolic stability, pKa, and binding interactions—makes it a powerful and versatile substituent for optimizing drug candidates.[11] The causal relationships are clear: the strong C-F bond and high electronegativity lead to enhanced stability and potent electronic effects, while the fluorinated surface increases lipophilicity, improving pharmacokinetic profiles. As synthetic methodologies for trifluoromethylation continue to evolve, becoming more efficient and selective, we can anticipate that the strategic use of the CF₃ group will continue to play a pivotal role in the development of the next generation of innovative medicines.[7][17]
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 12. Frontiers | Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells [frontiersin.org]
- 13. Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 16. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 17. Trifluoromethylation - Wikipedia [en.wikipedia.org]
Starting materials for 3-(Trifluoromethyl)formanilide synthesis
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)formanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its strategic importance lies in the presence of the trifluoromethyl group, which can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, focusing on the selection of starting materials, reaction mechanisms, and process optimization. We will delve into the industrial-scale synthesis of the key precursor, 3-(Trifluoromethyl)aniline, and detail the subsequent formylation step, offering field-proven protocols and explaining the causality behind critical experimental choices.
Retrosynthetic Analysis and Core Strategy
The most direct and logical approach to synthesizing this compound is through the N-formylation of a corresponding aniline. This retrosynthetic disconnection immediately identifies the two primary building blocks: a formyl group source and the key starting material, 3-(Trifluoromethyl)aniline.
The overall synthetic workflow is therefore a two-stage process, beginning from a common industrial chemical, benzotrifluoride.
Caption: Overall synthetic workflow for this compound.
This guide will first address the synthesis of the critical aniline intermediate before detailing the final formylation step.
Synthesis of the Key Starting Material: 3-(Trifluoromethyl)aniline
3-(Trifluoromethyl)aniline is a colorless liquid that serves as the foundational building block for the target formanilide[1]. While commercially available, understanding its synthesis is crucial for process development and cost management in large-scale applications. The most prevalent industrial method involves the nitration of benzotrifluoride followed by the reduction of the resulting nitro compound.
Step 1: Electrophilic Nitration of Benzotrifluoride
The trifluoromethyl (-CF₃) group is a strongly deactivating and meta-directing substituent on the benzene ring due to its powerful electron-withdrawing inductive effect. Consequently, the electrophilic nitration of benzotrifluoride predominantly yields the 3-nitro isomer.
-
Reaction: Benzotrifluoride is treated with a nitrating agent, typically a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Regioselectivity: The reaction provides large amounts of 3-nitrobenzotrifluoride (around 90%), with smaller quantities of the 2-nitro (~9%) and 4-nitro (~1%) isomers[2]. This high regioselectivity simplifies purification, making it an efficient industrial process.
Step 2: Reduction of 3-Nitrobenzotrifluoride
The nitro group of 3-nitrobenzotrifluoride is subsequently reduced to an amino group to yield 3-(Trifluoromethyl)aniline. Several methods are effective for this transformation:
-
Catalytic Hydrogenation: This is a common industrial method involving the reaction of the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. This method is highly efficient and produces water as the only byproduct, making it environmentally favorable.
-
Metal-Acid Reduction: Classic methods involving metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) can also be used, particularly in laboratory settings.
The resulting 3-(Trifluoromethyl)aniline can be purified by distillation before use in the subsequent formylation step[2].
Primary Synthetic Route: Formylation of 3-(Trifluoromethyl)aniline
The N-formylation of an amine is the introduction of a formyl group (-CHO) onto the nitrogen atom. This reaction is fundamental in organic synthesis for creating formamides, which are important intermediates and can also serve as protecting groups for amines[3].
Reaction Mechanism
The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the formylating agent. The trifluoromethyl group on the aniline ring is electron-withdrawing, which decreases the nucleophilicity of the amino group. Consequently, the reaction may require more forcing conditions (e.g., heat) compared to anilines with electron-donating groups[3].
Caption: General mechanism for the N-formylation of an aniline.
Formylating Agents and Methodologies
A variety of reagents can be used to achieve N-formylation. The choice often depends on factors like scale, cost, substrate reactivity, and desired reaction conditions.
| Formylating Agent | Typical Conditions | Advantages | Disadvantages |
| Formic Acid | Neat or with a solvent (e.g., toluene, PEG), often heated[3][4][5]. | Inexpensive, readily available, simple procedure. | Equilibrium reaction; often requires water removal to drive to completion. |
| Acetic Formic Anhydride | Generated in situ from formic acid and acetic anhydride. | Highly reactive, good yields. | The reagent is unstable and must be prepared fresh; less atom-economical[3]. |
| Ammonium Formate | Reflux in an appropriate solvent like acetonitrile[6]. | Effective for anilines and secondary amines. | May not be suitable for all primary amines[6]. |
| Chloral | Used in some specific protocols. | An alternative formyl source. | Generates chloroform as a byproduct; reagent is toxic[3]. |
| Catalytic Methods | Formic acid with catalysts like ZnO, ZnCl₂, I₂, or solid acids[6][7][8]. | Milder conditions, potentially higher efficiency, catalyst can be recycled. | Requires catalyst preparation/purchase and subsequent removal. |
For the synthesis of this compound, the most direct and well-established method utilizes formic acid, often with azeotropic removal of water to ensure high conversion.
Field-Proven Experimental Protocol
The following protocol is adapted from a trusted procedure in Organic Syntheses for a similar transformation and is applicable to the formylation of 3-(Trifluoromethyl)aniline[4].
Materials:
-
3-(Trifluoromethyl)aniline (1 mole)
-
Formic acid (88-95%, ~1.2 moles)
-
Toluene (Sufficient quantity for reaction and azeotropic distillation)
Equipment:
-
Round-bottom flask of appropriate size
-
Dean-Stark apparatus or a similar setup for azeotropic water removal
-
Condenser
-
Heating mantle
-
Distillation apparatus for purification
Procedure:
-
Setup: In a round-bottom flask, combine 3-(Trifluoromethyl)aniline, formic acid, and toluene. Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill. Water will be collected in the Dean-Stark trap, while the toluene will return to the reaction flask.
-
Monitoring: Continue the reflux until no more water is collected in the trap. The reaction is driven to completion by the continuous removal of the water byproduct[4]. This typically takes several hours.
-
Solvent Removal: Once the reaction is complete, arrange the apparatus for simple distillation and remove the bulk of the toluene solvent.
-
Purification: Transfer the remaining crude product to a distillation apparatus suitable for vacuum distillation. Purify the this compound by distillation under reduced pressure. The product is typically a solid at room temperature. Recrystallization from a suitable solvent can be performed for further purification if necessary.
Causality and Optimization:
-
Why Toluene? Toluene serves two critical functions: it acts as a solvent for the reactants and, more importantly, it forms a low-boiling azeotrope with water. This allows for the physical removal of water from the reaction, shifting the equilibrium towards the product side and ensuring a high yield[4].
-
Why Formic Acid? It is the simplest and most cost-effective formylating agent. While the reaction is an equilibrium, the use of an azeotroping solvent makes it a highly practical choice for large-scale synthesis[3].
-
Purity Concerns: The primary impurity is often unreacted 3-(Trifluoromethyl)aniline. A clean separation can be achieved by vacuum distillation due to the difference in boiling points between the starting material and the formylated product.
Characterization and Quality Control
Confirmation of the final product, this compound, should be performed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. The ¹H NMR will show characteristic peaks for the aromatic protons, the N-H proton, and the formyl proton.
-
Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the amide group, typically around 1660-1680 cm⁻¹, and an N-H stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The synthesis of this compound is a well-established process rooted in fundamental organic chemistry principles. The most economically viable and scalable route begins with the regioselective nitration of benzotrifluoride, followed by reduction to yield the key intermediate, 3-(Trifluoromethyl)aniline. The final N-formylation is most effectively and simply accomplished using formic acid with the azeotropic removal of water to drive the reaction to completion. This in-depth understanding of starting materials, mechanisms, and process parameters enables researchers and drug development professionals to efficiently produce this valuable chemical intermediate for a wide range of applications.
References
- 1. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formylation of Amines [mdpi.com]
- 8. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
The Formanilide Functional Group: A Lynchpin in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The formanilide functional group, characterized by a formyl group attached to the nitrogen atom of an aniline derivative, is a cornerstone of synthetic organic chemistry. Its versatile reactivity allows it to serve as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1][2][3] This guide provides a comprehensive exploration of the formanilide functional group, delving into its synthesis, key transformations, and the mechanistic underpinnings of its reactivity. Particular emphasis is placed on its role in seminal name reactions and its utility as a directing group in electrophilic aromatic substitution, offering field-proven insights for professionals in chemical research and drug development.
Introduction to the Formanilide Functional Group
Formanilide, or N-phenylformamide, is the simplest aromatic formamide, consisting of a phenyl group bonded to the nitrogen of a formamide.[2][4][5] This seemingly simple structure belies a rich and diverse chemical reactivity that has been harnessed by chemists for over a century. The interplay between the electron-donating nitrogen lone pair and the electron-withdrawing carbonyl group, in conjunction with the aromatic ring, dictates its chemical behavior. This duality allows the formanilide moiety to participate in a variety of transformations, acting as a precursor to isocyanides, a substrate in formylation and cyclization reactions, and a directing group in the functionalization of aromatic rings.[1][2][3] Its importance is underscored by its role as a key intermediate in the production of fungicides like mepanipyrim and as a building block for complex heterocyclic systems.[1][2]
Physical and Chemical Properties of Formanilide:
| Property | Value | Reference |
| Molecular Formula | C7H7NO | [2][4][6] |
| Molar Mass | 121.14 g/mol | [2] |
| Appearance | Colorless to white crystalline solid | [2][6][7] |
| Melting Point | 46-48 °C | [7] |
| Boiling Point | 271 °C | [2] |
| Solubility | Soluble in water | [6][7] |
Synthesis of Formanilides
The preparation of formanilides can be achieved through several reliable methods, with the choice of method often depending on the scale of the reaction and the nature of the aniline substrate.
Formylation with Formic Acid
The most direct and classical method for synthesizing formanilides is the reaction of an aniline with formic acid.[8] This condensation reaction typically requires heating to drive off the water formed.[3] To facilitate water removal and improve yields, azeotropic distillation with a solvent like toluene is often employed.[3][9]
Experimental Protocol: Synthesis of N-Methylformanilide from N-Methylaniline and Formic Acid [9]
-
Combine 321 g (3 moles) of methylaniline, 300 g of 85-90% formic acid, and 1.8 L of toluene in a round-bottomed flask fitted with a distillation apparatus.
-
Heat the solution to a slow distillation. The azeotrope of water and toluene will distill at 87-88 °C.
-
Continue distillation until all the water is removed, at which point the vapor temperature will rise to 108-110 °C. This typically takes 5-6 hours and will yield approximately 1.5 L of toluene in the distillate.
-
The remaining solution is then distilled under reduced pressure to yield N-methylformanilide.
Transamidation with Dimethylformamide (DMF)
An alternative approach involves the transamidation reaction between an aniline and N,N-dimethylformamide (DMF). This method can be advantageous as it avoids the use of corrosive formic acid. The reaction is typically catalyzed by an acid, such as acetic acid, and requires heating under reflux.[10]
Experimental Protocol: Synthesis of Formanilide from Aniline and DMF [10]
-
In a reaction vessel, combine aniline and DMF in a molar ratio of 1:1 to 1:5.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux and maintain for 5-9 hours.
-
After the reaction is complete, the formanilide product is isolated through standard workup procedures.
Catalytic N-Formylation using CO2
In a greener and more sustainable approach, carbon dioxide can be utilized as a C1 source for the N-formylation of anilines.[11][12] These reactions often require a catalyst, such as a copper-based heterogeneous catalyst, and a reducing agent.[11] This method is part of a growing field of research focused on CO2 utilization in chemical synthesis.[12][13]
Key Reactions of the Formanilide Functional Group
The formanilide moiety is a versatile functional group that participates in a range of important chemical transformations.
The Vilsmeier-Haack Reaction: A Gateway to Aryl Aldehydes
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[14][15][16][17] In this reaction, a substituted formamide, such as N-methylformanilide or DMF, reacts with phosphorus oxychloride (POCl3) to generate a chloroiminium ion, known as the Vilsmeier reagent.[14][16][17] This electrophilic species then attacks an electron-rich aromatic ring, leading to the formation of an aryl aldehyde after hydrolysis.[14][16]
The formanilide itself can act as the formylating agent. For instance, the reaction of N-methylformanilide and phosphorus oxychloride with a reactive arene like anthracene yields the corresponding aldehyde.[14]
Mechanism of the Vilsmeier-Haack Reaction:
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: The substituted formamide reacts with POCl3 to form the electrophilic chloroiminium ion.[14][16][17]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the Vilsmeier reagent, followed by elimination of a proton to restore aromaticity. The resulting iminium ion is then hydrolyzed during workup to yield the aldehyde.[14][16]
Caption: The Vilsmeier-Haack reaction workflow.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [17]
-
Dissolve the electron-rich aromatic substrate in DMF at 0 °C.
-
Add (Chloromethylene)dimethyliminium chloride (the pre-formed Vilsmeier reagent) to the solution.
-
Allow the reaction to stir and warm to room temperature for several hours.
-
Quench the reaction at 0 °C by adding a solution of sodium acetate in water.
-
Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.
-
Purify the resulting aldehyde by silica gel column chromatography.
The Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines
The Bischler-Napieralski reaction is a crucial method for the synthesis of 3,4-dihydroisoquinolines, which are precursors to isoquinolines, a common scaffold in natural products and pharmaceuticals.[18][19][20][21] The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like POCl3 or phosphorus pentoxide (P2O5).[18][19][20][22]
Mechanism of the Bischler-Napieralski Reaction:
The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclized product.[19][22]
Caption: Key steps in the Bischler-Napieralski reaction.
The Leuckart-Wallach Reaction: Reductive Amination
The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones.[23][24][25] When formamide is used as the nitrogen source and reducing agent, the reaction is often referred to as the Leuckart reaction.[25] The reaction proceeds by heating the carbonyl compound with formamide or ammonium formate, leading to the formation of the corresponding amine, often via an N-formylated intermediate.[23][24][25][26]
Reduction to Methylamines
Formanilides can be selectively reduced to the corresponding N-methylamines. This transformation is valuable for introducing a methyl group onto an aniline nitrogen. Various reducing agents can be employed, with sodium borohydride in the presence of certain additives being a common choice. For instance, a CO2-tuned reduction of N-methylated formanilides using NaBH4 has been reported to give good to excellent yields of tertiary amines.[27][28] Another method involves the reduction of N-substituted carbonylimidazoles, which proceeds through a formamide intermediate, using a NaBH4/I2 system.[29]
Dehydration to Isocyanides
Dehydration of formanilides is a classic method for the synthesis of isocyanides (isonitriles).[1][2] This reaction is typically carried out using a strong dehydrating agent such as phosphorus oxychloride or phosgene. Phenyl isocyanide, a product of formanilide dehydration, is a useful reagent in its own right, particularly in coordination chemistry.[1]
The Formanilide Group as a Directing Group in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the formanilide group acts as an ortho-, para-directing group.[8] The nitrogen lone pair can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and thereby activating them towards electrophilic attack.[30][31][32]
However, the formamido group (-NHCHO) is a less powerful activating group than a simple amino (-NH2) or alkylamino (-NHR) group. This is because the electron-withdrawing nature of the adjacent carbonyl group competes for the nitrogen's lone pair of electrons through resonance. This moderating effect is often advantageous, as it can prevent polysubstitution and other side reactions that are common with highly activated anilines.[33] The steric bulk of the formyl group can also favor substitution at the less hindered para position over the ortho positions.[8]
Applications in Medicinal Chemistry and Materials Science
The versatile reactivity of the formanilide functional group makes it a valuable intermediate in the synthesis of a wide range of molecules with important applications.
-
Medicinal Chemistry: The formanilide moiety is a common building block in the synthesis of pharmaceuticals. Its ability to participate in cyclization reactions like the Bischler-Napieralski reaction is key to constructing heterocyclic scaffolds found in many biologically active compounds.[1][18]
-
Agrochemicals: Formanilides are precursors to various agrochemicals, including fungicides such as mepanipyrim.[1][2][3]
-
Materials Science: The formanilide group can be incorporated into more complex molecular architectures that are of interest in materials science due to their unique three-dimensional structures and potential for novel properties.[1] For example, tris(4-formylphenyl)amine, a key building block in materials chemistry, can be synthesized via the Vilsmeier-Haack reaction.
Conclusion
The formanilide functional group is a workhorse of modern organic synthesis, offering a rich and predictable reactivity that has been exploited in a multitude of synthetic strategies. From its role in classic name reactions to its utility as a moderately activating and directing group, the formanilide moiety provides chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, reactivity, and the underlying mechanistic principles is essential for researchers, scientists, and drug development professionals seeking to leverage this versatile functional group in their synthetic endeavors.
References
- 1. Formanilide|N-Phenylformamide|CAS 103-70-8 [benchchem.com]
- 2. Formanilide - Wikipedia [en.wikipedia.org]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formanilide | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FORMANILIDE | 103-70-8 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. FORMANILIDE CAS#: 103-70-8 [m.chemicalbook.com]
- 8. Formanilide - Wikipedia [nl.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. ijpcbs.com [ijpcbs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 20. grokipedia.com [grokipedia.com]
- 21. organicreactions.org [organicreactions.org]
- 22. Bischler-Napieralski Reaction [organic-chemistry.org]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. mdpi.com [mdpi.com]
- 25. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 26. chemistry.mdma.ch [chemistry.mdma.ch]
- 27. CO2-tuned highly selective reduction of formamides to the corresponding methylamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 31. grokipedia.com [grokipedia.com]
- 32. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 33. chem.libretexts.org [chem.libretexts.org]
Unlocking the Potential of 3-(Trifluoromethyl)formanilide: A Technical Guide for Strategic Research & Development
A-15-12-25
Abstract
3-(Trifluoromethyl)formanilide is a synthetically accessible aromatic compound poised for significant exploration across multiple scientific disciplines. The strategic placement of the trifluoromethyl (-CF3) group on the aniline scaffold imparts a unique combination of lipophilicity, metabolic stability, and strong electron-withdrawing character.[1][2] These properties make it an exceptionally valuable building block for creating novel, high-performance molecules. This guide provides a comprehensive analysis of promising research avenues for this compound, offering field-proven insights and detailed experimental frameworks for researchers in medicinal chemistry, agrochemical discovery, and advanced materials science. We will delve into the rationale behind its potential applications, propose robust screening cascades, and provide actionable protocols to accelerate innovation.
Introduction: The Strategic Value of the Trifluoromethyl Moiety
In modern molecular design, the trifluoromethyl (-CF3) group is a cornerstone for enhancing the performance of bioactive and functional molecules.[1] Its incorporation into a molecular scaffold can dramatically alter key physicochemical properties:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug candidate.[1]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2]
-
Modulated Acidity/Basicity: As a powerful electron-withdrawing group, the -CF3 moiety can significantly lower the pKa of nearby acidic or basic functional groups, altering ionization states at physiological pH and influencing target binding.
-
Improved Binding Affinity: The unique electronic nature and size of the -CF3 group can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors.[1][2]
This compound, CAS No. 657-78-3, combines this powerful functional group with a formanilide structure.[3][4][5] The formanilide group (N-formyl) serves as both a versatile synthetic handle for further chemical elaboration and a potential pharmacophore itself. Its precursor, 3-(trifluoromethyl)aniline, is a readily available industrial chemical, making this compound an economical and accessible starting point for large-scale synthesis and library development.[6][7]
This guide will explore three core research pillars where this compound can serve as a foundational element for discovery.
Pillar I: Medicinal Chemistry & Drug Discovery
The trifluoromethylphenyl motif is a validated pharmacophore present in numerous FDA-approved drugs, including the antidepressant fluoxetine and the anti-inflammatory agent celecoxib.[8] The inherent properties of the -CF3 group make this compound an ideal scaffold for developing next-generation therapeutics.
Rationale for Exploration
Anilide and formanilide derivatives have a long history in medicine, demonstrating a wide range of biological activities.[9] By using this compound as a core structure, researchers can systematically explore new chemical space to identify potent and selective modulators of various biological targets. Recent studies on related trifluoromethyl-containing anilides have shown promising antimicrobial and anticancer activities, providing a strong precedent for this research direction.[10][11][12]
Proposed Research Area: Kinase Inhibitor Scaffolds
Causality: Many ATP-competitive kinase inhibitors feature a heterocyclic core linked to a substituted aniline moiety that occupies the "hydrophobic pocket" of the ATP-binding site. The 3-(trifluoromethyl)phenyl group is perfectly suited to occupy this pocket, offering strong hydrophobic interactions and metabolic stability. The formyl group can be readily converted into other functional groups or used as a point of attachment for building out the rest of the inhibitor structure.
Workflow: A logical workflow for this research involves parallel synthesis of a focused library followed by a tiered screening approach.
Caption: Kinase Inhibitor Discovery Workflow.
Experimental Protocol: Parallel Synthesis of an N-Aryl Amide Library
This protocol outlines the synthesis of a small, focused library based on the this compound core.
Step 1: Hydrolysis of the Formyl Group
-
To a solution of this compound (1.0 eq) in ethanol, add a 6M aqueous solution of hydrochloric acid (5.0 eq).
-
Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, 3-(trifluoromethyl)aniline, with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline, which is often used without further purification.
Step 2: Amide Coupling with a Carboxylic Acid Panel
-
In a 96-well plate or parallel synthesis array, dispense a solution of 3-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM).
-
To each well, add a unique carboxylic acid from a pre-selected panel (1.1 eq).
-
Add a coupling reagent such as HATU (1.2 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to each well.
-
Seal the plate and agitate at room temperature for 12-18 hours.
-
Upon completion, quench the reactions with water.
-
Perform a liquid-liquid extraction within the plate or use solid-phase extraction (SPE) cartridges to purify the resulting amide products.
-
Analyze the purity of each library member by LC-MS and confirm the structure of selected compounds by ¹H NMR.
Pillar II: Agrochemical Innovation
The agrochemical industry heavily utilizes fluorinated compounds, particularly those with trifluoromethylphenyl groups, for creating potent and selective herbicides, insecticides, and fungicides.[13] The compound Fluometuron is a notable example of a commercial herbicide featuring this core structure.[14]
Rationale for Exploration
Anilide and its derivatives are established pharmacophores in agrochemicals.[15] The morpholine and quinoline scaffolds, often linked to anilide-type structures, are prevalent in modern pesticides.[16][17] this compound provides a robust starting point to synthesize novel derivatives that can be screened for a wide range of agrochemical activities. The trifluoromethyl group can enhance the compound's efficacy and environmental stability.[13]
Proposed Research Area: Herbicide Discovery
Causality: Many herbicides act by inhibiting specific plant enzymes (e.g., acetolactate synthase, protoporphyrinogen oxidase). Anilide derivatives can be designed to mimic the natural substrates of these enzymes. The 3-(trifluoromethyl)phenyl group can enhance binding within the enzyme's active site and improve translocation within the plant.
Workflow: The discovery process begins with broad primary screening on model plant species, followed by more rigorous secondary screening to determine potency and selectivity.
Caption: Herbicidal Candidate Screening Workflow.
Experimental Protocol: Primary Seed Germination Assay
This protocol provides a high-throughput method for the initial assessment of herbicidal activity.
-
Preparation: Prepare stock solutions of the test compounds (derived from this compound) at 10 mM in DMSO.
-
Plating: In a 24-well plate, place a sterile filter paper disc in each well. Add 200 µL of sterile water to each well.
-
Dosing: Add 2 µL of each compound's stock solution to the designated wells to achieve a final concentration of 100 µM. Include a positive control (e.g., glyphosate) and a negative control (DMSO only).
-
Seeding: Place 5-10 seeds of both a monocot species (e.g., Lolium rigidum) and a dicot species (e.g., Arabidopsis thaliana) into each well.
-
Incubation: Seal the plate with a breathable membrane and incubate for 5-7 days under a controlled light/dark cycle and temperature (e.g., 16h light/8h dark at 22°C).
-
Analysis: Measure the germination rate (percentage of seeds germinated) and root length for each well compared to the negative control. Compounds showing significant inhibition (>80%) are considered "hits" and advanced to secondary screening.
Pillar III: Advanced Materials Science
The introduction of fluorinated moieties into polymers and surface coatings can impart desirable properties such as hydrophobicity, thermal stability, and low surface energy. The rigid, aromatic structure of this compound makes it an interesting candidate for creating high-performance materials.[13]
Rationale for Exploration
Fluorinated polymers like PTFE (Teflon) are known for their extreme chemical resistance and low friction. While this compound cannot form a homopolymer like PTFE, it can be functionalized and incorporated as a monomer into copolymers such as polyamides or polyimides. The trifluoromethyl group would be expected to enhance the thermal stability and reduce the moisture absorption of the resulting polymer.
Proposed Research Area: High-Performance Polyamides
Causality: Polyamides (nylons) are engineering thermoplastics with excellent mechanical properties. By creating a diamine or diacid monomer from this compound, one can synthesize novel polyamides via condensation polymerization. The bulky and hydrophobic -CF3 groups along the polymer backbone would disrupt chain packing, potentially lowering the melting point while increasing solubility in organic solvents and imparting a hydrophobic character to the material's surface.
Experimental Protocol: Synthesis of a Novel Fluorinated Polyamide
Step 1: Synthesis of a Diamine Monomer
-
Begin with this compound. Perform a nitration reaction using a mixture of nitric and sulfuric acid to add a nitro group to the aromatic ring, likely at the 4- or 6-position.
-
Hydrolyze the formyl group under acidic conditions as described in Protocol 2.3.
-
Reduce the nitro group to an amine using a standard reduction method (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl2/HCl).
-
Purify the resulting diamine (e.g., 4-amino-3-(trifluoromethyl)aniline) by column chromatography or recrystallization.
Step 2: Polycondensation with a Diacyl Chloride
-
Dissolve the synthesized diamine monomer (1.0 eq) and a base like pyridine (2.2 eq) in a dry, polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) under an inert atmosphere (N2 or Ar).
-
Cool the solution in an ice bath.
-
Slowly add a solution of a diacyl chloride (e.g., terephthaloyl chloride) (1.0 eq) in NMP to the stirred diamine solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours. The polymer will often precipitate from the solution.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum at an elevated temperature (e.g., 80°C).
-
Characterize the resulting polyamide using techniques such as FT-IR (to confirm amide bond formation), GPC (to determine molecular weight and polydispersity), and DSC/TGA (to measure thermal properties like glass transition temperature and decomposition temperature).
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a versatile platform for innovation. Its unique electronic and steric properties, conferred by the trifluoromethyl group, provide a rational basis for its exploration in high-value research areas. The workflows and protocols detailed in this guide offer a clear and actionable path for researchers in drug discovery, agrochemical development, and materials science to leverage this potential. By systematically synthesizing and screening derivatives of this core scaffold, the scientific community can unlock novel solutions to pressing challenges in medicine, agriculture, and technology.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 657-78-3 [chemicalbook.com]
- 5. 657-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 7. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Formanilide - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Photoinduced synthesis and biological investigation of aryl trifluoromethyl tellurides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics | MDPI [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Category:3-(Trifluoromethyl)phenyl compounds - Wikipedia [en.wikipedia.org]
- 15. US5589493A - Anilide derivatives and their use for combating botrytis - Google Patents [patents.google.com]
- 16. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-(Trifluoromethyl)formanilide: A Detailed Guide for Researchers
Abstract
This comprehensive guide details a robust and efficient protocol for the synthesis of 3-(Trifluoromethyl)formanilide, a key building block in the development of pharmaceuticals and agrochemicals. This document provides a step-by-step procedure for the formylation of 3-(trifluoromethyl)aniline using an in situ generated acetic formic anhydride. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, safety precautions, and detailed characterization data to ensure reproducible and high-purity synthesis.
Introduction
This compound, also known as N-(3-(trifluoromethyl)phenyl)formamide, is a valuable intermediate in organic synthesis. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to target molecules. Consequently, this compound serves as a crucial precursor for a variety of biologically active molecules.
The synthesis of formanilides is a fundamental transformation in organic chemistry. While several methods exist, the formylation of anilines using a mixture of formic acid and acetic anhydride offers a practical and efficient route. This method relies on the in situ formation of acetic formic anhydride, a potent formylating agent that readily reacts with the amine functionality under mild conditions. This approach avoids the use of more hazardous or expensive reagents and typically results in high yields of the desired product.
This application note provides a detailed, field-proven protocol for the synthesis of this compound, complete with mechanistic insights, safety protocols, and comprehensive characterization of the final product.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Figure 1. Synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 3-(trifluoromethyl)aniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-(Trifluoromethyl)aniline | ≥99% | Sigma-Aldrich |
| Formic Acid | 98-100% | Fisher Scientific |
| Acetic Anhydride | ≥99% | J.T. Baker |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | - | - |
| Anhydrous Magnesium Sulfate | - | - |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
Procedure
Figure 2. Experimental workflow for the synthesis.
Step 1: Preparation of Acetic Formic Anhydride (in situ)
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add formic acid (2.0 equivalents).
-
Cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) to the cooled formic acid with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
Once the addition is complete, allow the mixture to stir in the ice bath for 20 minutes to ensure the formation of acetic formic anhydride.
Step 2: Formylation Reaction
-
In a separate flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the aniline solution in an ice bath.
-
Slowly add the freshly prepared acetic formic anhydride solution to the stirred aniline solution.
-
Allow the reaction to proceed at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, carefully quench the reaction mixture by slowly adding it to a beaker of ice-cold water with stirring.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point analysis.
| Parameter | Value |
| Molecular Formula | C₈H₆F₃NO |
| Molecular Weight | 189.13 g/mol |
| Melting Point | 120-122 °C (for a related compound, specific data for the title compound should be determined experimentally) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.72 (dd, J = 7.3, 2.4 Hz, 1H), 7.53 (dd, J = 6.8, 2.1 Hz, 1H), 6.22 (t, J = 6.9 Hz, 1H), 3.57 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.9, 142.3, 138.9 (q, J = 5.1 Hz), 122.8 (q, J = 271.4 Hz), 120.3 (q, J = 30.9 Hz), 104.0, 37.8 |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -66.05 (s, 3F) |
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-(Trifluoromethyl)aniline: This substance is toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2] It may also cause damage to organs through prolonged or repeated exposure.[2]
-
Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage.[3][4][5] It is also flammable and harmful if inhaled.[3][4]
-
Acetic Anhydride: Acetic anhydride is a flammable liquid and vapor that is harmful if swallowed and fatal if inhaled.[6][7][8][9] It causes severe skin burns and eye damage.[6][7][8][9][10]
Always handle these chemicals with care and have appropriate spill containment materials readily available.
Discussion
The described protocol provides a reliable method for the synthesis of this compound. The use of in situ generated acetic formic anhydride is a key feature of this procedure, offering high reactivity and selectivity for the formylation of the amine. The electrophilicity of the formyl group in the mixed anhydride is greater than that of the acetyl group, leading to the preferential formation of the formanilide.
The work-up procedure is designed to effectively remove unreacted starting materials and byproducts. The final purification step, either recrystallization or column chromatography, is crucial for obtaining a high-purity product suitable for subsequent synthetic applications. The provided NMR data serves as a benchmark for confirming the structure of the synthesized compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. colorado.edu [colorado.edu]
- 3. N,N'-BIS(3-(TRIFLUOROMETHYL)PHENYL)FORMAMIDINE CAS#: 16659-14-6 [m.chemicalbook.com]
- 4. CAS#:16659-14-6 | N,N'-bis[3-(trifluoromethyl)phenyl]methanimidamide | Chemsrc [chemsrc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Formylation of 3-(Trifluoromethyl)aniline
Introduction: The Strategic Importance of N-Formyl-3-(trifluoromethyl)aniline
In the landscape of pharmaceutical and agrochemical development, the formamide functional group serves as a critical synthetic intermediate. N-formyl-3-(trifluoromethyl)aniline, in particular, is a valuable precursor for a variety of complex molecules, including quinolone antibiotics, cancer chemotherapeutic agents, and N-aryl imidazoles.[1][2] The trifluoromethyl group (CF₃) imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. Consequently, robust and efficient methods for the formylation of 3-(trifluoromethyl)aniline are of paramount importance to researchers in medicinal chemistry and process development.
This comprehensive guide provides detailed application notes and validated protocols for several effective formylation methods applicable to 3-(trifluoromethyl)aniline. The selection of a particular method will depend on factors such as scale, available reagents, desired purity, and environmental considerations. We will delve into the mechanistic rationale behind each method, offering insights to empower researchers to make informed decisions and troubleshoot their synthetic endeavors.
Understanding the Substrate: The Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is a strong electron-withdrawing group, which significantly reduces the nucleophilicity of the aniline nitrogen. This deactivating effect can make the formylation of 3-(trifluoromethyl)aniline more challenging compared to electron-rich anilines. Therefore, the chosen formylation method must be sufficiently potent to overcome this reduced reactivity. The methods presented herein have been selected for their demonstrated efficacy with electron-deficient anilines.[3][4]
Method 1: Formic Acid as a Direct Formylating Agent
The use of formic acid is a classical and straightforward approach to N-formylation. The reaction can be driven to completion by removing the water byproduct, often through azeotropic distillation or by using a dehydrating agent. For electron-deficient anilines, the reaction may require elevated temperatures or the use of a catalyst to enhance the rate of reaction.
Protocol 1.1: Catalyst-Free Formylation with Formic Acid
This protocol leverages an excess of formic acid and heat to drive the formylation of 3-(trifluoromethyl)aniline. It is a simple and cost-effective method suitable for small to medium-scale synthesis.
Materials:
-
3-(Trifluoromethyl)aniline
-
Formic acid (88-98%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography (if necessary)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-(trifluoromethyl)aniline (1.0 eq).
-
Add toluene to dissolve the aniline (approximately 5-10 mL per gram of aniline).
-
Add formic acid (3.0-5.0 eq).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography if necessary.
Protocol 1.2: Acid-Catalyzed Formylation with Formic Acid
The addition of a solid acid catalyst can significantly improve the reaction rate and yield, especially for deactivated anilines. Silica sulfuric acid (SSA) is an efficient and reusable heterogeneous catalyst for this transformation.[5]
Materials:
-
3-(Trifluoromethyl)aniline
-
Formic acid (88-98%)
-
Silica sulfuric acid (SSA)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Dichloromethane or Ethyl Acetate
-
Standard laboratory glassware for workup
Procedure:
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and formic acid (1.5-2.0 eq).
-
Add silica sulfuric acid (a catalytic amount, e.g., 0.1 g per 1 mmol of aniline).
-
Heat the mixture to 50-60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane or ethyl acetate.
-
Filter the catalyst. The catalyst can be washed with the solvent and reused.
-
Wash the filtrate with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the product.
Method 2: Acetic Formic Anhydride (AFA) for Rapid and Efficient Formylation
Acetic formic anhydride is a highly effective formylating agent that is typically generated in situ from the reaction of formic acid and acetic anhydride.[6][7] This reagent is more reactive than formic acid alone and often allows for formylation at lower temperatures and with shorter reaction times.[8]
Protocol 2.1: In Situ Generation and Formylation with Acetic Formic Anhydride
This protocol describes the preparation of AFA and its subsequent use for the formylation of 3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
Formic acid (98-100%)
-
Acetic anhydride
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dichloromethane or Ethyl Acetate
-
Standard laboratory glassware for workup
Procedure:
-
In a clean, dry round-bottom flask, cool formic acid (2.0-3.0 eq) in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 eq) to the cooled formic acid with stirring. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Allow the mixture to stir in the ice bath for 15-30 minutes to ensure the formation of acetic formic anhydride.
-
In a separate flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or THF, and cool the solution in an ice bath.
-
Slowly add the freshly prepared acetic formic anhydride solution to the aniline solution at 0 °C.
-
Allow the reaction to stir at 0 °C or let it warm to room temperature while monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Method 3: Microwave-Assisted Formylation for Accelerated Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. The formylation of anilines can be significantly expedited under microwave irradiation, often in the absence of a solvent.[9][10]
Protocol 3.1: Solvent-Free, Microwave-Assisted Formylation
This protocol offers a rapid and environmentally friendly approach to the synthesis of N-formyl-3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
Formic acid (88-98%)
-
Microwave synthesis vial
-
Microwave synthesizer
-
Magnetic stirrer bar
-
Ethyl Acetate
-
Standard laboratory glassware for workup
Procedure:
-
In a microwave synthesis vial equipped with a small magnetic stir bar, add 3-(trifluoromethyl)aniline (1.0 eq).
-
Add formic acid (2.0-4.0 eq).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined empirically.
-
After the irradiation is complete, cool the vial to room temperature.
-
Open the vial and dilute the contents with ethyl acetate.
-
Wash the organic solution with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify as needed.
Data Presentation
| Method | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |
| 1.1 | Formic Acid | None | Toluene | Reflux | 2-8 h | Good to Excellent | Requires Dean-Stark trap for water removal. |
| 1.2 | Formic Acid | Silica Sulfuric Acid | None | 50-60 °C | 1-3 h | Excellent | Heterogeneous catalyst, easy to remove. |
| 2.1 | Acetic Formic Anhydride (in situ) | None | Dichloromethane | 0 °C to RT | 0.5-2 h | Excellent | Highly efficient, requires careful temperature control during AFA preparation. |
| 3.1 | Formic Acid | None | None | 80-120 °C | 5-15 min | Excellent | Rapid, solvent-free, requires a microwave synthesizer. |
Experimental Workflows and Mechanistic Diagrams
Workflow for Catalyst-Free Formylation with Formic Acid (Protocol 1.1)
Caption: Workflow for the formylation of 3-(trifluoromethyl)aniline using formic acid and a Dean-Stark trap.
Mechanism of Formylation with Acetic Formic Anhydride
Caption: Simplified mechanism for the formylation of an aniline with in situ generated acetic formic anhydride.
Safety Precautions
-
3-(Trifluoromethyl)aniline: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE.
-
Microwave Synthesis: Use only vials and equipment specifically designed for microwave chemistry. Ensure the vial is properly sealed and do not exceed the recommended pressure and temperature limits of the instrument.
Conclusion
The formylation of 3-(trifluoromethyl)aniline can be achieved through several efficient methods. The choice of protocol will depend on the specific requirements of the synthesis. For simple, cost-effective procedures, direct formylation with formic acid, potentially with the aid of a solid acid catalyst, is a viable option. For rapid and high-yielding reactions, the use of in situ generated acetic formic anhydride or microwave-assisted synthesis is recommended. By understanding the principles behind each method and adhering to the detailed protocols, researchers can successfully synthesize N-formyl-3-(trifluoromethyl)aniline for their drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
The Versatile Role of 3-(Trifluoromethyl)formanilide in the Synthesis of Complex Molecules
Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and biological properties of organic molecules. Among these, the trifluoromethyl (CF₃) group holds a prominent position due to its unique electronic properties, metabolic stability, and ability to enhance lipophilicity.[1] The strategic placement of a CF₃ group can profoundly influence a molecule's binding affinity to biological targets, improve its pharmacokinetic profile, and increase its metabolic stability.[1] This application note explores the synthetic utility of 3-(Trifluoromethyl)formanilide, a versatile and readily accessible building block, in the construction of complex trifluoromethylated heterocyclic scaffolds. We will delve into its reactivity, showcase its application in the synthesis of medicinally relevant compounds, and provide detailed protocols to guide researchers in leveraging this valuable synthetic intermediate.
Physicochemical Properties and Synthetic Accessibility of this compound
This compound, also known as N-[3-(trifluoromethyl)phenyl]formamide, is a stable, solid compound at room temperature. Its structure combines the electron-withdrawing nature of the trifluoromethyl group with the reactivity of a formamide moiety, making it an attractive starting material for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆F₃NO |
| Molecular Weight | 189.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 83-86 °C |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
The synthesis of this compound is straightforward and can be readily achieved in the laboratory. A common and efficient method involves the formylation of the commercially available 3-(trifluoromethyl)aniline.
Protocol 1: Synthesis of this compound
This protocol outlines a standard procedure for the formylation of 3-(trifluoromethyl)aniline using formic acid.
Materials:
-
3-(Trifluoromethyl)aniline
-
Formic acid (88-98%)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-(trifluoromethyl)aniline (1.0 eq).
-
Add an excess of formic acid (e.g., 3-5 eq) and toluene as the azeotropic solvent.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene and excess formic acid under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.
Application in Heterocyclic Synthesis: A Gateway to Novel Scaffolds
The formyl group in this compound serves as a versatile handle for constructing a variety of heterocyclic systems. It can act as a one-carbon electrophile in cyclization reactions or be transformed into other functional groups to facilitate subsequent synthetic steps.
Conceptual Application: Synthesis of 6-(Trifluoromethyl)phenanthridines
Phenanthridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including alkaloids and pharmaceuticals. The introduction of a trifluoromethyl group at the 6-position can significantly impact their biological activity. While direct protocols starting from this compound are not extensively documented, a plausible and efficient synthetic strategy can be devised based on established methodologies. This involves the conversion of the formanilide to a more reactive intermediate, such as an imidoyl chloride, followed by an intramolecular cyclization.
A palladium-catalyzed tandem Suzuki/C-H arylation reaction of N-aryltrifluoroacetimidoyl chlorides with arylboronic acids has been developed for the synthesis of a variety of 6-(trifluoromethyl)phenanthridines.[2] The necessary N-(2-bromophenyl)trifluoroacetimidoyl chlorides can be conveniently prepared from 2-bromoaniline derivatives.[2] This suggests a pathway where 3-(trifluoromethyl)aniline, protected as the formanilide, could undergo functionalization before being converted to a suitable precursor for this type of cyclization.
Diagram 1: Proposed Synthetic Pathway to 6-(Trifluoromethyl)phenanthridines
Caption: Proposed synthetic route to 6-(trifluoromethyl)phenanthridines.
Application in Quinazoline Synthesis
Quinazolines and their derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of trifluoromethylated quinazolines is of significant interest in medicinal chemistry. While direct cyclization of this compound to a quinazoline is not a standard named reaction, its analogous reactivity to other formanilides suggests its potential in reactions like the Bischler-Napieralski or Pictet-Spengler type cyclizations, especially after conversion to a more elaborate precursor.
Furthermore, the use of polyphosphoric acid (PPA) is a well-established method for promoting cyclization reactions of amides and anilides through intramolecular electrophilic aromatic substitution.[3] This suggests a potential avenue for the direct cyclization of appropriately substituted derivatives of this compound.
The Role of the Formyl Group as a Protecting and Directing Group
Beyond its direct participation in cyclization reactions, the formyl group in this compound can serve as a protecting group for the aniline nitrogen. This allows for selective functionalization at other positions of the aromatic ring. The electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the meta-position relative to the CF₃ group (i.e., ortho and para to the formamido group). Following the desired transformation, the formyl group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the free aniline.
Future Perspectives and Conclusion
This compound is a valuable and underutilized building block in organic synthesis. Its straightforward preparation and the versatile reactivity of the formamide moiety, coupled with the influential properties of the trifluoromethyl group, make it an ideal starting material for the synthesis of a diverse range of complex molecules. Future research in this area could focus on developing novel cyclization strategies that directly utilize this compound, exploring its application in radical-mediated transformations, and expanding its use in the synthesis of libraries of trifluoromethylated compounds for high-throughput screening in drug discovery programs. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers to unlock the full potential of this versatile synthetic building block.
References
- 1. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-(trifluoromethyl)phenanthridines via palladium-catalyzed tandem Suzuki/C-H arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(Trifluoromethyl)formanilide in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of the Trifluoromethyl Moiety
In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for enhancing the pharmacological profile of therapeutic candidates.[1][2] The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its unique electronic properties, which can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, trifluoromethylated aromatic compounds are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors and other targeted therapies.[4][5][6]
3-(Trifluoromethyl)formanilide serves as a valuable and stable precursor to 3-(trifluoromethyl)aniline, a key starting material for the construction of complex heterocyclic scaffolds. The formyl group (-CHO) acts as a protecting group for the aniline nitrogen, which can moderate its reactivity and prevent unwanted side reactions during multi-step synthetic sequences. This application note provides a detailed protocol for the utilization of this compound in the synthesis of a key quinoline-based pharmaceutical intermediate.
Core Application: Synthesis of 7-(Trifluoromethyl)quinoline Scaffolds
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[2] The synthesis of quinolines bearing a trifluoromethyl group, such as 4-Chloro-7-(trifluoromethyl)quinoline, provides a versatile platform for the development of potent kinase inhibitors.[4][5] The following protocols detail the deprotection of this compound and the subsequent multi-step synthesis of 4-Chloro-7-(trifluoromethyl)quinoline.
Part 1: Deprotection of this compound to 3-(Trifluoromethyl)aniline
The formyl protecting group can be readily removed under acidic or basic conditions to liberate the free aniline, which is then used in subsequent reactions.
Protocol: Acidic Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Addition of Acid: Add a 10-15% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in sufficient volume to ensure complete dissolution upon heating.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield crude 3-(trifluoromethyl)aniline. The product can be further purified by vacuum distillation if necessary.
Part 2: Multi-step Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline
This synthesis begins with the Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulations.[7]
Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
This initial step utilizes the Gould-Jacobs reaction to form the quinoline ring system.[7]
-
Reaction Setup: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).
-
Initial Condensation: Heat the mixture at 125 °C for 1-2 hours. Ethanol, a byproduct of the reaction, will distill off.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A (or diphenyl ether) to 250 °C.
-
Addition and Reflux: Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A. Heat the resulting mixture at 250 °C for an additional 30-60 minutes to ensure complete cyclization.
-
Isolation: Cool the reaction mixture, which will cause the product to precipitate. Add hexane to the cooled mixture to further facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry under vacuum.
Step 2: Hydrolysis to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
-
Reaction Setup: Suspend the ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Reaction Conditions: Heat the mixture to reflux until the solid dissolves completely, indicating the completion of the hydrolysis (typically 1-2 hours).
-
Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) until the product precipitates.
-
Isolation: Collect the solid carboxylic acid by vacuum filtration, wash with water, and dry.
Step 3: Decarboxylation to 4-Hydroxy-7-(trifluoromethyl)quinoline
-
Reaction Setup: Place the carboxylic acid from Step 2 in a flask with a high-boiling point solvent such as Dowtherm A.
-
Reaction Conditions: Heat the mixture to approximately 250 °C until the evolution of CO₂ ceases, indicating the completion of the decarboxylation.
-
Isolation: Cool the reaction mixture and add hexane to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with hexane, and dry.
Step 4: Chlorination to 4-Chloro-7-(trifluoromethyl)quinoline
This step converts the 4-hydroxy group to a 4-chloro group, a key transformation for introducing nucleophiles at this position.[7]
-
Reaction Setup: Carefully add 4-Hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring in a flask equipped with a reflux condenser.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
| Compound Name | Step | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) |
| 3-(Trifluoromethyl)aniline | Deprotection | C₇H₆F₃N | 161.12 | >95% |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 1 | C₁₃H₁₀F₃NO₃ | 299.22 | ~90%[7] |
| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | 2 | C₁₁H₆F₃NO₃ | 271.17 | High[7] |
| 4-Hydroxy-7-(trifluoromethyl)quinoline | 3 | C₁₀H₆F₃NO | 229.16 | High[7] |
| 4-Chloro-7-(trifluoromethyl)quinoline | 4 | C₁₀H₅ClF₃N | 247.60 | >90%[7] |
Experimental Workflow Diagram
Caption: Synthetic pathway from this compound to 4-Chloro-7-(trifluoromethyl)quinoline.
Causality and Scientific Rationale
-
Formanilide as a Protecting Group: The use of this compound instead of 3-(trifluoromethyl)aniline in the initial stages of a complex synthesis can be advantageous. The formyl group reduces the nucleophilicity and basicity of the amine, preventing its interference with acidic reagents or electrophilic centers elsewhere in the molecule.[8] This protection strategy allows for cleaner reactions and higher yields in subsequent steps.
-
Gould-Jacobs Reaction: This classical method is highly effective for the synthesis of 4-hydroxyquinolines from anilines and malonic esters.[2] The reaction proceeds through an initial condensation to form an enamine, followed by a thermal cyclization. The high temperature required for the cyclization drives the reaction to completion.
-
Chlorination with POCl₃: Phosphorus oxychloride is a standard and efficient reagent for converting hydroxyl groups on heteroaromatic rings, such as the 4-hydroxyquinoline, into chlorides.[7] This transformation is crucial as the resulting chloro-substituted quinoline is an excellent substrate for nucleophilic aromatic substitution, allowing for the introduction of various side chains to build a library of potential drug candidates.
Conclusion
This compound is a versatile and stable reagent that serves as a valuable precursor in the synthesis of complex pharmaceutical intermediates. Its use as a protected form of 3-(trifluoromethyl)aniline allows for controlled and efficient synthetic transformations. The protocols outlined in this application note provide a robust pathway for the synthesis of 7-(trifluoromethyl)quinoline scaffolds, which are of significant interest in the development of novel therapeutics, particularly in the field of kinase inhibitors.
References
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. nbinno.com [nbinno.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
The Lynchpin in Modern Agrochemical Design: Application Notes for 3-(Trifluoromethyl)formanilide
In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into active molecules has been a paradigm-shifting approach to enhancing efficacy, metabolic stability, and overall performance. At the heart of this chemical revolution lies a class of versatile building blocks, among which 3-(Trifluoromethyl)formanilide (CAS 657-78-3) emerges as a pivotal intermediate. This guide provides an in-depth exploration of this compound, offering detailed application notes, synthesis protocols, and analytical methodologies for researchers, scientists, and drug development professionals dedicated to creating the next generation of crop protection solutions.
Introduction: The Significance of the Trifluoromethyl Group in Agrochemicals
The trifluoromethyl (-CF3) group is a cornerstone of contemporary agrochemical design due to its unique electronic properties and steric profile.[1] Its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation can profoundly and beneficially alter the biological activity of a parent molecule.[2] When incorporated into an aniline scaffold, as in the case of 3-(trifluoromethyl)aniline and its derivatives, it provides a versatile platform for the synthesis of a wide array of insecticides, herbicides, and fungicides.[3][4]
This compound, with the chemical formula C8H6F3NO and a molecular weight of 189.13 g/mol , serves as a protected and readily functionalized precursor to the critical 3-(trifluoromethyl)aniline moiety.[5] The formyl group (–CHO) offers a temporary shield for the reactive amine, allowing for selective chemical transformations on other parts of the molecule before its facile removal.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 657-78-3 |
| Molecular Formula | C8H6F3NO |
| Molecular Weight | 189.13 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 78-82 °C |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, acetone, dichloromethane). Insoluble in water. |
Applications in Agrochemical Synthesis: A Gateway to Potent Active Ingredients
While this compound is an intermediate rather than a final active ingredient, its importance lies in its role as a precursor to a multitude of agrochemicals. The 3-(trifluoromethyl)phenyl motif is a recurring feature in a range of commercial and developmental pesticides.
Insecticide Synthesis
The 3-(trifluoromethyl)aniline core is integral to the structure of several classes of insecticides, including phthalic acid diamides.[6] These compounds often exhibit a novel mode of action, targeting the ryanodine receptors in insects, leading to uncontrolled calcium release and paralysis. The trifluoromethyl group in the meta position on the aniline ring is often crucial for high insecticidal activity against a broad spectrum of lepidopteran pests.[6]
Herbicide Development
In the realm of weed control, pyridazinone derivatives containing the α,α,α-trifluoro-m-tolyl moiety have been synthesized and shown to possess bleaching and herbicidal activities.[7] These compounds can interfere with pigment biosynthesis in plants, a mode of action characteristic of several commercial herbicides. The presence of the trifluoromethyl group enhances the herbicidal potency of these molecules.
Fungicide Innovation
The 3-(trifluoromethyl)phenyl structure is also found in certain fungicides. Its incorporation can enhance the binding affinity of the molecule to its target enzyme in the fungal pathogen, leading to improved disease control.
Synthesis Protocol: From Aniline to Formanilide
The synthesis of this compound is a straightforward formylation of 3-(trifluoromethyl)aniline. The following protocol is a robust and scalable method for its preparation in a laboratory setting.
Reaction Scheme:
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of N-(3-Trifluoromethylphenyl)formamide for Advanced Synthesis
Abstract: N-(3-Trifluoromethylphenyl)formamide is a pivotal building block in the synthesis of pharmaceuticals and advanced materials. The presence of the trifluoromethyl group imparts unique electronic properties and enhances metabolic stability and lipophilicity in target molecules. This guide provides a comprehensive overview of key derivatization strategies for this compound, focusing on reactions at the formamide moiety and the aromatic ring. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer insights into leveraging this versatile substrate for complex molecular construction.
Introduction: The Strategic Value of N-(3-Trifluoromethylphenyl)formamide
The trifluoromethyl group (–CF₃) is a cornerstone of modern medicinal chemistry, often introduced to modulate a drug candidate's pharmacokinetic and pharmacodynamic profile. N-(3-Trifluoromethylphenyl)formamide serves as a readily available precursor to a wide array of more complex structures, including anilines, isocyanides, and heterocyclic systems. Understanding its reactivity is crucial for its effective utilization in multi-step synthetic campaigns. This document outlines four primary classes of derivatization: reactions targeting the formamide group, cyclization strategies, electrophilic substitution on the aromatic ring, and its use as a Vilsmeier reagent precursor.
Core Derivatization Pathways
The primary routes for derivatizing N-(3-Trifluoromethylphenyl)formamide are summarized below. These pathways offer access to fundamentally different molecular scaffolds, each with distinct applications.
Figure 1: Key derivatization pathways for N-(3-Trifluoromethylphenyl)formamide.
Reactions at the Formamide Moiety: Protocols & Rationale
The formamide functional group is a versatile handle for chemical modification, allowing for deprotection, reduction, and conversion to other functional groups.
Protocol 1: Hydrolysis to 3-(Trifluoromethyl)aniline
Application: This is the most fundamental transformation, serving as a deprotection to liberate the parent aniline. 3-(Trifluoromethyl)aniline is a common intermediate for synthesizing a wide range of biologically active molecules.[1]
Causality: Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The choice between acid and base depends on the stability of other functional groups in the molecule.
Protocol (Acid-Catalyzed):
-
Setup: To a round-bottom flask equipped with a reflux condenser, add N-(3-Trifluoromethylphenyl)formamide (1.0 eq).
-
Reagent Addition: Add a 3 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (5-10 volumes).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralization: Carefully basify the mixture by slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >10. The product aniline will separate as an oil or solid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by distillation or column chromatography if necessary.
Protocol 2: Reduction to N-Methyl-3-(trifluoromethyl)aniline
Application: This reaction converts the formamide into a secondary amine, a common functional group in many pharmaceutical agents. This transformation is key for building N-methylated scaffolds.
Causality: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are required to reduce the resonance-stabilized amide carbonyl. The mechanism involves the coordination of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride to the carbonyl carbon. A subsequent elimination and further reduction step yield the amine.
Protocol (LiAlH₄ Reduction):
-
Safety Note: Perform all operations under an inert atmosphere (e.g., Argon or Nitrogen). LiAlH₄ reacts violently with water.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of N-(3-Trifluoromethylphenyl)formamide (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and producing a granular precipitate of aluminum salts.
-
Filtration & Extraction: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel.
Cyclization Strategies: Building Heterocyclic Cores
Formamides can be precursors for powerful intramolecular cyclization reactions that build complex heterocyclic systems.
Protocol 3: Bischler-Napieralski Type Reaction for Dihydroisoquinolines
Application: The Bischler-Napieralski reaction is a classic method for synthesizing dihydroisoquinolines, a core structure in many alkaloids and pharmacologically active compounds.[2][3][4] While the starting material is not a direct substrate, this protocol illustrates a two-step derivatization-cyclization sequence.
Causality: The reaction requires a β-phenylethylamide. Therefore, the formamide nitrogen must first be alkylated with a suitable phenylethyl halide. The subsequent cyclization is an intramolecular electrophilic aromatic substitution. A dehydrating agent like phosphorus oxychloride (POCl₃) activates the amide carbonyl, which then allows the electron-rich phenylethyl ring to attack and form the new ring system.[5] The electron-withdrawing nature of the trifluoromethyl group on the other phenyl ring does not directly participate but will be present in the final product.
Protocol:
Step A: N-Alkylation
-
Setup: In an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.
-
Deprotonation: Cool to 0 °C and add a solution of N-(3-Trifluoromethylphenyl)formamide (1.0 eq) in anhydrous DMF dropwise. Stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
Alkylation: Add the desired 2-phenylethyl bromide derivative (1.1 eq) and stir the reaction at 50-70 °C until the starting material is consumed (monitor by TLC).
-
Workup: Quench by carefully adding water. Extract with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting N-alkylated amide by column chromatography.
Step B: Cyclization
-
Setup: Dissolve the N-alkylated amide from Step A (1.0 eq) in anhydrous toluene or acetonitrile.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 2-4 eq) dropwise at 0 °C.
-
Reaction: Heat the mixture to reflux (80-110 °C) for 2-8 hours. The reaction must be carried out in a well-ventilated fume hood as HCl gas is evolved.
-
Workup: Cool the reaction and carefully pour it onto crushed ice. Basify with concentrated ammonium hydroxide.
-
Extraction & Purification: Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate. The crude dihydroisoquinoline can be purified by column chromatography.
| Parameter | N-Alkylation | Bischler-Napieralski Cyclization |
| Key Reagent | Sodium Hydride (NaH) | Phosphorus Oxychloride (POCl₃) |
| Solvent | DMF, THF | Toluene, Acetonitrile |
| Temperature | 0 °C to 70 °C | 0 °C to 110 °C |
| Typical Time | 2-12 hours | 2-8 hours |
| Key Intermediate | N-alkylated amide | Nitrilium ion intermediate[3] |
Table 1: Comparative conditions for the two-step Bischler-Napieralski sequence.
The Vilsmeier-Haack Reaction: Formamide as Reagent
While the electron-deficient aromatic ring of N-(3-Trifluoromethylphenyl)formamide is not a suitable substrate for the Vilsmeier-Haack reaction, the formamide itself is a key component in generating the Vilsmeier reagent for formylating other molecules.
Protocol 4: Generation and Use of the Vilsmeier Reagent
Application: This protocol uses N-(3-Trifluoromethylphenyl)formamide to generate a Vilsmeier reagent, which then formylates a separate, electron-rich aromatic or heteroaromatic compound.[6][7][8]
Causality: The reaction between the formamide and POCl₃ generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10] This electrophile is potent enough to react with electron-rich arenes (like N,N-dimethylaniline or indole) in an electrophilic aromatic substitution to install a formyl group after aqueous workup.
Figure 2: Workflow for the Vilsmeier-Haack formylation using the formamide.
Protocol:
-
Reagent Formation: In an inert atmosphere, cool a flask containing anhydrous DMF or dichloromethane to 0 °C. Add POCl₃ (1.1 eq) dropwise. Then, add N-(3-Trifluoromethylphenyl)formamide (1.0 eq) and stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Substrate Addition: To the pre-formed reagent, add a solution of the electron-rich arene (e.g., indole, 1.0 eq) in the same solvent, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., to 40-60 °C) as needed, monitoring by TLC.
-
Workup: Cool the mixture and pour it into a stirred mixture of ice and aqueous sodium acetate or sodium hydroxide solution.
-
Extraction & Purification: Stir until the intermediate is fully hydrolyzed to the aldehyde product. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting aldehyde by column chromatography or recrystallization.
References
- 1. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
Synthesis of N-Aryl Formamides: A Detailed Guide to Experimental Protocols
Abstract
N-aryl formamides are pivotal structural motifs in medicinal chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. They are precursors to valuable isocyanides and play a significant role in the construction of various heterocyclic systems. This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental preparation of N-aryl formamides. We delve into the mechanistic underpinnings of key synthetic strategies, offer detailed, field-proven protocols, and present modern, sustainable alternatives. The aim is to equip the reader with the knowledge to select and execute the most appropriate formylation method for their specific research needs, ensuring both efficiency and success.
Introduction: The Strategic Importance of N-Aryl Formamides
The formyl group (-CHO) attached to an aryl nitrogen atom is more than a simple functional group; it is a versatile synthetic handle. Its presence is foundational in a variety of named reactions and serves as a directing group in aromatic substitutions. In pharmaceutical development, N-aryl formamides are found in the core structures of numerous bioactive molecules and are often used as key building blocks for more complex drug candidates. The synthesis of these compounds is a frequent and essential task in the modern organic chemistry laboratory.
This guide moves beyond a simple recitation of steps. It explains the causality behind experimental choices, providing a robust framework for understanding, troubleshooting, and adapting these powerful chemical transformations.
Choosing Your Synthetic Pathway
Several methods exist for the N-formylation of aryl amines. The choice of method depends on factors such as the electronic nature of the aniline substrate, desired scale, available reagents, and tolerance for specific reaction conditions (e.g., temperature, acidity).
| Method | Formyl Source | Key Features & Considerations |
| Classical Heating | Formic Acid | Simple, cost-effective, and widely applicable. Often requires high temperatures. |
| Catalytic Formylation | Formic Acid / Activator | Milder conditions, often faster reaction times. Requires a catalyst which may need to be removed.[1][2] |
| Vilsmeier-Haack Type | N,N-Dimethylformamide (DMF) | DMF acts as the formylating agent upon activation. Versatile but requires an activating agent (e.g., POCl₃, Tf₂O).[3][4] |
| Sustainable Methods | Carbon Dioxide (CO₂) | Utilizes a green C1 source. Requires a reducing agent (e.g., silanes) and often a catalyst.[5][6][7][8] |
Experimental Protocols
Protocol 1: Classical N-Formylation with Formic Acid
This is the most direct and traditional method for preparing N-aryl formamides. It relies on the direct reaction between an aniline and an excess of formic acid, which serves as both the formylating agent and the solvent.
Mechanism Insight: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the carbonyl carbon of formic acid. This forms a tetrahedral intermediate which then eliminates a molecule of water to yield the final N-aryl formamide. The process is typically driven to completion by heating, which facilitates the dehydration step.[2][9]
Protocol: Synthesis of N-Phenylformamide
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (Equiv.) |
| Aniline | C₆H₇N | 93.13 | 5.0 mL (5.1 g) | 54.8 mmol (1.0) |
| Formic Acid (≥95%) | CH₂O₂ | 46.03 | 20.6 mL (25.2 g) | 548 mmol (10.0) |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (5.0 mL).
-
Reagent Addition: Carefully add formic acid (20.6 mL) to the flask. Safety Note: Formic acid is corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Heating: Heat the reaction mixture to 100 °C in an oil bath and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into 150 mL of ice-cold water with stirring. The product will often precipitate as a white or off-white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual formic acid.
-
Drying & Purification: Dry the collected solid in a vacuum oven. The crude N-phenylformamide is often of sufficient purity for many applications. If further purification is required, recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed.
Protocol 2: Catalytic N-Formylation Using a Solid Acid Catalyst
To circumvent the high temperatures and long reaction times of the classical method, catalytic approaches have been developed. This protocol uses a reusable solid acid catalyst to promote the reaction under milder conditions.
Mechanism Insight: The solid acid catalyst activates the carbonyl group of formic acid through protonation or hydrogen bonding.[2] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aniline.[2] This catalytic activation allows the reaction to proceed efficiently at lower temperatures.
Protocol: Synthesis of N-(4-methoxyphenyl)formamide
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (Equiv.) |
| p-Anisidine | C₇H₉NO | 123.15 | 2.0 g | 16.2 mmol (1.0) |
| Formic Acid (≥95%) | CH₂O₂ | 46.03 | 1.5 mL (1.8 g) | 39.0 mmol (2.4) |
| Amberlite IR-120 | - | - | 200 mg | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - |
| Saturated NaHCO₃(aq) | - | - | ~50 mL | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine p-anisidine (2.0 g), formic acid (1.5 mL), and Amberlite IR-120 resin (200 mg).
-
Heating: Stir the mixture at 60-70 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Catalyst Removal: Cool the reaction to room temperature. Add 20 mL of ethyl acetate and filter the mixture to remove the solid Amberlite catalyst. The catalyst can be washed with additional ethyl acetate, dried, and reused.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 25 mL) to neutralize and remove excess formic acid, followed by a wash with brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 3: Sustainable N-Formylation with CO₂ and a Silane Reductant
Reflecting the growing demand for green chemistry, this protocol utilizes carbon dioxide as an abundant, non-toxic C1 source. A hydrosilane is used as the reducing agent, and the reaction is often facilitated by a catalyst.[5][7]
Mechanism Insight: The reaction mechanism can be complex and catalyst-dependent. A plausible pathway involves the activation of the hydrosilane, which then reduces CO₂ to a formoxysilane intermediate. This highly reactive intermediate subsequently reacts with the amine to furnish the N-aryl formamide.[6]
Protocol: Synthesis of N-Benzylformamide (Illustrative Example)
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (Equiv.) |
| Benzylamine | C₇H₉N | 107.15 | 1.0 mL (0.98 g) | 9.1 mmol (1.0) |
| Phenylsilane | C₆H₈Si | 108.21 | 1.35 mL (1.18 g) | 10.9 mmol (1.2) |
| Catalyst (e.g., MOF) | - | - | 1-5 mol% | - |
| Solvent (e.g., DMSO) | C₂H₆OS | 78.13 | 5 mL | - |
| Carbon Dioxide | CO₂ | 44.01 | Balloon/Pressure | Excess |
Procedure:
-
Reaction Setup: To a dry Schlenk flask or pressure tube under an inert atmosphere, add the catalyst, solvent, and benzylamine.
-
Reagent Addition: Add phenylsilane via syringe.
-
CO₂ Introduction: Purge the vessel with CO₂ gas and then maintain a positive pressure of CO₂ (e.g., from a balloon or a regulated cylinder at 1-10 bar).
-
Reaction: Stir the mixture at the optimized temperature (often room temperature to 80 °C) for the required time (typically 12-48 hours), as determined by the specific catalytic system used.
-
Work-up & Purification: Upon completion, the reaction work-up is highly dependent on the catalyst system. It may involve filtration to remove a heterogeneous catalyst, followed by an aqueous work-up and extraction. Purification is typically achieved by column chromatography on silica gel.
General Workflow: From Reaction to Characterized Product
A successful synthesis is validated by rigorous purification and characterization. This workflow is central to ensuring the identity and purity of the prepared N-aryl formamide.
Caption: General experimental workflow for the synthesis, purification, and characterization of N-aryl formamides.
Characterization Data (Expected for N-Phenylformamide)
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): Signals for aromatic protons, an N-H proton (broad singlet), and a formyl proton (singlet, often split into two rotameric signals around δ 8.3-8.7 ppm).
-
IR (ATR): Characteristic peaks for N-H stretching (~3280 cm⁻¹) and a strong amide C=O stretch (~1660 cm⁻¹).
-
Mass Spec (EI): Molecular ion peak [M]⁺ at m/z = 121.05.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Check catalyst activity. Ensure reagents are pure and dry. |
| Product loss during work-up. | Minimize transfers. Use back-extraction to recover product from the aqueous layer. | |
| Side Reactions | Deformylation or decomposition. | Use milder reaction conditions (lower temperature, catalytic method). |
| Purification Difficulty | Product and starting material have similar polarity. | Optimize chromatography eluent system. Consider derivatization or an alternative purification method like recrystallization. |
Conclusion
The preparation of N-aryl formamides is a fundamental and enabling transformation in organic synthesis. By understanding the mechanisms behind classical, catalytic, and modern sustainable methods, researchers can make informed decisions to best suit their synthetic goals. The detailed protocols provided herein serve as a robust starting point for laboratory execution, while the general workflow emphasizes the critical importance of rigorous purification and characterization to validate synthetic outcomes.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bench-Scale Synthesis of 3-(Trifluoromethyl)aniline Derivatives
Introduction
3-(Trifluoromethyl)aniline and its derivatives are pivotal building blocks in the landscape of modern medicinal chemistry and agrochemical development. The incorporation of the trifluoromethyl (-CF₃) group into the aniline scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the efficacy and pharmacokinetic profile of bioactive molecules.[1] This guide provides a comprehensive overview of the bench-scale synthesis of 3-(trifluoromethyl)aniline, with a focus on practical laboratory protocols, mechanistic insights, and safety considerations. The methodologies detailed herein are designed to be accessible to researchers, scientists, and drug development professionals, enabling the reliable and efficient production of these valuable synthetic intermediates.
Strategic Approach to Synthesis: The Reduction of 3-Nitrobenzotrifluoride
While several synthetic routes to 3-(trifluoromethyl)aniline exist, the catalytic hydrogenation of 3-nitrobenzotrifluoride stands out as a robust, scalable, and widely adopted method for bench-scale synthesis. This approach offers several advantages:
-
High Yield and Purity: Catalytic reduction of the nitro group is typically a clean and efficient transformation, leading to high yields of the desired aniline with minimal side products.[2]
-
Commercially Available Starting Material: 3-Nitrobenzotrifluoride is a readily available and relatively inexpensive starting material.
-
Favorable Reaction Conditions: The hydrogenation can be carried out under moderate temperatures and pressures, making it amenable to standard laboratory equipment.
The overall transformation is depicted in the following reaction scheme:
Scheme 1: Synthesis of 3-(Trifluoromethyl)aniline via Catalytic Hydrogenation
Caption: General reaction scheme for the synthesis of 3-(trifluoromethyl)aniline.
Experimental Protocols
Protocol 1: Bench-Scale Synthesis of 3-(Trifluoromethyl)aniline
This protocol details the catalytic hydrogenation of 3-nitrobenzotrifluoride using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
3-Nitrobenzotrifluoride (C₇H₄F₃NO₂)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Diatomaceous Earth (e.g., Celite®)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrogen (H₂) gas supply
-
Nitrogen (N₂) or Argon (Ar) gas supply for inert atmosphere
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stir bar
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)
-
Condenser
-
Gas inlet adapter
-
Septa
-
Syringes and needles
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a three-neck round-bottom flask, combine 3-nitrobenzotrifluoride (e.g., 10.0 g, 52.3 mmol) and methanol (100 mL).
-
Carefully add 10% Pd/C (e.g., 0.5 g, 5 mol% Pd) to the solution under a gentle stream of nitrogen or argon. Caution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care in an inert atmosphere.
-
-
Hydrogenation:
-
Securely attach the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Pressurize the system with hydrogen to the desired pressure (e.g., 1-4 atm or 15-60 psi) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature. The reaction is exothermic, and gentle cooling may be necessary to maintain the desired temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The reaction is typically complete within 4-8 hours, as indicated by the disappearance of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(trifluoromethyl)aniline as a colorless to pale yellow oil.
-
-
Further Purification (Optional):
-
If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Expected Yield: 85-95%
Protocol 2: Synthesis of N-Propyl-3-(trifluoromethyl)aniline
This protocol describes the N-alkylation of 3-(trifluoromethyl)aniline to prepare a representative derivative.
Materials:
-
3-(Trifluoromethyl)aniline
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
-
Alkylation:
-
Add 1-bromopropane (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]
-
Characterization Data
Accurate characterization of the synthesized compounds is crucial to confirm their identity and purity.
Table 1: Physicochemical and Spectroscopic Data for 3-(Trifluoromethyl)aniline
| Property | Value | Reference |
| Chemical Formula | C₇H₆F₃N | [4] |
| Molar Mass | 161.12 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 187-188 °C | [4] |
| Density | 1.29 g/cm³ | [4] |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.25 (t, 1H), 6.90 (d, 1H), 6.80 (s, 1H), 6.75 (d, 1H), 3.85 (s, 2H) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 146.8, 131.6 (q, J = 31.9 Hz), 129.5, 124.2 (q, J = 272.5 Hz), 118.5, 114.8, 114.5 | |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ | -62.8 | |
| IR (neat) ν (cm⁻¹) | 3440, 3360, 1625, 1590, 1490, 1330, 1160, 1120 | |
| MS (EI) m/z | 161 (M⁺), 142, 114 |
Safety and Handling
Working with trifluoromethylated compounds and the reagents involved in their synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of vapors.[2][5]
-
Reagent Handling:
-
Trifluoromethylated Compounds: While the trifluoromethyl group itself is generally stable, the overall reactivity and toxicity of the molecule it is attached to are the primary concerns.[3] Some trifluoromethyl compounds can be flammable or corrosive.[3]
-
3-Nitrobenzotrifluoride: This compound is toxic and an irritant. Avoid contact with skin and eyes.
-
Palladium on Carbon: As mentioned, Pd/C can be pyrophoric. Handle in an inert atmosphere and do not allow it to dry out completely in the presence of air.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources in the vicinity of the hydrogenation setup.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Mechanistic Insights
The catalytic hydrogenation of a nitro group to an amine is a well-established process that proceeds through a series of intermediates.
References
- 1. rsc.org [rsc.org]
- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline(694499-26-8) 1H NMR spectrum [chemicalbook.com]
The Strategic Application of 3-(Trifluoromethyl)formanilide in the Genesis of Novel Bioactive Molecules: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] This guide provides an in-depth exploration of 3-(Trifluoromethyl)formanilide as a versatile building block for the synthesis of novel compounds with therapeutic potential. We will delve into the rationale behind its use, detailed synthetic protocols for key transformations, and the underlying principles that govern its reactivity.
The Trifluoromethyl Group: A Game-Changer in Drug Discovery
The trifluoromethyl group exerts a profound influence on a molecule's biological profile due to its unique electronic and steric properties. Its high electronegativity and lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The C-F bond is exceptionally strong, rendering the CF₃ group resistant to metabolic degradation, which can lead to an extended half-life and improved bioavailability of drug candidates. Furthermore, the trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.
This compound: A Versatile Synthetic Intermediate
This compound, a derivative of 3-(trifluoromethyl)aniline, serves as a crucial starting material and intermediate in the synthesis of a diverse array of heterocyclic compounds. The formyl group provides a reactive handle for various cyclization and condensation reactions, while the trifluoromethyl-substituted phenyl ring imparts the beneficial properties of the CF₃ group to the final molecule.
Synthesis of this compound
The most common method for the preparation of this compound is the formylation of 3-(trifluoromethyl)aniline.
Protocol 1: Formylation of 3-(Trifluoromethyl)aniline
Rationale: This protocol utilizes formic acid as the formylating agent. The reaction is typically carried out with a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards product formation.
Materials:
-
3-(Trifluoromethyl)aniline
-
Formic acid (88-98%)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-(trifluoromethyl)aniline (1.0 eq).
-
Add toluene to the flask to create a suitable reaction volume.
-
Add formic acid (1.2-1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography if necessary, though it is often of sufficient purity for subsequent steps.
Application in the Synthesis of Bioactive Heterocycles
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs.
Synthesis of Trifluoromethyl-Substituted Quinolines
Quinolines are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The Bischler-Napieralski reaction and related cyclizations can be adapted for the synthesis of quinoline derivatives from N-arylformamides.
Protocol 2: Synthesis of 6-(Trifluoromethyl)quinoline via a Modified Bischler-Napieralski Reaction
Rationale: This protocol describes a potential pathway for the synthesis of a quinoline ring system. While the classical Bischler-Napieralski reaction typically leads to dihydroisoquinolines from β-arylethylamides, modifications and related cyclodehydration reactions of N-arylformamides can yield quinoline scaffolds. This involves the reaction of the formanilide with a compound containing an activated methylene group, followed by acid-catalyzed cyclization and dehydration.
Materials:
-
This compound
-
Malonic acid or a suitable derivative (e.g., diethyl malonate)
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent.
-
Add the activated methylene compound (e.g., diethyl malonate, 1.1 eq).
-
Carefully add the dehydrating/cyclizing agent (e.g., POCl₃ or PPA) portion-wise while maintaining the temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 6-(trifluoromethyl)quinoline derivative.
Experimental Workflow for Quinoline Synthesis
Caption: Workflow for the synthesis of a 6-(trifluoromethyl)quinoline derivative.
Synthesis of Trifluoromethyl-Substituted Quinazolinones
Quinazolinones are another important class of heterocyclic compounds with diverse pharmacological activities, including sedative, hypnotic, and anticancer properties.
Protocol 3: One-Pot Synthesis of 2-Substituted-7-(trifluoromethyl)quinazolin-4(3H)-ones
Rationale: This protocol is an adaptation of known methods for quinazolinone synthesis. It involves the in-situ generation of an N-acyl-2-aminobenzonitrile intermediate from this compound, followed by cyclization. This approach is efficient as it combines multiple steps into a single operation.
Materials:
-
This compound
-
2-Amino-4-(trifluoromethyl)benzonitrile
-
A suitable acid or Lewis acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), diphenyl ether)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 2-amino-4-(trifluoromethyl)benzonitrile (1.0 eq), and the catalyst.
-
Add the high-boiling point solvent.
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water or an ice-water mixture to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Signaling Pathway Analogy: The Role of the Trifluoromethyl Group
Caption: The multifaceted impact of the trifluoromethyl group on drug properties.
Data Summary
The following table summarizes the key attributes of the trifluoromethyl group and its impact on molecular properties relevant to drug design.
| Property | Impact of Trifluoromethyl Group | Rationale |
| Lipophilicity | Increases | The fluorine atoms are hydrophobic. |
| Metabolic Stability | Increases | The C-F bond is very strong and resistant to enzymatic cleavage. |
| Binding Affinity | Can Increase | Alters electronic interactions and conformation for better target fit. |
| pKa | Can Decrease | The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic groups. |
| Bioavailability | Often Increases | A combination of increased lipophilicity and metabolic stability. |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use allows for the efficient synthesis of a wide range of trifluoromethyl-substituted heterocyclic compounds with significant potential for biological activity. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this compound and to develop novel bioactive molecules. Future research in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex molecules from this compound and the exploration of its use in multicomponent reactions to rapidly generate libraries of diverse compounds for high-throughput screening.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)formanilide
Welcome to the Technical Support Center for the synthesis of 3-(Trifluoromethyl)formanilide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Conversion of 3-(Trifluoromethyl)aniline
Question: My reaction consistently results in a low yield of this compound, with a significant amount of unreacted 3-(Trifluoromethyl)aniline remaining. What are the likely causes and how can I improve the conversion rate?
Answer:
Low conversion is a frequent challenge in the N-formylation of anilines, particularly those with electron-withdrawing groups like the trifluoromethyl group, which deactivates the amine. Several factors could be at play, and a systematic approach to optimization is recommended.
Potential Causes & Recommended Solutions:
-
Insufficiently Reactive Formylating Agent: The choice of formylating agent is critical. While formic acid is common, its reactivity alone might be insufficient for the less nucleophilic 3-(trifluoromethyl)aniline.
-
Solution: Consider using a more potent formylating agent or an activating agent. Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a classic and effective choice. Alternatively, using formic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) can enhance the reaction rate.[1]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature due to the deactivating effect of the trifluoromethyl group.
-
Solution: Gradually increasing the reaction temperature can significantly improve the rate of conversion. A typical starting point would be to heat the reaction mixture to 60-80°C while monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
-
Inadequate Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Extend the reaction time and monitor its progress at regular intervals using TLC. Ensure the starting material spot has completely disappeared before quenching the reaction.[2]
-
-
Solvent Effects: The choice of solvent can influence reaction rates.
-
Solution: While some N-formylations can be performed neat (without solvent), using a suitable solvent can be beneficial.[3] Acetonitrile has been shown to enhance the rate of N-formylation of anilines.[4] Polyethylene glycol (PEG-400) has also been reported as an effective medium for the N-formylation of anilines with formic acid at room temperature, often not requiring an additional catalyst.[5]
-
Issue 2: Formation of Undesired Side Products
Question: Besides the desired product and starting material, I am observing significant side product formation. How can I minimize these impurities?
Answer:
Side product formation can complicate purification and reduce the overall yield. The nature of the side products depends on the specific reaction conditions and the purity of the starting materials.
Potential Causes & Recommended Solutions:
-
Decomposition of the Formylating Agent: Some formylating agents can be unstable, leading to byproducts. For instance, acetic formic anhydride can disproportionate.
-
Solution: Prepare the formylating agent in situ and use it immediately. Maintaining a controlled temperature during the reaction can also minimize decomposition.
-
-
Over-alkylation (if applicable to the chosen method): While less common in simple formylation, if a method involving an alkyl formylating agent is used, there is a risk of N,N-disubstitution.
-
Solution: This is generally not an issue with standard formic acid-based formylations. However, if alternative methods are employed, careful control of stoichiometry is crucial.
-
-
Reaction with Impurities in the Starting Material: Impurities in the 3-(trifluoromethyl)aniline can lead to a variety of side products.
-
Solution: Ensure the purity of the starting aniline using techniques like NMR or GC-MS before use.[2] If necessary, purify the starting material by distillation or chromatography.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What purification strategies are most effective?
Answer:
Purification can be challenging, especially when the polarity of the product is similar to that of the starting material or byproducts.
Potential Causes & Recommended Solutions:
-
Similar Polarity of Product and Starting Material: The formylated product and the starting aniline can have close Rf values on TLC, making chromatographic separation difficult.
-
Solution: Optimize the reaction to drive it to completion, minimizing the amount of residual starting material.[2] For column chromatography, a careful selection of the eluent system is critical. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
-
-
Formation of Emulsions During Work-up: Aqueous work-up can sometimes lead to the formation of stable emulsions, complicating extraction.
-
Solution: To break an emulsion, try adding a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent.[2]
-
-
Product Crystallization Issues: The product may not crystallize easily from the crude mixture.
-
Solution: After initial purification to remove major impurities, try recrystallization from a suitable solvent system. Common solvents for recrystallization of formanilides include ethanol/water or ethyl acetate/hexane mixtures.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield method for the synthesis of this compound?
A common and effective method is the N-formylation of 3-(trifluoromethyl)aniline using formic acid. To achieve high yields, consider the following optimized conditions:
-
Reagents: Use a slight excess of formic acid (e.g., 1.5-2 equivalents) relative to the 3-(trifluoromethyl)aniline.
-
Solvent: The reaction can be run neat or in a solvent like ethanol.[6]
-
Temperature: Heating the reaction mixture, for instance to 60°C, can significantly accelerate the reaction.[3]
-
Monitoring: Track the reaction's progress using TLC until the starting aniline is fully consumed.
Q2: How does the electron-withdrawing trifluoromethyl group affect the N-formylation reaction?
The -CF3 group is strongly electron-withdrawing, which reduces the electron density on the nitrogen atom of the aniline. This makes the amine less nucleophilic and therefore less reactive towards formylating agents. Consequently, reactions involving anilines with such groups often require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive formylating agents) compared to the formylation of aniline itself.[3][6]
Q3: Are there any catalytic methods to improve the synthesis?
Yes, various catalysts have been shown to improve the efficiency of N-formylation. For instance, solid acid catalysts, such as silica-supported sulfuric acid or nanocatalysts, can effectively promote the reaction between anilines and formic acid under mild conditions.[6] The use of a catalyst can lead to higher yields, shorter reaction times, and easier work-up procedures.
Q4: How can I effectively monitor the reaction progress?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), to achieve good separation between the starting material and the product. The disappearance of the 3-(trifluoromethyl)aniline spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.[2]
Q5: What are the key safety precautions to consider during this synthesis?
-
3-(Trifluoromethyl)aniline: This compound is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formic Acid: It is corrosive and can cause severe burns. Handle with care, using appropriate PPE.
-
Solvents: Organic solvents used in the reaction and purification are often flammable. Work in a well-ventilated area away from ignition sources.
III. Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is based on a common and effective N-formylation procedure.
Materials:
-
3-(Trifluoromethyl)aniline
-
Formic acid (98-100%)
-
Ethanol (optional, as solvent)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 eq) and formic acid (2.0 eq). If using a solvent, add ethanol (e.g., 2 mL per mmol of aniline).[6]
-
Heat the reaction mixture to 60-70°C and stir.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography on silica gel if necessary.
Table 1: Comparison of Reaction Conditions for N-Formylation of Anilines
| Formylating Agent | Solvent | Temperature | Typical Yield | Reference |
| Formic Acid | Neat | 60°C | Moderate to Excellent | [3] |
| Formic Acid | Ethanol | Room Temp | Good | [6] |
| Formic Acid | Acetonitrile | Room Temp | Excellent | [4] |
| Formic Acid | PEG-400 | Room Temp | Excellent | [5] |
IV. Visualized Workflow
Logical Flow for Optimizing Synthesis Yield
The following diagram illustrates a systematic approach to troubleshooting and optimizing the synthesis of this compound.
Caption: Troubleshooting workflow for yield improvement.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
Technical Support Center: Purification of Crude 3-(Trifluoromethyl)formanilide
Welcome to the technical support resource for the purification of 3-(Trifluoromethyl)formanilide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes in your work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound in a direct question-and-answer format.
Question 1: My crude product is a persistent oil or "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer:
This is a common issue known as "oiling out." It typically occurs for two primary reasons: the boiling point of your chosen recrystallization solvent is higher than the melting point of your compound, or the concentration of impurities is so high that it significantly depresses the melting point of the mixture, leading to the formation of a liquid phase instead of a solid crystal lattice.[1]
Potential Causes & Solutions:
-
High Impurity Load: The presence of unreacted starting materials like 3-(trifluoromethyl)aniline (a liquid at room temperature) or reaction byproducts can prevent proper crystal formation.
-
Solution: Before attempting recrystallization, perform an aqueous wash. Dissolve the crude product in a solvent like ethyl acetate or dichloromethane. Wash with a dilute acid (e.g., 1M HCl) to remove the basic starting material, 3-(trifluoromethyl)aniline. Follow with a wash using saturated sodium bicarbonate to remove any acidic reagents like formic acid, and finally, wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent. This pre-purification step often yields a solid crude product that is much more amenable to recrystallization.[2][3]
-
-
Improper Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or its boiling point may be too high.
-
Solution: Re-evaluate your solvent system. The ideal solvent should dissolve the compound when hot but poorly when cold. For a compound like this compound, a mixed solvent system is often effective. Try dissolving the crude material in a minimum amount of a hot, polar solvent in which it is highly soluble (e.g., Toluene, Ethyl Acetate, or Dichloromethane) and then slowly add a less polar "anti-solvent" (e.g., Heptane or Hexane) dropwise at an elevated temperature until you see persistent cloudiness. Add a few drops of the polar solvent to redissolve the cloudiness and then allow it to cool slowly.[4]
-
-
Rapid Cooling: Cooling the solution too quickly encourages precipitation rather than crystallization, which can trap impurities and lead to an oily product.[4]
Question 2: My NMR spectrum shows a persistent peak corresponding to the starting material, 3-(trifluoromethyl)aniline, even after purification. How can I remove it?
Answer:
3-(Trifluoromethyl)aniline is a common impurity as it is the precursor to your product.[5] Its basic nature and similar aromatic structure can sometimes make it difficult to separate completely by recrystallization alone, especially if it gets trapped within your product's crystal lattice.
Targeted Removal Strategies:
-
Acidic Wash (Work-up): As mentioned previously, the most effective method is a liquid-liquid extraction before crystallization. The basic amine group of the starting material will be protonated by a dilute acid (e.g., 1M HCl), forming a water-soluble salt that is easily washed away from your neutral amide product, which remains in the organic layer.[2]
-
Chromatographic Purification: If an acidic wash is insufficient, flash column chromatography is the definitive solution. The aniline is more polar than the formanilide. However, the basicity of the aniline can cause it to "streak" or tail on standard silica gel.[1][6]
-
To prevent tailing: Add a small amount of triethylamine (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate).[6] The triethylamine acts as a competitive base, binding to the acidic silanol groups on the silica surface and allowing your basic aniline impurity to elute cleanly, resulting in a much better separation from your desired product.[6]
-
Question 3: The purified solid is yellow or brown, but I expect a white or off-white product. How can I decolorize it?
Answer:
The color is likely due to trace amounts of oxidized impurities or highly conjugated side products formed during the reaction.[6] Anilines and related compounds can be susceptible to air oxidation over time, which often produces colored species.[7]
Decolorization Methods:
-
Activated Charcoal Treatment: During recrystallization, after your compound is fully dissolved in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes. The charcoal will adsorb the colored impurities.[4]
-
Crucial Next Step: You must perform a hot filtration to remove the charcoal before allowing the solution to cool. If you cool it first, your product will crystallize on the charcoal. Use fluted filter paper in a pre-warmed funnel to prevent premature crystallization in the funnel stem.[4] Be aware that using too much charcoal can adsorb your product and significantly reduce your yield.[4]
-
-
Short Silica Plug: If the color is faint, you can dissolve your purified product in a minimal amount of a non-polar solvent (like dichloromethane) and pass it through a short "plug" of silica gel in a pipette or small column, eluting with the same solvent. The highly polar colored impurities will stick to the top of the silica, while your less polar product passes through.[6]
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: Based on available data and related structures, here are the key properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆F₃NO | [8][9][10][11] |
| Molecular Weight | 189.13 g/mol | [8][9][10] |
| Appearance | Expected to be a crystalline solid | [12] |
| CAS Number | 657-78-3 |[8][9][10][13] |
Note: The melting point is not widely reported in the search results, but the parent compound, formanilide, has a melting point of 46-48 °C. Researchers should always determine the melting point of their purified sample as a key indicator of purity.
Q2: Which purification technique—recrystallization or column chromatography—is best for my situation?
A2: The choice depends on your scale, purity requirements, and the nature of the impurities. The flowchart below provides a general decision-making framework.
Caption: Decision tree for selecting a purification method.
-
Recrystallization is generally preferred for larger quantities (>5 g) when the crude product is relatively pure (>90%) and the impurities have different solubility profiles. It is faster and uses less solvent than chromatography.
-
Flash Column Chromatography is the method of choice for complex mixtures with multiple, closely related impurities or for smaller-scale purifications where maximizing purity is critical.[6][14]
Q3: What are the key safety precautions when handling this compound and its likely impurities?
A3: this compound and its precursor are hazardous chemicals.[7] The starting material, 3-(trifluoromethyl)aniline, is toxic by ingestion and inhalation and is a skin irritant.[7][15] Assume the formanilide derivative shares similar hazards.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good start), and safety glasses or goggles.[7][16]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[7]
-
Exposure Response: In case of skin contact, wash immediately and thoroughly with soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] Seek medical attention if you feel unwell.[16]
-
Waste Disposal: Dispose of chemical waste in designated, labeled containers according to your institution's guidelines.
Q4: How should I properly store the purified this compound?
A4: To ensure long-term stability, the purified compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][16] It is also advisable to protect it from direct sunlight, as many aniline derivatives can darken over time due to light-induced oxidation.[7]
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Toluene/Heptane)
This protocol is a robust starting point for purifying crude this compound that is already substantially pure.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (a 125 mL flask is suitable). Add a stir bar.
-
Add Hot Solvent: On a stirrer hotplate in a fume hood, add the minimum volume of hot toluene required to fully dissolve the solid at a near-boiling temperature. Start with ~20-25 mL and add more in small portions if needed.
-
Decolorize (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl for 2-3 minutes. Perform a hot filtration through fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Add Anti-Solvent: While the toluene solution is still hot, slowly add heptane dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Re-clarify: Add 1-2 mL of hot toluene to just redissolve the cloudiness, ensuring the solution is clear at the high temperature.
-
Slow Cooling: Cover the flask with a watch glass, turn off the heat, and allow the solution to cool slowly to room temperature undisturbed. Crystal formation should begin during this process.
-
Ice Bath: Once the flask is at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Determine the yield and melting point.
Protocol 2: Flash Column Chromatography
This protocol is designed for separating complex mixtures or for high-purity small-scale applications.
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of Hexane and Ethyl Acetate. The ideal system will give your product an Rf value of ~0.3.
-
Column Packing:
-
Select a column of appropriate size (a general rule is to use 50-100 times the mass of silica gel to the mass of your crude sample).[6]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed, ensuring no air bubbles are trapped.[6] Add a thin layer of sand to the top.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum possible volume of dichloromethane or the eluent. Carefully apply the solution to the top of the silica bed with a pipette.[6]
-
Dry Loading (Preferred): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (~2-3 times the mass of your product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution:
-
Carefully add the eluent to the column. If your impurities are close to your product spot on the TLC, a gradient elution may be necessary. Start with a low polarity mixture (e.g., 95:5 Hexane/EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane/EtOAc) over the course of the separation.
-
Important: To prevent streaking of any basic impurities, add ~0.5-1% triethylamine to your eluent mixture.[6]
-
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Combine & Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Troubleshooting flowchart for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 657-78-3 [chemicalbook.com]
- 9. 657-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. PubChemLite - this compound (C8H6F3NO) [pubchemlite.lcsb.uni.lu]
- 12. Formanilide | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pschemicals.com [pschemicals.com]
- 14. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 15. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Common side reactions in the formylation of 3-(trifluoromethyl)aniline
Technical Support Center: Formylation of 3-(Trifluoromethyl)aniline
Welcome to the technical support center for the formylation of 3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common side reactions, provide troubleshooting strategies, and offer detailed protocols to ensure the successful synthesis of N-(3-(trifluoromethyl)phenyl)formamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of starting material, 3-(trifluoromethyl)aniline, even after prolonged reaction times. What could be the issue?
A1: Incomplete conversion is a common issue, often stemming from several factors related to the reactivity of the aniline and the choice of formylating agent. 3-(Trifluoromethyl)aniline is a weakly nucleophilic amine due to the electron-withdrawing nature of the trifluoromethyl group.
Troubleshooting Steps:
-
Choice of Formylating Agent:
-
Formic Acid: While being a straightforward reagent, formic acid alone may not be sufficiently reactive. Heating the reaction mixture in a solvent like toluene with a Dean-Stark trap to remove water can drive the equilibrium towards the product.[1]
-
Acetic Formic Anhydride (AFA): This is a more potent formylating agent.[1][2] It can be generated in situ by reacting formic acid with acetic anhydride.[2][3] The formyl carbonyl in AFA is more electrophilic than the acetyl carbonyl, leading to high selectivity for formylation.[3]
-
Vilsmeier Reagent (DMF/POCl₃): This is a powerful formylating system, but it's typically more effective for electron-rich aromatic compounds.[4][5][6] For an electron-deficient aniline, harsher conditions might be needed, which can lead to other side reactions.
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at an appropriate temperature. For formic acid, refluxing conditions are often necessary.[1]
-
Catalysis: The use of an acid catalyst, such as melaminetrisulfonic acid or Amberlite IR-120 resin, can enhance the rate of formylation with formic acid, even under solvent-free conditions.[1]
-
-
Moisture: Ensure all reagents and glassware are dry, especially when using moisture-sensitive reagents like acetic anhydride or POCl₃. Water can hydrolyze these reagents, reducing their effectiveness.
Q2: My reaction is producing a second product that appears to be a di-formylated aniline. How can I prevent this?
A2: Di-formylation, the formation of N-(3-(trifluoromethyl)phenyl)-N-formylformamide, can occur, although it is generally less common with anilines compared to more basic aliphatic amines.
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the formylating agent, typically 1.0 to 1.2 equivalents. A large excess of a highly reactive formylating agent like acetic formic anhydride can promote di-formylation.
-
Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity for the mono-formylated product.
-
Choice of Reagent: A less reactive formylating agent might be beneficial. For instance, using formic acid with a catalyst might provide better control over the reaction compared to a highly reactive anhydride.
Q3: I am concerned about the stability of the trifluoromethyl group under my reaction conditions. Can it undergo hydrolysis?
A3: The trifluoromethyl group is generally stable under many synthetic conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis to a carboxylic acid can occur.[7][8]
Troubleshooting Steps:
-
Avoid Harsh Conditions:
-
Strong Acids: Prolonged heating in strong acids like fuming sulfuric acid can lead to hydrolysis of the CF₃ group.[8] While the conditions for most formylation reactions are not this harsh, it's a possibility to be aware of, especially if unexpected polar byproducts are observed.
-
Strong Bases: Similarly, strong basic conditions should be avoided during workup if the reaction mixture has been heated for an extended period.
-
-
Analytical Monitoring: If you suspect hydrolysis, use techniques like LC-MS to look for a product with a mass corresponding to 3-aminobenzoic acid or its formylated derivative. ¹⁹F NMR can also be used to monitor the integrity of the CF₃ group.[8]
Q4: My workup is complicated by the presence of unreacted formic acid or acetic acid. What is the best way to purify my product?
A4: Proper workup and purification are crucial for obtaining pure N-(3-(trifluoromethyl)phenyl)formamide.
Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture and quench it by pouring it into ice water. This will precipitate the product if it is a solid.
-
Neutralization: Carefully neutralize any excess acid with a mild base like sodium bicarbonate solution. Be cautious of CO₂ evolution. This will also help to remove any acidic byproducts like formic or acetic acid into the aqueous layer.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and finally brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallization/Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Formylation using Formic Acid and Acetic Anhydride
This protocol utilizes the in situ generation of acetic formic anhydride, a highly effective formylating agent.[1][2]
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-(trifluoromethyl)aniline (1.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the aniline with stirring.
-
After the addition is complete, add formic acid (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, follow the purification protocol outlined in Q4.
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism: Formylation with Acetic Formic Anhydride
Caption: Mechanism of aniline formylation with acetic formic anhydride.
Troubleshooting Workflow: Incomplete Conversion
Caption: Troubleshooting guide for incomplete formylation reactions.
Summary of Common Side Reactions and Prevention Strategies
| Side Reaction | Potential Cause | Prevention Strategy |
| Incomplete Conversion | Low nucleophilicity of aniline; insufficiently reactive formylating agent. | Use a more potent formylating agent (e.g., AFA); increase reaction temperature; use an acid catalyst.[1] |
| Di-formylation | Excess of a highly reactive formylating agent. | Use stoichiometric amounts of the formylating agent; lower reaction temperature. |
| Hydrolysis of CF₃ Group | Harsh acidic or basic conditions at high temperatures. | Avoid prolonged heating in strong acids or bases; use milder reaction and workup conditions.[8] |
| Acetylation | When using acetic formic anhydride. | Generally not observed due to the higher electrophilicity of the formyl group.[3] |
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. reddit.com [reddit.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Trifluoromethyl)formanilide
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the purification of 3-(Trifluoromethyl)formanilide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
I. Understanding the Chemistry: Potential Impurities in the Synthesis of this compound
The formylation of 3-(trifluoromethyl)aniline is a common synthetic route to this compound. However, like any chemical transformation, side reactions can occur, leading to impurities that must be removed to ensure the quality of the final product. Understanding the potential impurities is the first step in developing an effective purification strategy.
Common Impurities and Their Origins:
-
Unreacted 3-(Trifluoromethyl)aniline: Incomplete formylation is a common source of this starting material impurity. The electron-withdrawing nature of the trifluoromethyl group can deactivate the aniline, making the formylation reaction more challenging compared to electron-rich anilines.[1][2]
-
3-Aminobenzoic acid: Hydrolysis of the trifluoromethyl group to a carboxylic acid can occur under certain reaction or work-up conditions, particularly in the presence of strong acids or bases.[3]
-
N,N'-bis(3-(trifluoromethyl)phenyl)formamidine: This byproduct can form through the condensation of this compound with unreacted 3-(trifluoromethyl)aniline.
-
Di-formylated products: Although less common, over-reaction can lead to the formation of di-formylated species.
-
Residual formylating agent and byproducts: Depending on the formylation method used (e.g., formic acid, formic anhydride, or other reagents), residual reagents or their decomposition products may be present.
The following diagram illustrates the primary reaction and potential side reactions:
// Nodes A [label="3-(Trifluoromethyl)aniline", fillcolor="#F1F3F4"]; B [label="Formylating Agent\n(e.g., Formic Acid)", fillcolor="#F1F3F4"]; C [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Unreacted Starting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Hydrolysis Product\n(3-Aminobenzoic acid)", fillcolor="#FBBC05"]; F [label="Condensation Byproduct\n(Formamidine)", fillcolor="#FBBC05"];
// Edges A -> C [label="Formylation"]; B -> C; A -> D [label="Incomplete Reaction", style=dashed, color="#EA4335"]; C -> E [label="Hydrolysis", style=dashed, color="#FBBC05"]; C -> F [label="Condensation with\nstarting material", style=dashed, color="#FBBC05"]; A -> F [style=dashed, color="#FBBC05"]; }
Caption: Reaction scheme for the synthesis of this compound and potential impurity formation pathways.II. Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
FAQs and Troubleshooting Guides
Q1: My crude product is an oil and won't solidify. How can I induce crystallization?
A1: Oiling out is a common problem, especially when impurities are present that depress the melting point. Here are several strategies to address this:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[4] For this compound, consider the following solvent systems, starting with the least polar:
-
Heptane or Hexane: Good for non-polar impurities. The product may have limited solubility even when hot.
-
Toluene: Often a good choice for aromatic compounds.
-
Toluene/Heptane or Toluene/Hexane mixture: A solvent/anti-solvent system can be effective. Dissolve the crude product in a minimal amount of hot toluene and slowly add heptane or hexane until the solution becomes turbid. Then, add a few drops of toluene to redissolve the solid and allow it to cool slowly.
-
Water: While less common for organic solids, if your product is sufficiently polar and impurities are non-polar, it can be effective.
-
-
Seeding: If you have a small amount of pure, solid this compound, adding a "seed" crystal to the cooled, supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that provide nucleation sites for crystal growth.
-
Patience: Sometimes, crystallization is a slow process. Allowing the solution to cool slowly to room temperature and then placing it in a refrigerator or freezer for an extended period can promote crystal formation.
Q2: After recrystallization, my product is still impure. What are my next steps?
A2: If a single recrystallization is insufficient, you have several options:
-
Serial Recrystallization: Repeating the recrystallization process can further enhance purity. However, be aware that you will lose some product with each recrystallization step.
-
Activated Charcoal Treatment: If your product has a noticeable color, it may be due to highly conjugated impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.
-
Column Chromatography: For difficult separations, column chromatography is a powerful technique.[5]
-
Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity like this compound.
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent and gradually increase the polarity. A good starting point for developing your mobile phase can be determined by Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot your crude reaction mixture on a silica gel TLC plate and test various solvent systems. A common eluent system for N-aryl amides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. For instance, you could start with a 9:1 hexane:ethyl acetate mixture and gradually increase the proportion of ethyl acetate. The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.3-0.4 on the TLC plate.
-
-
Experimental Protocol: Column Chromatography of this compound
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute your product. More polar impurities will remain on the column and can be eluted with a more polar solvent system if desired.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
// Nodes start [label="Crude Product", fillcolor="#F1F3F4"]; recrystallization [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_pure [label="Is Product Pure?", shape=diamond, fillcolor="#FBBC05"]; end [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; charcoal [label="Activated Charcoal\nTreatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_chrom [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> recrystallization; recrystallization -> is_pure; is_pure -> end [label="Yes"]; is_pure -> charcoal [label="No (Colored)"]; charcoal -> recrystallization; is_pure -> column_chrom [label="No (Colorless)"]; column_chrom -> end; }
Caption: Decision workflow for the purification of this compound.Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to assess the purity of your this compound.
| Technique | Purpose | Typical Observations for Pure Product |
| Melting Point | Assess purity and identity. | A sharp melting point range close to the literature value. Impurities will broaden and depress the melting point. |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and purity. | A single spot with a consistent Rf value in a given eluent system. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect trace impurities. | A single major peak with a purity value typically >98%. An example of an HPLC method for a similar compound, 4-Bromo-3-(trifluoromethyl)aniline, uses a C18 column with a water/acetonitrile gradient, which could be a good starting point for method development.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure and identify impurities. | 1H and 13C NMR spectra should match the expected chemical shifts and splitting patterns for this compound. The absence of peaks corresponding to starting materials or byproducts is indicative of high purity.[7][8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify volatile impurities. | A single major peak with the correct mass-to-charge ratio for the molecular ion of this compound.[6] |
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of your product in the mobile phase to a concentration of approximately 0.1 mg/mL.
III. References
-
Bharamawadeyar, S., & Sureshbabu, V. V. (2023). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry, 62B(6), 656-663.
-
Enantioselective Hydroformylation of Aniline Derivatives. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
I. Materials II. Instrumentation III. Synthesis. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Harča, M., Habinovec, I., Meštrović, E., Biljan, I., & Novak, P. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4), 553-558.
-
Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from --INVALID-LINK--
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2020). Molecules, 25(22), 5409.
-
Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. (n.d.). University of Oxford. Retrieved from --INVALID-LINK--
-
Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines. (2021). Angewandte Chemie International Edition, 60(38), 20857–20864.
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302.
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2021). Scientific Reports, 11(1), 1-11.
References
- 1. Enantioselective Hydroformylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 1H NMR [m.chemicalbook.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Synthesis of Trifluoromethyl-Containing Compounds
Welcome to the Technical Support Center for the synthesis of trifluoromethyl-containing compounds. The introduction of the trifluoromethyl (-CF3) group is a critical strategy in medicinal chemistry and materials science, enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, the unique reactivity of trifluoromethylating reagents presents distinct challenges. This guide provides troubleshooting strategies and detailed protocols to navigate these complexities, ensuring successful and efficient synthesis.
Part 1: General Troubleshooting for Trifluoromethylation Reactions
This section addresses common issues applicable across various trifluoromethylation methods.
Question: My trifluoromethylation reaction shows low or no yield. What are the primary factors to investigate?
Answer: Low or no yield in trifluoromethylation reactions is a frequent challenge and can often be attributed to several critical factors:
-
Moisture and Air Sensitivity: Many trifluoromethylating reagents and the intermediates they form are highly sensitive to moisture and atmospheric oxygen. The Ruppert-Prakash reagent (TMSCF3), for instance, can decompose in the presence of water.[1] It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is rigorously dried, either in an oven or by flame-drying under vacuum.
-
Reagent Quality and Stability: The purity and stability of the trifluoromethylating agent are paramount. Some reagents, like Togni's reagent II, are metastable and can decompose upon heating.[2] It's advisable to use reagents from a reliable commercial source or to verify the purity of in-house preparations. For reagents like the Langlois reagent, which is a stable solid, improper storage can still affect reactivity.[3]
-
Initiator/Catalyst Activity: For reactions requiring an initiator or catalyst, its activity is crucial. In nucleophilic trifluoromethylations with TMSCF3, fluoride sources like TBAF are notoriously hygroscopic and their effectiveness can be compromised by trace amounts of water.[4] If you suspect initiator deactivation, consider using a freshly opened bottle or drying the initiator under high vacuum.
-
Solvent Choice: The choice of solvent can dramatically influence reaction rates and yields. For instance, in reactions involving the Ruppert-Prakash reagent, THF is a common solvent, but reactions can be sluggish.[4] In some cases, switching to a more polar aprotic solvent like DMF can accelerate the reaction.[4]
Question: My reaction stalls before the starting material is fully consumed. What are the likely causes and how can I address this?
Answer: Reaction stalling is typically due to catalyst deactivation or the presence of inhibitors.
-
Catalyst Deactivation: As mentioned, moisture is a common culprit for the deactivation of initiators like TBAF.[4] Maintaining strictly anhydrous conditions is the first line of defense.
-
Inhibitors: Trace impurities in the starting material, reagents, or solvent can act as inhibitors. For example, in radical trifluoromethylations, certain species can quench the radical chain reaction. Purification of starting materials and solvents is recommended if inhibition is suspected.
-
Insufficient Catalyst Loading: While many trifluoromethylation reactions are catalytic, the optimal catalyst loading can be substrate-dependent. A systematic optimization of the catalyst loading (e.g., from 1 mol% to 10 mol%) may be necessary to drive the reaction to completion.
Part 2: Troubleshooting Specific Trifluoromethylating Reagents
This section provides targeted advice for challenges encountered with common classes of trifluoromethylating reagents.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent is a widely used nucleophilic "CF₃⁻" source, particularly effective for the trifluoromethylation of carbonyl compounds.[1]
Question: I am observing significant formation of a silyl enol ether byproduct when using an enolizable ketone as a substrate with TMSCF₃. How can I minimize this?
Answer: The formation of silyl enol ethers is a common side reaction with enolizable ketones. The trifluoromethide anion ([CF₃]⁻) generated in the reaction is a strong base and can deprotonate the α-carbon of the ketone.[5] To favor the desired 1,2-addition over enolization, consider the following:
-
Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can increase the kinetic preference for nucleophilic attack on the carbonyl carbon over deprotonation.
-
Choice of Initiator: The choice of the counter-ion of the initiator can influence the basicity of the trifluoromethide anion. Experimenting with different fluoride sources (e.g., CsF vs. TBAF) or non-fluoride initiators may alter the selectivity.
-
Solvent Effects: The polarity of the solvent can impact the reactivity of the trifluoromethide anion. Less polar solvents may disfavor the deprotonation pathway.
Experimental Protocol: Trifluoromethylation of Acetophenone using Ruppert-Prakash Reagent [1]
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (10 mol%).
-
Cool the mixture to 0 °C under an inert atmosphere.
-
Add TMSCF₃ (1.5 equiv) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography.
Electrophilic Trifluoromethylation: Togni's and Umemoto's Reagents
Togni's and Umemoto's reagents are electrophilic "CF₃⁺" sources used for the trifluoromethylation of nucleophiles like β-ketoesters, silyl enol ethers, and heteroatoms.[6][7]
Question: My electrophilic trifluoromethylation with Togni's reagent is sluggish and gives a low yield. What can I do to improve the reaction?
Answer: The reactivity of Togni's reagents can be highly dependent on the nucleophilicity of the substrate and the reaction conditions.
-
Base Selection: For carbon nucleophiles, the choice of base to generate the enolate is critical. A base that is too strong can lead to side reactions, while a base that is too weak will result in a low concentration of the reactive nucleophile. Screening a range of bases (e.g., inorganic bases like K₂CO₃ or organic bases like DBU) is recommended.
-
Solvent Optimization: The solvent can influence the solubility and reactivity of both the substrate and the Togni reagent. Protic solvents should generally be avoided. Aprotic solvents like acetonitrile, DCM, or THF are commonly used.
-
Temperature: While many reactions with Togni's reagents proceed at room temperature, some less reactive substrates may require heating.[8] However, be mindful of the thermal stability of the specific Togni reagent being used.[2]
Question: I am observing decomposition of my Umemoto's reagent during the reaction. How can I mitigate this?
Answer: Umemoto's reagents, which are sulfonium salts, are generally stable solids but can decompose under certain conditions.[9]
-
Reaction Temperature: Avoid excessive heating, as this can lead to thermal decomposition.
-
Exclusion of Nucleophiles: Strong nucleophiles, other than the intended substrate, can attack the sulfur atom, leading to reagent decomposition. Ensure all reagents and solvents are free from nucleophilic impurities.
-
Light Sensitivity: Some trifluoromethylating reagents can be light-sensitive. It is good practice to protect the reaction from light, especially if photoredox-catalyzed pathways are not intended.
Data Presentation: Comparison of Common Trifluoromethylating Reagents
| Reagent Class | Example Reagent | Typical Substrates | Key Advantages | Common Challenges |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | Aldehydes, Ketones, Imines[1] | High efficiency for carbonyls | Moisture sensitivity, limited substrate scope[1] |
| Electrophilic | Togni's Reagent II | β-Ketoesters, Silyl enol ethers, Heteroatoms[6] | Bench-stable, broad substrate scope | Can be sluggish, potential for thermal decomposition[2] |
| Electrophilic | Umemoto's Reagent I | Silyl enol ethers, β-Ketoesters[9] | High reactivity | Potential for decomposition with strong nucleophiles |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Arenes, Heteroarenes[10] | Stable, inexpensive, wide substrate scope[3] | Requires an oxidant, potential for side reactions |
Radical Trifluoromethylation: The Langlois Reagent (CF₃SO₂Na)
The Langlois reagent is a source of the trifluoromethyl radical (•CF₃) and is particularly useful for the trifluoromethylation of arenes and heteroarenes.[10]
Question: My radical trifluoromethylation using Langlois' reagent is giving a complex mixture of products. How can I improve the selectivity?
Answer: Radical reactions can sometimes lack selectivity. Optimizing the reaction conditions is key to favoring the desired product.
-
Oxidant Choice and Stoichiometry: The generation of the •CF₃ radical from the Langlois reagent requires an oxidant (e.g., t-butyl hydroperoxide). The choice and amount of oxidant can influence the rate of radical generation and the potential for side reactions. A careful titration of the oxidant may be necessary.
-
Solvent: The solvent can influence the stability and reactivity of the radical species. Solvents that can participate in radical reactions should be avoided unless they are part of the intended reaction scheme.
-
Temperature: Radical reactions can be sensitive to temperature. Lowering the temperature may help to control the reactivity and improve selectivity.
-
Additives: In some cases, the addition of a catalytic amount of a metal salt (e.g., a copper salt) can mediate the radical process and improve selectivity.[11]
Visualization: Decision-Making Workflow for Troubleshooting Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Togni reagent II - Wikipedia [en.wikipedia.org]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. benchchem.com [benchchem.com]
- 5. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Umemoto Reagent I - Enamine [enamine.net]
- 10. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 11. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-(Trifluoromethyl)formanilide
Welcome to the technical support center for 3-(Trifluoromethyl)formanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential stability issues you may encounter and offer practical solutions and experimental protocols.
Introduction to this compound Stability
This compound is an aromatic amide that sees use as an intermediate in chemical synthesis. Understanding its stability in different solvent systems is crucial for reliable experimental outcomes, whether in reaction setups, analytical sample preparation, or storage. The primary stability concern for formanilides is hydrolysis of the amide bond, which can be influenced by pH, temperature, and the solvent environment. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can also affect the reactivity of the molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and troubleshooting scenarios related to the stability of this compound.
Q1: My analytical results are inconsistent when using aqueous buffers. What could be the cause?
A1: Inconsistent results in aqueous buffers are often indicative of compound degradation. The primary degradation pathway for this compound in aqueous media is hydrolysis of the formanilide linkage. This reaction can be catalyzed by both acidic and basic conditions, yielding 3-(trifluoromethyl)aniline and formic acid.[1][2]
-
Troubleshooting Steps:
-
pH Monitoring: Ensure the pH of your buffer is stable and appropriate for your experiment. Extreme pH values should be avoided if the integrity of the compound is critical.
-
Temperature Control: Hydrolysis rates are temperature-dependent. Maintain consistent and, if possible, low temperatures (e.g., 2-8°C) for your samples.
-
Fresh Preparations: Prepare fresh solutions of this compound before use, especially for quantitative studies.
-
Stability-Indicating Method: Use an analytical method, such as HPLC, that can separate the parent compound from its potential degradation products. This will allow you to quantify the extent of degradation.[3]
-
Q2: I observe a new peak in my HPLC chromatogram after leaving my sample in methanol for an extended period. What is happening?
A2: While less common than hydrolysis, transamidation or solvolysis can occur in protic solvents like methanol, especially in the presence of acidic or basic catalysts or at elevated temperatures. This would result in the formation of methyl formate and 3-(trifluoromethyl)aniline.
-
Troubleshooting Steps:
-
Solvent Choice: If possible, use aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) for stock solutions and short-term storage.
-
LC-MS Analysis: To identify the new peak, perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the unknown compound, helping to confirm if it is a degradation product.[3]
-
Control Experiments: Run a control experiment where you intentionally store the compound in methanol under various conditions (e.g., room temperature vs. 4°C, neutral vs. acidic/basic) to understand the degradation kinetics.
-
Q3: Are there any concerns about the photostability of this compound?
-
Best Practices:
-
Store stock solutions in amber vials or wrap containers in aluminum foil.
-
Minimize exposure of samples to direct sunlight or strong artificial light on the lab bench.
-
Include a photostability test in your forced degradation studies (see Protocol 1).
-
Q4: How should I prepare and store stock solutions of this compound?
A4: Proper preparation and storage are key to maintaining the integrity of your compound.
-
Recommended Procedure:
-
Solvent Selection: For long-term storage, DMSO or DMF are generally good choices for creating high-concentration stock solutions. For working solutions, acetonitrile is often a suitable solvent.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption.
-
Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Quantitative Data Summary
While specific stability data for this compound is not extensively published, the following table provides a hypothetical representation of stability data based on the known behavior of similar anilide compounds. This illustrates the type of data you should aim to generate in your own stability studies.
Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C over 48 hours
| Solvent System | pH | % Remaining Parent Compound | Major Degradation Product |
| 0.1 M HCl (aqueous) | 1 | 85% | 3-(Trifluoromethyl)aniline |
| Water | 7 | >98% | Not Detected |
| 0.1 M NaOH (aqueous) | 13 | 75% | 3-(Trifluoromethyl)aniline |
| Acetonitrile | N/A | >99% | Not Detected |
| Methanol | N/A | >98% | Not Detected |
| DMSO | N/A | >99% | Not Detected |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and degradation pathways.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points.
-
Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Incubate at room temperature.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) or natural sunlight for a defined period. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Incubate a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).
-
-
Analysis:
-
Analyze all samples by a stability-indicating RP-HPLC-UV/MS method to separate the parent compound from its degradation products.[3]
-
Quantify the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in a control sample.
-
Use the MS data to propose structures for the major degradation products.
-
Protocol 2: Routine Stability Check by HPLC
This protocol is for routine checks of solution stability under your specific experimental conditions.
-
Initial Analysis (T=0):
-
Prepare your working solution of this compound in your chosen solvent system.
-
Immediately analyze the solution by HPLC to obtain an initial chromatogram and peak area of the parent compound.
-
-
Incubation:
-
Store the working solution under your typical experimental conditions (e.g., on the benchtop, in an autosampler).
-
-
Time-Point Analysis:
-
Re-analyze the solution at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Data Evaluation:
-
Compare the peak area of the parent compound at each time point to the initial peak area. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
-
Visualizations
Diagram 1: Hydrolysis of this compound
References
Technical Support Center: Experimental Solubility Guide for 3-(Trifluoromethyl)formanilide
Welcome to the technical support center for 3-(Trifluoromethyl)formanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical protocols to handle this compound effectively and ensure the integrity of your results.
Understanding the Molecule: Why Solubility Can Be a Hurdle
This compound (CAS No. 657-78-3) is an organic compound with a molecular formula of C8H6F3NO and a molecular weight of 189.13 g/mol .[1][2] Its structure, featuring a phenyl ring, a formamide group, and a trifluoromethyl group, presents a unique solubility profile. The trifluoromethyl group (-CF3) is highly lipophilic and electron-withdrawing, which significantly impacts the molecule's polarity and ability to form hydrogen bonds. The predicted XlogP value of 2.6 suggests a greater affinity for non-polar environments over aqueous media.[3] Consequently, this compound is expected to have low solubility in water and may require organic solvents for effective dissolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when handling this compound?
A1: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation.[1] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).
Q2: I'm observing precipitation of the compound when adding my stock solution to an aqueous buffer. What is happening?
A2: This is a common issue when a compound with low aqueous solubility is introduced into an aqueous environment. Your stock solution, likely prepared in a water-miscible organic solvent like DMSO or DMF, is soluble at high concentrations. However, when this concentrated stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This change can cause the compound to exceed its solubility limit in the final solution, leading to precipitation. To mitigate this, consider lowering the final concentration of the compound or increasing the percentage of the organic co-solvent in your final working solution, if your experimental system permits.
Q3: Can I use heat to dissolve this compound?
A3: Gentle heating can be a useful technique to increase the dissolution rate of many compounds. However, it should be used with caution. Excessive heat can lead to the degradation of the compound or evaporation of the solvent, which would alter the concentration. If you choose to use heat, warm the solution gently (e.g., in a 37°C water bath) and for a short period. Always ensure the container is properly sealed to prevent solvent loss. Be aware that the compound may precipitate out of solution as it cools to room temperature.
Q4: Are there any alternative methods to improve the solubility of this compound for my cell-based assays?
A4: For biological experiments where the concentration of organic solvents must be kept to a minimum, several formulation strategies can be explored. These include the use of co-solvents, pH adjustment, or complexation agents.[4][5] For instance, using a combination of solvents may improve solubility. Additionally, if the compound has an ionizable group, adjusting the pH of the medium can enhance its solubility. However, without a known pKa for this compound, this approach would require empirical testing.
Troubleshooting Guide: Addressing Solubility Issues
This section provides a systematic approach to resolving common solubility problems with this compound.
Problem: The compound is not dissolving in my chosen solvent.
| Potential Cause | Suggested Solution | Scientific Rationale |
| Incorrect Solvent Choice | Switch to a more appropriate solvent. Prioritize polar aprotic solvents such as DMSO or DMF. | This compound's chemical structure suggests it will be more soluble in organic solvents that can engage in dipole-dipole interactions and are less polar than water. |
| Insufficient Solvent Volume | Increase the volume of the solvent to prepare a more dilute solution. | The concentration of the compound may be exceeding its solubility limit in the chosen solvent volume. |
| Low Temperature | Gently warm the solution while stirring. A water bath set to 30-40°C is recommended. | Solubility is often temperature-dependent. Increasing the kinetic energy of the system can help overcome the intermolecular forces in the solid state. |
| Inadequate Mixing | Use a vortex mixer or sonication to provide mechanical agitation. | Mechanical energy can help to break down the solid lattice of the compound and facilitate its interaction with the solvent molecules. |
Solvent Selection Summary
| Solvent | Type | Expected Solubility | Notes for Biological Assays |
| Water/Aqueous Buffers | Polar Protic | Very Low | Not recommended for primary stock solutions. |
| Ethanol/Methanol | Polar Protic | Low to Moderate | May be suitable for some applications, but higher concentrations might be cytotoxic. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Common choice for stock solutions. Typically tolerated by cells at <0.5% v/v. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Another good option for stock solutions. Cellular tolerance is generally lower than DMSO. |
| Acetone | Polar Aprotic | Moderate | Useful for some applications but its high volatility can be problematic. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Weighing: Carefully weigh approximately 1.89 mg of this compound into the tared tube. Record the exact weight.
-
Solvent Addition: Based on the exact weight, calculate the required volume of DMSO to achieve a 10 mM concentration. For 1.89 mg, this would be 1 mL.
-
Calculation: (Weight in mg / Molecular Weight in g/mol ) / (Desired Concentration in M) = Volume in L
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath sonicator.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thawing: Thaw the 10 mM stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into your cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Mixing: Gently pipette up and down or vortex briefly to ensure homogeneity.
-
Observation: Visually inspect the working solution for any signs of precipitation. If precipitation is observed, you may need to prepare a fresh working solution with a higher percentage of DMSO (not exceeding cytotoxic levels) or a lower final concentration of the compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A decision-making diagram for dissolving this compound.
References
Technical Support Center: Alternative Formylating Agents for Substituted Anilines
Welcome to the technical support center for the formylation of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your synthetic work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the formylation of substituted anilines, offering explanations and actionable solutions.
Q1: My formylation reaction with formic acid is sluggish and gives low yields, especially with electron-deficient anilines. What can I do?
A1: This is a common challenge, as the nucleophilicity of the aniline nitrogen is significantly reduced by electron-withdrawing groups, making the reaction with formic acid difficult. Here’s a breakdown of the issue and how to address it:
Root Cause Analysis:
-
Low Nucleophilicity: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the nitrogen atom, making it a weaker nucleophile.
-
Equilibrium: The reaction between an amine and formic acid to form a formamide is a reversible condensation reaction. Without efficient water removal, the equilibrium may not favor product formation.[1]
Solutions and Experimental Protocols:
-
Activation of Formic Acid: The electrophilicity of the formyl group in formic acid can be enhanced.
-
Acetic Formic Anhydride (AFA): In situ generation of AFA by adding acetic anhydride to formic acid creates a more potent formylating agent.[2]
-
Protocol: In a fume hood, cautiously add acetic anhydride (1.1 eq.) dropwise to a cooled (0 °C) solution of the substituted aniline (1.0 eq.) in formic acid (2-3 eq.). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
DCC or EDCI Coupling: Carbodiimide coupling agents can activate formic acid. This method is effective but generates urea byproducts that need to be removed during workup.[2]
-
-
Catalysis: The use of a catalyst can significantly accelerate the reaction.
-
Acid Catalysis: Strong acid catalysts like melaminetrisulfonic acid (MTSA) or Amberlite IR-120[H⁺] resin can protonate formic acid, increasing its electrophilicity.[1] These catalysts have been shown to be effective for both electron-donating and electron-withdrawing substituents.[1]
-
Protocol (Amberlite IR-120[H⁺]): To a mixture of the aniline (1 mmol) and formic acid (2 mmol), add Amberlite IR-120[H⁺] (e.g., 10 mol%). Heat the mixture (e.g., 60-80 °C) or use microwave irradiation for short intervals until the reaction is complete.[1] The resin can be filtered off and reused.[1]
-
-
Metal Catalysis: Lewis acids like ZnO or indium complexes can catalyze the formylation.[1][3] A novel approach uses manganese(II) chloride with oxalic acid as a CO surrogate.[4][5]
-
-
Solvent and Temperature Optimization:
-
Solvent-Free Conditions: Heating the neat mixture of the aniline and formic acid can drive the reaction forward.[1][6]
-
High-Boiling Solvents with Water Removal: Using a solvent like toluene with a Dean-Stark trap allows for the azeotropic removal of water, shifting the equilibrium towards the product.[1][7]
-
Polyethylene Glycol (PEG): PEG can serve as a reaction medium for the formylation of anilines with formic acid at room temperature, often without the need for an additional catalyst.[8]
-
Q2: I'm observing significant side product formation, including di-formylated products and colored impurities. How can I improve the selectivity of my reaction?
A2: Side product formation is often a result of harsh reaction conditions or the use of overly reactive formylating agents. Here’s how to troubleshoot this issue:
Root Cause Analysis:
-
Over-reaction: Highly reactive formylating agents or prolonged reaction times can lead to di-formylation or other undesired reactions.
-
Decomposition: Some substituted anilines, particularly those with sensitive functional groups, may decompose under strongly acidic or high-temperature conditions, leading to colored impurities.
-
Ring Formylation: With highly activated anilines, formylation can occur on the aromatic ring in addition to the nitrogen atom, especially with methods like the Vilsmeier-Haack or Duff reactions.[9][10][11][12][13][14][15]
Solutions and Experimental Protocols:
-
Choice of a Milder Formylating Agent:
-
Ammonium Formate: This reagent can be effective for N-formylation, particularly when refluxed in acetonitrile. It is generally milder than formic acid/acetic anhydride mixtures.[1][2]
-
Chloral Hydrate: This classic reagent provides excellent yields at low temperatures and produces only chloroform as a byproduct.[1] It is particularly useful for strongly basic amines.[1]
-
-
Stoichiometric Control:
-
Carefully control the stoichiometry of the formylating agent. Use of a slight excess (1.1-1.2 eq.) is often sufficient. For reactions prone to di-formylation, using a 1:1 ratio or even a slight excess of the aniline may be beneficial.
-
-
Reaction Condition Optimization:
-
Lower Temperature: Running the reaction at a lower temperature can often improve selectivity by reducing the rate of side reactions.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to prevent the formation of byproducts from over-reaction.
-
Q3: My purification is complicated by byproducts that are difficult to separate from my desired formanilide. What strategies can I employ for a cleaner reaction and easier workup?
A3: A challenging purification often points to a non-optimal reaction. A cleaner reaction is the best solution, but there are also workup strategies to consider.
Root Cause Analysis:
-
Reagent-Derived Impurities: Some formylating systems, like those using DCC, introduce byproducts (dicyclohexylurea) that can be difficult to remove.
-
Catalyst Residues: Homogeneous catalysts may require chromatographic separation.
-
Similar Polarity of Product and Byproducts: If side products have similar polarity to the desired product, chromatographic separation can be challenging.
Solutions and Experimental Protocols:
-
Heterogeneous Catalysis:
-
Solvent-Free Reactions:
-
Alternative Formylating Agents with Benign Byproducts:
-
Chloral Hydrate: As mentioned, the only byproduct is chloroform, which is easily removed in vacuo.[1]
-
Formic Acid: When used alone or with a recyclable catalyst, the excess formic acid and water are the main byproducts, which are generally easy to remove.
-
-
Workup and Purification Strategies:
-
Aqueous Workup: A standard aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification and can often be more effective than chromatography for removing minor impurities.
-
Chromatography Optimization: If chromatography is necessary, consider using a different solvent system or a different stationary phase to improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main categories of alternative formylating agents for substituted anilines?
A1: Beyond traditional methods like formamide or dimethylformamide (DMF), alternative formylating agents can be broadly categorized as follows:
-
Formic Acid and its Derivatives:
-
Formaldehyde Equivalents:
-
Carbon Monoxide (CO) Surrogates:
-
Other Reagents:
Q2: How do I choose the best formylating agent for my specific substituted aniline?
A2: The choice of formylating agent depends on the electronic nature of your aniline and the presence of other functional groups.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 16. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 17. Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Overcoming challenges in the synthesis of ortho-trifluoromethoxylated aniline derivatives
Welcome to the technical support center for the synthesis of ortho-trifluoromethoxylated aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but rewarding synthesis. The unique electronic properties of the trifluoromethoxy (-OCF₃) group, such as high electronegativity and lipophilicity, make it a valuable substituent in medicinal chemistry and materials science.[1][2][3] However, its introduction, particularly with ortho-selectivity on an aniline scaffold, presents several synthetic hurdles.[2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established protocols and field-proven insights to help you overcome common challenges in your experiments.
I. Overview of the Synthetic Strategy: A Two-Step Approach
A widely adopted and effective method for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence:
-
O-Trifluoromethylation: An N-aryl-N-hydroxyacetamide precursor is reacted with an electrophilic trifluoromethylating agent, such as Togni reagent II, to form an N-(trifluoromethoxy)acetamido intermediate.[1][2][3]
-
Thermally Induced OCF₃ Migration: The isolated intermediate undergoes a thermal rearrangement to yield the desired ortho-trifluoromethoxylated aniline derivative.[1][2][3]
This strategy offers a high degree of regioselectivity for the ortho position and is tolerant of a wide range of functional groups.[2]
Experimental Workflow Diagram
Caption: A three-stage workflow for the synthesis of ortho-trifluoromethoxylated anilines.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
A. Precursor Synthesis (N-Aryl-N-hydroxyacetamide)
Question 1: My reduction of the nitroarene to the hydroxylamine is low-yielding or produces multiple spots on TLC. What's going wrong?
Answer:
This is a common issue often related to the stability of the hydroxylamine intermediate and the quality of the reagents.
-
Causality: N-aryl-hydroxylamines can be unstable and prone to over-reduction to the corresponding aniline or decomposition. The quality of the reducing agent, such as hydrazine, is also critical for high yields.[2]
-
Troubleshooting Steps:
-
Reagent Quality: Use fresh, high-quality hydrazine monohydrate. Older bottles can absorb atmospheric CO₂ and water, reducing their efficacy.
-
Slow Addition: Add the hydrazine dropwise to the reaction mixture at 0°C. This helps to control the exotherm and minimize over-reduction.[1][2]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydroxylamine.[1][2]
-
Immediate Use: The crude hydroxylamine should be used immediately in the subsequent protection step without purification, as it can degrade upon standing.[2]
-
-
TLC Analysis:
-
Starting Material: Nitroarene (less polar).
-
Product: N-Aryl-hydroxylamine (more polar than the nitroarene).
-
Side Product: Aniline (can be more or less polar than the hydroxylamine depending on the substituent, but often has a different coloration with staining).
-
Question 2: The acetyl protection of my hydroxylamine is not going to completion. How can I improve this?
Answer:
Incomplete protection can be due to several factors, including reaction conditions and the purity of the starting hydroxylamine.
-
Causality: The nucleophilicity of the hydroxylamine can be influenced by the electronic nature of the aryl ring. Also, residual impurities from the reduction step can interfere with the acetylation.
-
Troubleshooting Steps:
-
Base: Ensure you are using a sufficient excess of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the HCl generated from acetyl chloride.[2]
-
Temperature Control: Perform the reaction at 0°C to prevent side reactions.
-
Acetylating Agent: Use a fresh bottle of acetyl chloride.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the hydroxylamine spot is consumed.
-
B. O-Trifluoromethylation Step
Question 3: My O-trifluoromethylation reaction with Togni reagent II has a low yield of the desired N-(trifluoromethoxy)acetamido intermediate. What are the likely causes?
Answer:
Low yields in this step are frequently linked to reagent stability, solvent quality, and the reaction atmosphere.
-
Causality: The O-trifluoromethylation is often a radical-mediated process, making it sensitive to oxygen.[2] Togni reagent II itself is thermally sensitive and can decompose.[4]
-
Troubleshooting Steps:
-
Anhydrous & Degassed Solvent: Use a dry and degassed solvent (e.g., chloroform). The presence of oxygen can significantly lower the yield.[2] Performing the reaction under an inert atmosphere is crucial.
-
Reagent Purity: Use pure Togni reagent II. Be aware of its thermal instability and potential for exothermic decomposition, especially when heated.[4][5] Handle with care and avoid grinding.
-
Catalyst: A catalytic amount of a mild base like cesium carbonate (Cs₂CO₃) is often necessary to facilitate the reaction.[1][2][3]
-
Substrate Purity: Ensure your N-aryl-N-hydroxyacetamide precursor is as pure as possible.
-
Question 4: I am observing multiple byproducts in my O-trifluoromethylation reaction. What could they be and how can I minimize them?
Answer:
Side reactions can arise from the reactivity of the aniline ring itself or decomposition of the reagent.
-
Causality: Electron-rich anilines are susceptible to oxidative side reactions and polymerization.[6] Togni reagent II can also lead to C-trifluoromethylation of the aromatic ring under certain conditions.
-
Troubleshooting Steps:
-
Protecting Group: The N-acetyl group is crucial for deactivating the aniline nitrogen and directing the reaction to the hydroxylamine oxygen. Ensure this group is present and stable.
-
Temperature Control: Maintain the reaction at room temperature as specified in many protocols to avoid thermal decomposition of the Togni reagent.[1][2][3]
-
Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times that could lead to byproduct formation.
-
C. OCF₃ Migration Step
Question 5: The thermal OCF₃ migration is not proceeding to completion, or I am seeing decomposition of my starting material.
Answer:
The success of this step is highly dependent on temperature and the electronic properties of your substrate.
-
Causality: The migration proceeds through the formation of a nitrenium ion intermediate. The stability of this intermediate is influenced by the substituents on the aromatic ring. Electron-withdrawing groups destabilize the nitrenium ion, requiring higher temperatures for the migration to occur.[2]
-
Troubleshooting Steps:
-
Temperature Optimization: The reaction temperature needs to be carefully optimized based on the electronic nature of your aniline derivative.
-
Electron-rich anilines: May require lower temperatures.
-
Electron-deficient anilines: Will likely require higher temperatures (e.g., 120-140°C).[2]
-
-
Solvent: Nitromethane is a common solvent for this step.[1][2][3] Ensure it is anhydrous.
-
Pressure Vessel: Use a sealed pressure vessel to safely reach the required temperatures above the solvent's boiling point.[2]
-
Question 6: I am getting a mixture of ortho and para isomers. How can I improve the ortho-selectivity?
Answer:
While the migration to the ortho position is generally favored, some para product can form.
-
Causality: The migration mechanism involves a tight ion pair of the nitrenium ion and the trifluoromethoxide. While intramolecular attack at the ortho position is kinetically favored, dissociation and re-attack at the para position can occur.
-
Troubleshooting Steps:
-
Solvent Choice: Less polar, non-coordinating solvents may favor the intramolecular pathway and enhance ortho-selectivity.
-
Temperature: Lowering the reaction temperature, if feasible for your substrate, may improve selectivity.
-
Substrate Design: The inherent electronic and steric properties of your aniline will play a significant role. In some cases, achieving high ortho-selectivity may be challenging.
-
Reaction Mechanism: OCF₃ Migration
Caption: Proposed mechanism for the thermal OCF₃ migration step.
D. Purification and Analysis
Question 7: I am having difficulty purifying my final product by column chromatography.
Answer:
Purification of fluorinated compounds can be challenging due to their unique properties.
-
Causality: Trifluoromethoxylated compounds can have similar polarities to starting materials or byproducts, making separation difficult. They may also be somewhat volatile.
-
Troubleshooting Steps:
-
TLC System Optimization: Experiment with different solvent systems for your TLC analysis to achieve better separation between your product and impurities. Common eluents include mixtures of hexanes and ethyl acetate or dichloromethane.[1][2][7]
-
Column Chromatography:
-
Use a high-quality silica gel.
-
Employ a shallow solvent gradient during elution to improve resolution.
-
-
Alternative Purification: If chromatography is ineffective, consider other techniques such as recrystallization or preparative HPLC.
-
III. Reagent and Solvent Handling
Table 1: Key Reagents and Handling Considerations
| Reagent/Solvent | Role | Key Handling Considerations |
| Hydrazine Monohydrate | Reducing Agent | Use fresh. Store refrigerated. Add dropwise at 0°C. |
| Togni Reagent II | Electrophilic CF₃ Source | Thermally unstable; can decompose exothermically.[4][5] Avoid heating and grinding. Store in a refrigerator. |
| Cesium Carbonate (Cs₂CO₃) | Base Catalyst | Hygroscopic. Use from a freshly opened bottle or dry before use. |
| Chloroform (CHCl₃) | Solvent | Use anhydrous and degassed for the O-trifluoromethylation step to prevent side reactions.[2] |
| Nitromethane (MeNO₂) | Solvent | Use anhydrous. Be aware of its potential explosive nature, especially with impurities.[2] |
IV. Alternative Reagents
While Togni reagent II is widely used, other electrophilic trifluoromethylating reagents exist.
Table 2: Comparison of Electrophilic Trifluoromethylating Reagents
| Reagent Class | Examples | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagents I & II | Bench-stable, commercially available, broad substrate scope. | Can be expensive. Togni II has thermal instability.[4][5] |
| Sulfonium Salts | Umemoto Reagents | Highly reactive, effective for a wide range of nucleophiles. | Can require harsher conditions; some derivatives are less stable. |
| Sulfoximine Salts | Shibata Reagent | Shelf-stable and commercially available. | Less extensively studied compared to Togni and Umemoto reagents. |
V. References
-
Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. --INVALID-LINK--
-
Mu, X., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(42), 11667-11674. --INVALID-LINK--
-
Feng, P., & Ngai, M. Y. (2015). Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. --INVALID-LINK--
-
Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. --INVALID-LINK--
-
Feng, P., & Ngai, M. Y. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. Angewandte Chemie International Edition, 53(52), 14559-14563. --INVALID-LINK--
-
Wikipedia. (n.d.). Togni reagent II. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Alternative Reagents for Trifluoromethylation Reactions. --INVALID-LINK--
-
Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
-
Fiederling, N., et al. (2013). Notification about the Explosive Properties of Togni’s Reagent II and One of Its Precursors. Organic Process Research & Development, 17(9), 1139-1143. --INVALID-LINK--
-
Santschi, N., et al. (2017). Mechanistic insight into the thermal activation of Togni's trifluoromethylation reagents. Physical Chemistry Chemical Physics, 19(28), 18172-18177. --INVALID-LINK--
-
Enamine. (n.d.). Togni Reagent II. --INVALID-LINK--
-
Matoušek, V., et al. (2013). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 113(5), 3429-3478. --INVALID-LINK--
-
Fiederling, N., et al. (2013). Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Organic Process Research & Development, 17(9), 1139-1143. --INVALID-LINK--
-
Ngai, M. Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Tetrahedron, 74(50), 7127-7135. --INVALID-LINK--
References
- 1. scispace.com [scispace.com]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Togni reagent II - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 7. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Trifluoromethyl)formanilide and 3-(Trifluoromethyl)acetanilide
In the landscape of pharmaceutical and agrochemical development, the nuanced reactivity of substituted anilides is a cornerstone of synthetic strategy. This guide provides an in-depth, objective comparison of two structurally similar yet functionally distinct building blocks: 3-(Trifluoromethyl)formanilide and 3-(Trifluoromethyl)acetanilide. Our analysis moves beyond surface-level data, delving into the electronic and steric causality that governs their behavior in key chemical transformations. The experimental protocols and comparative data herein are designed to be self-validating, offering researchers a predictive framework for their synthetic applications.
Molecular Overview: Structure and Intrinsic Properties
At a glance, the two molecules differ by a single methyl group. However, this seemingly minor variation imparts significant changes in their electronic character, steric profile, and subsequent chemical reactivity. Both molecules share a 3-(trifluoromethyl)phenylamine backbone, a scaffold common in medicinal chemistry. The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group that profoundly influences the properties of the aromatic ring.[1][2]
Table 1: Physicochemical Properties
| Property | This compound | 3-(Trifluoromethyl)acetanilide |
| Structure | ||
| CAS Number | 657-78-3[3][4][5][6] | 351-36-0[7][8][9] |
| Molecular Formula | C₈H₆F₃NO[3][4][10] | C₉H₈F₃NO[7] |
| Molecular Weight | 189.13 g/mol [3][4][5] | 203.16 g/mol [7][11] |
| Appearance | Crystalline solid | White to off-white crystalline powder[9] |
| Melting Point | Not specified in results | 103-106 °C[7][11][9] |
The core of their reactivity divergence lies in the nature of the N-acyl substituent: the formyl group (-CHO) versus the acetyl group (-COCH₃).
Caption: Structural differences between the N-acyl groups.
Analysis of Electronic and Steric Effects
The reactivity of these anilides is a push-pull interplay between multiple electronic and steric factors. Understanding this interplay is critical for predicting reaction outcomes.
-
Trifluoromethyl Group (-CF₃): This group exerts a powerful inductive electron-withdrawing effect (-I effect), significantly reducing the electron density of the aromatic ring.[1][2] This deactivation makes the ring less susceptible to electrophilic attack compared to benzene.[2][12]
-
Amide Group (-NH-CO-R): The amide group presents a more complex electronic profile. The nitrogen atom's lone pair can be donated into the ring through resonance (+R effect), which is an activating effect that directs incoming electrophiles to the ortho and para positions. However, this same lone pair is also delocalized onto the adjacent carbonyl oxygen, diminishing its ability to activate the ring.[13] This makes the amide group a much weaker activator than a simple amino (-NH₂) group.
-
Formyl vs. Acetyl - The Decisive Factor:
-
Electronic Effects: The methyl group of the acetanilide is weakly electron-donating (+I effect) compared to the hydrogen of the formanilide. This slightly increases electron density on the carbonyl carbon and the amide nitrogen. Consequently, the nitrogen lone pair in 3-(trifluoromethyl)acetanilide is marginally more available for donation into the aromatic ring, making the ring slightly more reactive toward electrophilic aromatic substitution. Conversely, the lack of this donating group makes the formyl's carbonyl carbon more electron-deficient (electrophilic), rendering it more susceptible to nucleophilic attack.
-
Steric Effects: The acetyl group is significantly bulkier than the formyl group.[14][15] This steric hindrance impedes reactions at sites close to the amide, namely the ortho positions of the aromatic ring and the amide carbonyl carbon itself.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 657-78-3 [chemicalbook.com]
- 6. 657-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 3-(trifluoromethyl)acetanilide | CAS#:351-36-0 | Chemsrc [chemsrc.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Cas 351-36-0,3-(TRIFLUOROMETHYL)ACETANILIDE | lookchem [lookchem.com]
- 10. PubChemLite - this compound (C8H6F3NO) [pubchemlite.lcsb.uni.lu]
- 11. 3-(TRIFLUOROMETHYL)ACETANILIDE | 351-36-0 [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. mcat-review.org [mcat-review.org]
- 15. jackwestin.com [jackwestin.com]
A Researcher's Guide: Comparing Formanilide and Acetanilide as Protecting Groups for Anilines
In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For drug development professionals and researchers working with aromatic amines, the aniline moiety presents a classic challenge: its high reactivity can lead to undesired side reactions, such as over-alkylation, oxidation, or uncontrolled electrophilic substitution.[1] Acylation of the amino group to form an amide is a time-honored and effective strategy to temporarily "mask" its nucleophilicity and moderate its activating effect on the aromatic ring.
This guide provides an in-depth, objective comparison of two of the most fundamental acyl-type protecting groups for anilines: the formyl group (yielding a formanilide) and the acetyl group (yielding an acetanilide). We will delve into the practicalities of their introduction, their relative stability, and the conditions required for their removal, supported by experimental data and protocols to guide your synthetic strategy.
The Strategic Role of N-Acylation
The primary reason for protecting an aniline's amino group is to decrease its reactivity.[1] The lone pair of electrons on the nitrogen atom in aniline is highly available, making the amino group a strong nucleophile and a powerful activating group for electrophilic aromatic substitution. Conversion to an amide delocalizes this lone pair into the adjacent carbonyl group through resonance, significantly reducing both its nucleophilicity and its ability to activate the benzene ring. This moderation is crucial for achieving selective reactions elsewhere in the molecule.[2][3]
Section 1: Introduction of the Protecting Groups
The ease and efficiency of introducing a protecting group are critical factors in any synthetic sequence. Both formylation and acetylation of anilines are generally high-yielding and straightforward processes.
Acetylation to Form Acetanilide
The formation of acetanilide is a staple of undergraduate organic chemistry labs for a reason: it is robust and efficient. The most common reagents are acetic anhydride or acetyl chloride.[4][5]
-
Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent.[4]
-
Reagents: Acetic anhydride is often preferred due to its lower cost and easier handling compared to the more reactive and moisture-sensitive acetyl chloride.[6] The reaction is typically performed in the presence of a base like sodium acetate or a non-nucleophilic tertiary amine to neutralize the acid byproduct (acetic acid or HCl).[5]
Caption: General mechanism for the N-acetylation of aniline.
Formylation to Form Formanilide
The introduction of the smaller formyl group can be achieved using several methods. While historically challenging, modern procedures have made N-formylation a practical and efficient transformation.[7]
-
Mechanism: Similar to acetylation, the reaction is a nucleophilic acyl substitution.
-
Reagents:
-
Formic Acid: This is the most direct and atom-economical reagent. The reaction is an equilibrium and requires the removal of water, typically by azeotropic distillation with a solvent like toluene using a Dean-Stark trap.[8][9][10] Heating the amine neat with excess formic acid is also effective.[11][12]
-
Acetic Formic Anhydride (AFA): Generated in situ from formic acid and acetic anhydride, AFA is a highly effective formylating agent but is moisture-sensitive.[7][9]
-
Dimethylformamide (DMF): DMF can serve as a formyl source at high temperatures, often with a catalyst.[13][14]
-
Section 2: Comparative Analysis: Key Performance Metrics
Choosing between a formyl and an acetyl protecting group depends entirely on the planned synthetic route. The key differences lie in their steric bulk and their relative stability towards hydrolysis, which dictates the conditions needed for their removal.
| Feature | Formanilide (Formyl Group) | Acetanilide (Acetyl Group) | Senior Scientist's Insights |
| Steric Bulk | Minimal. The formyl group (–CHO) is the smallest acyl group. | Moderate. The acetyl group (–COCH₃) is larger due to the methyl substituent. | The small size of the formyl group can be advantageous in sterically congested environments, potentially leading to faster reaction rates or allowing reactions that are hindered with the bulkier acetyl group. |
| Ease of Introduction | High. Methods using formic acid are straightforward and inexpensive.[9][11] | Very High. Acetylation with acetic anhydride is a classic, high-yielding, and reliable reaction.[6] | Both are easy to introduce. The choice of reagent for formylation can be tailored (e.g., neat formic acid for simplicity, Dean-Stark for driving equilibrium). Acetylation is arguably more "plug-and-play." |
| Stability | Good. Stable to many reaction conditions but generally more labile than acetamides. | Excellent. Very robust and stable to a wide range of reagents and conditions, including mild acid and base.[15] | The acetyl group is the workhorse for syntheses requiring harsh subsequent steps. The formyl group is sufficiently stable for many transformations but should be used with caution if strong nucleophiles or harsh acidic/basic conditions are planned. |
| Ease of Deprotection | Moderate to Easy. Can be cleaved under acidic conditions, often milder than those for acetanilide. Methods using hydroxylamine are also available.[16] | Difficult. Typically requires harsh conditions, such as refluxing in strong aqueous acid (e.g., HCl) or base (e.g., NaOH).[3][4][17] | This is the most significant point of differentiation. The greater lability of the formyl group is its key advantage, allowing for removal under conditions that might not affect other sensitive functional groups. Acetanilide deprotection is often a final step due to its harshness. |
| Effect on Ring Reactivity | Moderating. Reduces the activating effect of the amino group. | Moderating. Reduces the activating effect of the amino group and is a reliable ortho-, para-director for electrophilic substitution.[3] | Both groups effectively tame the reactivity of the aniline ring, preventing polysubstitution. The acetyl group's directing effect is well-documented and predictable for reactions like Friedel-Crafts acylation. |
Section 3: Deprotection Strategies and Mechanisms
The conditions required to cleave the protecting group are often the deciding factor in its selection. The fundamental mechanism for both is the hydrolysis of the amide bond.
Caption: Decision workflow for deprotection strategies.
Cleavage of Acetanilide
The robustness of the acetamide bond means that forcing conditions are generally required for its cleavage.
-
Acidic Hydrolysis: This is the most common method, typically involving refluxing the acetanilide in a strong mineral acid such as aqueous hydrochloric acid or hydrobromic acid.[3][4] The reaction proceeds by initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent collapse of the tetrahedral intermediate to yield the aniline (as its ammonium salt) and acetic acid.
-
Basic Hydrolysis: Saponification using a strong base like sodium hydroxide, usually in an aqueous alcohol solution under reflux, is also effective.[17] The reaction involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Cleavage of Formanilide
The formyl group is generally more susceptible to hydrolysis than the acetyl group, allowing for a broader range of deprotection conditions.
-
Acidic Hydrolysis: Formanilides can be hydrolyzed under acidic conditions that are often milder than those required for acetanilides.[16] Heating in dilute mineral acid is typically sufficient.
-
Hydroxylamine-Mediated Cleavage: A milder, more specialized method involves reacting the N-formyl compound with hydroxylamine hydrochloride in a protic solvent like methanol.[16] This method can be advantageous when other acid-sensitive groups are present in the molecule.
Section 4: Experimental Protocols
The following protocols are representative procedures for the formation and cleavage of acetanilide and formanilide.
Protocol 1: Preparation of Acetanilide from Aniline
Materials:
-
Aniline
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate
-
Water, Ethanol
-
Standard laboratory glassware, ice bath, Buchner funnel
Procedure:
-
In a 250 mL Erlenmeyer flask, combine aniline (5.0 g, ~54 mmol) and water (150 mL).
-
Add concentrated HCl (4.5 mL) to dissolve the aniline, forming aniline hydrochloride.
-
In a separate beaker, prepare a solution of sodium acetate (8.2 g, ~100 mmol) in water (30 mL).
-
To the aniline hydrochloride solution, add acetic anhydride (6.0 mL, ~64 mmol) all at once. Swirl the flask vigorously.
-
Immediately add the sodium acetate solution to the reaction mixture and continue to swirl. A white precipitate of acetanilide will form rapidly.
-
Cool the mixture in an ice bath for 20-30 minutes to ensure complete crystallization.
-
Collect the crude acetanilide by vacuum filtration using a Buchner funnel and wash the crystals with cold water.
-
Recrystallize the crude product from a minimal amount of hot water or a water-ethanol mixture to obtain pure acetanilide.
Protocol 2: Preparation of Formanilide from Aniline
Materials:
-
Aniline
-
Formic Acid (85-90% aqueous solution)
-
Toluene
-
Dean-Stark apparatus, reflux condenser, heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add aniline (10.0 g, ~107 mmol), toluene (100 mL), and formic acid (5.8 mL of 85% solution, ~129 mmol, ~1.2 equiv.).[9][10]
-
Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux for 4-8 hours, or until no more water is collected in the trap. The progress can be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude formanilide is often of sufficient purity for subsequent steps. If necessary, it can be purified by distillation under reduced pressure or recrystallization.
Protocol 3: Acid-Catalyzed Deprotection of Acetanilide
Materials:
-
Acetanilide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Reflux apparatus, standard laboratory glassware
Procedure:
-
In a round-bottom flask, place acetanilide (5.0 g, ~37 mmol) and a solution of 1:1 concentrated HCl and water (50 mL).
-
Heat the mixture to a gentle reflux for 1-2 hours. The solid should dissolve as the hydrolysis proceeds.
-
After cooling the solution to room temperature, carefully neutralize the excess acid by slowly adding 10% NaOH solution until the solution is basic to litmus paper. This will liberate the free aniline.
-
The aniline can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layers can be dried and concentrated to yield the product.
Conclusion and Recommendations
Both formanilide and acetanilide are effective and economical protecting groups for anilines, each with a distinct profile of stability and reactivity.
-
Choose Acetanilide when your synthetic route involves harsh reagents (strong oxidants, reductants, or organometallics) and you require a highly robust protecting group that will withstand these conditions. Be prepared to use strong acid or base for the final deprotection step.
-
Choose Formanilide when you require a smaller protecting group to minimize steric hindrance or when you anticipate the need for a milder deprotection strategy to preserve other sensitive functional groups in your molecule. Its greater lability is its primary strategic advantage.
Ultimately, the "better" protecting group is the one that is most compatible with the overall synthetic plan.[1] A careful analysis of all planned reaction steps—both before and after the protection is needed—will lead to the most logical and efficient choice, minimizing protecting group manipulations and maximizing overall yield.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Why Is An Acetyl Group Added To Aniline (making Acetanilide) And Then Re- Moved To Regenerate The Amine [carder2.carder.gov.co]
- 3. Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C.. [askfilo.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. byjus.com [byjus.com]
- 6. Frontiers | Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline [frontiersin.org]
- 7. jetir.org [jetir.org]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 14. CN101747223A - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 17. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
A Comparative Spectroscopic Guide to the Structural Confirmation of 3-(Trifluoromethyl)formanilide
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of scientific rigor. This guide provides a detailed comparative analysis of the spectroscopic techniques required for the structural elucidation of 3-(Trifluoromethyl)formanilide, a key intermediate in the synthesis of various biologically active molecules. Designed for researchers, scientists, and drug development professionals, this document will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for its characterization, drawing comparisons with closely related analogues to provide a comprehensive analytical framework.
Introduction: The Analytical Imperative
This compound (C₈H₆F₃NO, Molar Mass: 189.13 g/mol ) is an aromatic compound whose utility in medicinal chemistry and materials science necessitates stringent quality control and structural verification.[1] The presence of the trifluoromethyl group and the formanilide moiety imparts specific spectroscopic signatures that, when correctly interpreted, provide a definitive structural fingerprint. This guide will present the expected spectroscopic data for this compound and compare it against its close analogue, 3-(Trifluoromethyl)acetanilide, and the parent compound, formanilide, to highlight key differentiators.
Core Spectroscopic Techniques for Structural Elucidation
The multifaceted nature of this compound's structure calls for a multi-pronged analytical approach. The combination of NMR, IR, and MS provides complementary information regarding the compound's carbon-hydrogen framework, functional groups, and molecular weight.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and available equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled pulse sequence is standard. Longer acquisition times or a greater number of scans are typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean ATR crystal or KBr pellet prior to the sample measurement.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is appropriate for generating protonated molecules ([M+H]⁺).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination and molecular formula confirmation.
Spectroscopic Data Analysis and Comparison
Mass Spectrometry
Mass spectrometry provides the molecular weight and elemental composition of the analyte. For this compound, high-resolution mass spectrometry is expected to yield a protonated molecule ([M+H]⁺) with a specific mass-to-charge ratio (m/z).
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) |
| This compound | C₈H₆F₃NO | 189.04015 | 190.04743[1] |
| 3-(Trifluoromethyl)acetanilide | C₉H₈F₃NO | 203.05580 | 204.06308 |
| Formanilide | C₇H₇NO | 121.05276 | 122.06004[2] |
Table 1: Comparison of Molecular Weights and Predicted m/z Values.
The accurate mass measurement of the molecular ion peak is a critical first step in structure confirmation. The presence of the trifluoromethyl group in this compound and its acetanilide analogue results in a significantly higher mass compared to formanilide.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying key functional groups. The formanilide and acetanilide structures share the amide functionality, which gives rise to characteristic absorption bands. The trifluoromethyl group also has distinct IR absorptions.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Comparative Data (cm⁻¹) for 3-(Trifluoromethyl)acetanilide | Comparative Data (cm⁻¹) for Formanilide |
| N-H | Stretch | ~3300 | ~3300 | ~3280[3] |
| C=O (Amide I) | Stretch | ~1680-1660 | ~1670[4] | ~1660[3] |
| N-H Bend (Amide II) | Bend | ~1540-1520 | ~1550 | ~1530[3] |
| C-F | Stretch | ~1320, ~1170, ~1130 | ~1325, ~1160, ~1120 | N/A |
| Aromatic C-H | Stretch | >3000 | >3000 | >3000 |
| Aromatic C=C | Stretch | ~1600, ~1490 | ~1610, ~1490 | ~1600, ~1490 |
Table 2: Key Infrared Absorption Bands.
The presence of strong C-F stretching bands is a definitive indicator of the trifluoromethyl group. The Amide I and Amide II bands confirm the anilide structure. The key differentiator between the formanilide and acetanilide will be subtle shifts in the amide bands and the absence of C-H stretching and bending vibrations from the acetyl methyl group in the formanilide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the formyl proton, the amide proton, and the aromatic protons.
| Proton | Expected Chemical Shift (δ, ppm) for this compound | Multiplicity | Comparative Data (δ, ppm) for 3-(Trifluoromethyl)acetanilide | Comparative Data (δ, ppm) for Formanilide |
| Formyl-H | ~8.3-8.7 | s | N/A | ~8.4 (trans), ~8.7 (cis) |
| Amide N-H | ~8.0-9.0 | br s | ~8.30[5] | ~8.2 (trans), ~7.5 (cis) |
| Aromatic-H | ~7.3-8.0 | m | ~7.3-7.8[5] | ~7.1-7.6 |
| Acetyl-CH₃ | N/A | N/A | ~2.19[5] | N/A |
Table 3: Expected ¹H NMR Chemical Shifts.
The most significant difference between the ¹H NMR spectra of this compound and 3-(Trifluoromethyl)acetanilide will be the presence of a formyl proton singlet in the former and an acetyl methyl proton singlet in the latter.[6] The aromatic region for both trifluoromethyl compounds will be more complex and downfield shifted compared to formanilide due to the electron-withdrawing nature of the CF₃ group.
The ¹³C NMR spectrum provides information on the carbon skeleton.
| Carbon | Expected Chemical Shift (δ, ppm) for this compound | Comparative Data (δ, ppm) for 3-(Trifluoromethyl)acetanilide | Comparative Data (δ, ppm) for Formanilide |
| C=O | ~160-165 | ~168 | ~162 |
| Aromatic C-CF₃ | ~131 (q) | ~131 (q) | N/A |
| CF₃ | ~123 (q) | ~124 (q) | N/A |
| Aromatic C | ~115-140 | ~117-139 | ~120-138 |
| Acetyl-CH₃ | N/A | ~24 | N/A |
Table 4: Expected ¹³C NMR Chemical Shifts (q = quartet due to C-F coupling).
In the ¹³C NMR spectrum, the carbonyl carbon signal will be a key indicator. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbon attached to the CF₃ group will also exhibit a quartet fine structure with a smaller coupling constant.
Workflow and Data Integration for Structural Confirmation
The process of confirming the structure of this compound is a logical progression of data acquisition and interpretation.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound is unequivocally achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. By comparing the expected spectral data with that of closely related compounds such as 3-(Trifluoromethyl)acetanilide and formanilide, a high degree of confidence in the assigned structure can be attained. This comparative approach not only validates the identity of the target molecule but also deepens the understanding of structure-property relationships that are vital for the advancement of chemical and pharmaceutical research.
References
- 1. PubChemLite - this compound (C8H6F3NO) [pubchemlite.lcsb.uni.lu]
- 2. Formanilide | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FORMANILIDE(103-70-8) IR Spectrum [chemicalbook.com]
- 4. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) IR Spectrum [m.chemicalbook.com]
- 5. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 13C NMR spectrum [chemicalbook.com]
- 6. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Technical Guide to N-(3-Trifluoromethylphenyl)formamide: Synthesis, Characterization, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl group, in particular, is a powerful modulator of a compound's physicochemical and biological properties, influencing everything from metabolic stability and lipophilicity to receptor binding affinity. This guide provides a full characterization of N-(3-Trifluoromethylphenyl)formamide, a key building block and chemical intermediate. We will delve into its synthesis, detailed analytical characterization, and a comparative analysis with relevant structural analogs, offering a comprehensive resource for researchers in the field.
Physicochemical Characterization of N-(3-Trifluoromethylphenyl)formamide
N-(3-Trifluoromethylphenyl)formamide, also known as 3'-(Trifluoromethyl)formanilide, is a solid at room temperature. Its core structure consists of a formamide moiety attached to a benzene ring substituted with a trifluoromethyl group at the meta position.
| Property | Value | Source |
| Chemical Formula | C₈H₆F₃NO | --INVALID-LINK-- |
| Molecular Weight | 189.14 g/mol | [1] |
| CAS Number | 657-78-3 | [1] |
| Appearance | White to light yellow crystals or powder | [2] |
| Melting Point | 53-54 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of N-(3-Trifluoromethylphenyl)formamide
The synthesis of N-aryl formamides is a fundamental transformation in organic chemistry. A robust and high-yielding method for the preparation of N-(3-Trifluoromethylphenyl)formamide involves the N-formylation of 3-(trifluoromethyl)aniline. While several formylating agents can be employed, a particularly effective method utilizes formic acid as the formyl source activated by triflic anhydride (Tf₂O), which proceeds smoothly under mild conditions.
Experimental Protocol: N-Formylation of 3-(Trifluoromethyl)aniline
This protocol is adapted from a general procedure for the N-formylation of aryl amines.
Materials:
-
3-(Trifluoromethyl)aniline
-
98% Formic acid
-
Triflic anhydride (Tf₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
10% Hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2.0 equivalents of 98% formic acid in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of triflic anhydride (Tf₂O) and 1.5 equivalents of triethylamine (Et₃N) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 15-20 minutes.
-
Add 1.0 equivalent of 3-(trifluoromethyl)aniline to the reaction mixture.
-
Continue stirring the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 10% HCl, 10% Na₂CO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with an ethyl acetate-hexane gradient to yield pure N-(3-Trifluoromethylphenyl)formamide.
Synthesis Workflow
Caption: Figure 1: Synthesis of N-(3-Trifluoromethylphenyl)formamide
Analytical Characterization Workflow
A full characterization of a synthesized compound is crucial to confirm its identity and purity. The following workflow outlines the standard analytical techniques that should be employed for N-(3-Trifluoromethylphenyl)formamide.
Caption: Figure 2: Analytical Workflow for Characterization
While comprehensive, publicly available spectroscopic data for N-(3-Trifluoromethylphenyl)formamide is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the four aromatic protons on the trifluoromethyl-substituted ring, a signal for the formyl proton, and a broad signal for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the formamide, the aromatic carbons (with the carbon attached to the CF₃ group showing a quartet due to C-F coupling), and the trifluoromethyl carbon.
-
¹⁹F NMR: The fluorine NMR will exhibit a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching, C=O stretching of the amide, and C-F stretching of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Comparative Analysis with Structural Analogs
To better understand the influence of the trifluoromethyl group's position and presence, a comparison with its structural isomers and the parent formanilide is instructive.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Differentiator |
| N-(3-Trifluoromethylphenyl)formamide | 657-78-3 | 189.14 | 53-54 | N/A | Trifluoromethyl group at the meta-position. |
| N-(2-Trifluoromethylphenyl)formamide | 348-53-8 | 189.14 | 68-70 | N/A | Trifluoromethyl group at the ortho-position, introducing potential steric effects. |
| N-(4-Trifluoromethylphenyl)formamide | 349-96-2 | 189.14 | 95-97 | N/A | Trifluoromethyl group at the para-position, maximizing electronic effects. |
| Formanilide | 103-70-8 | 121.14 | 46-48 | 271 | The parent compound without fluorine substitution.[2][3] |
| N-Methylformamide | 123-39-7 | 59.07 | -4 | 182.6 | A simple, non-aromatic secondary amide, often used as a polar solvent.[4] |
The presence and position of the trifluoromethyl group significantly impact the melting point, with the para-isomer having the highest melting point, likely due to more efficient crystal packing. The electron-withdrawing nature of the CF₃ group also influences the reactivity and electronic properties of the aromatic ring and the amide functionality.
Applications and Significance
The 3-(trifluoromethyl)phenyl motif is of significant interest in drug discovery. Its incorporation into molecular scaffolds can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability and oral bioavailability due to its lipophilic nature. This moiety is found in a variety of pharmacologically active compounds, including those targeting NMDA receptors, highlighting the importance of intermediates like N-(3-Trifluoromethylphenyl)formamide in the synthesis of novel therapeutics.[5] Furthermore, fluorinated amides are valuable in materials science for the development of polymers with tailored properties.
Conclusion
N-(3-Trifluoromethylphenyl)formamide is a valuable chemical entity with straightforward access through the formylation of 3-(trifluoromethyl)aniline. Its characterization, while not exhaustively documented in public literature, can be reliably achieved through standard analytical techniques. The comparison with its isomers and parent compound underscores the profound impact of the trifluoromethyl group's strategic placement on the molecule's physical properties. For researchers in drug development and materials science, a thorough understanding of this compound's properties and synthesis is essential for the rational design of new and improved molecules.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. FORMANILIDE | 103-70-8 [chemicalbook.com]
- 3. FORMANILIDE CAS#: 103-70-8 [m.chemicalbook.com]
- 4. N-Methylformamide - Wikipedia [en.wikipedia.org]
- 5. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(Trifluoromethyl)formanilide and 3,5-bis(trifluoromethyl)aniline in Modern Synthetic Chemistry
In the landscape of modern drug discovery and materials science, fluorinated organic compounds have become indispensable tools. The strategic incorporation of trifluoromethyl (-CF3) groups can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making these motifs highly sought after by medicinal and synthetic chemists.[1][2] Among the vast array of fluorinated building blocks, substituted anilines serve as critical scaffolds for a multitude of complex targets.
This guide provides an in-depth comparison of two key trifluoromethylated aniline derivatives: 3-(Trifluoromethyl)formanilide and 3,5-bis(trifluoromethyl)aniline . While structurally related, their distinct electronic profiles and functionalities dictate their application in divergent synthetic strategies, from the construction of established non-steroidal anti-inflammatory drugs (NSAIDs) to the development of novel, highly potent therapeutics for resistant diseases. We will explore their intrinsic properties, compare their performance in validated synthetic routes, and provide field-proven insights to guide researchers in selecting the optimal reagent for their specific application.
Part 1: Physicochemical and Electronic Profile
The fundamental difference between these two reagents lies in the number of trifluoromethyl groups and the state of the amine functionality. This compound is the N-formylated, protected version of 3-(trifluoromethyl)aniline, containing a single electron-withdrawing -CF3 group. In contrast, 3,5-bis(trifluoromethyl)aniline features two powerful electron-withdrawing -CF3 groups and a free amine, albeit one with significantly reduced basicity.
These structural distinctions have profound implications for the reactivity of both the aromatic ring and the nitrogen center.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 3,5-bis(trifluoromethyl)aniline |
| CAS Number | 328-77-8 | 328-74-5 |
| Molecular Formula | C₈H₆F₃NO[3] | C₈H₅F₆N[4] |
| Molar Mass | 189.14 g/mol | 229.12 g/mol [4] |
| Appearance | Solid | Clear light yellow to yellow-brown liquid[4][5] |
| Boiling Point | Not readily available | 85 °C @ 15 mmHg[4] |
| Density | Not readily available | 1.467 g/mL at 25 °C[4] |
| pKa (Predicted, for corresponding aniline) | ~3.5 | 2.15 ± 0.10[4] |
| Solubility | Soluble in organic solvents | Not miscible in water; soluble in organic solvents[4][6] |
Analysis of Electronic Effects
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine, exerting a strong negative inductive effect (-I).
-
In 3-(Trifluoromethyl)aniline (the deprotected formanilide): The single -CF3 group at the meta position deactivates the aromatic ring towards electrophilic substitution and significantly reduces the basicity of the aniline nitrogen compared to aniline itself.
-
In 3,5-bis(trifluoromethyl)aniline: The presence of two -CF3 groups dramatically amplifies this deactivation. The electron density on the aromatic ring is severely diminished, making electrophilic substitution challenging. Critically, the nucleophilicity and basicity of the free amino group are exceptionally low. This reduced reactivity is a key feature exploited in certain catalytic cycles.[4][5] The formyl group on this compound serves as a protecting group, rendering the nitrogen non-nucleophilic and non-basic, allowing for chemistry to be directed at other sites before its removal.
Caption: Inductive electron withdrawal by -CF3 groups.
Part 2: Comparative Analysis in Synthetic Routes
The divergent properties of these two reagents lead to their use in distinct classes of molecules and reaction types.
Case Study 1: Synthesis of Flufenamic Acid using 3-(Trifluoromethyl)aniline
3-(Trifluoromethyl)aniline, the parent amine of the formanilide, is a cornerstone building block for several NSAIDs, most notably Flufenamic Acid.[7] Its role here is that of a nucleophile in a copper-catalyzed Ullmann condensation reaction.
The choice of 3-(trifluoromethyl)aniline is causal: the -CF3 group is crucial for the final compound's biological activity, contributing to its binding affinity at the cyclooxygenase (COX) enzyme active site.[8] The moderate deactivation of the aniline is sufficient to prevent unwanted side reactions while still allowing the desired C-N bond formation to proceed. The formanilide can be considered a stable, solid derivative from which the reactive aniline is generated, often via hydrolysis.
Caption: Synthetic workflow for Flufenamic Acid.
Experimental Protocol: Synthesis of Flufenamic Acid [8][9]
This protocol describes a modified Ullmann reaction, a classic and robust method for forming the diarylamine core of the drug.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 3-(trifluoromethyl)aniline (1.0-2.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF). Note: Some patented procedures use an excess of the aniline as the solvent to improve yield and reduce costs.[9][10]
-
Catalyst Addition: Add a catalytic amount of copper metal powder and potassium iodide (KI).
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into ice water. An insoluble substance may form, which should be removed by filtration.
-
Isolation: Acidify the filtrate with hydrochloric acid (HCl). The resulting precipitate is the crude Flufenamic Acid.
-
Purification: Collect the precipitate by vacuum filtration and wash with water. Further purification is typically not necessary for the crude product.
Case Study 2: Advanced Applications of 3,5-bis(trifluoromethyl)aniline
The unique electronic properties of 3,5-bis(trifluoromethyl)aniline make it a valuable component in the synthesis of modern, highly specialized pharmaceuticals and as a tool in advanced organic reactions.
Application A: Synthesis of Potent Antibacterials
In the development of novel antibiotics against drug-resistant bacteria like MRSA, 3,5-bis(trifluoromethyl)phenyl moieties are incorporated to enhance potency and improve pharmacokinetic profiles.[11] The dual -CF3 groups increase lipophilicity, aiding in cell membrane penetration, and provide metabolic stability.[12]
A common synthetic step involves the reductive amination of a heterocyclic aldehyde with 3,5-bis(trifluoromethyl)aniline. Despite the aniline's low nucleophilicity, the reaction proceeds effectively under appropriate conditions to form the desired C-N bond, installing the crucial pharmacophore.[11]
Application B: A Monodentate Transient Directing Group
Beyond being a structural component, 3,5-bis(trifluoromethyl)aniline serves as a highly efficient monodentate transient directing group (MonoTDG) for palladium-catalyzed C-H activation and cross-coupling reactions.[4][5]
-
Causality of Choice: The aniline reversibly condenses with an aldehyde substrate to form a directing imine. The low basicity and poor coordinating ability of the aniline nitrogen prevent catalyst inhibition. The electronic properties of the bis(-CF3)aryl group facilitate the desired catalytic cycle and subsequent hydrolysis to release the functionalized product and regenerate the aniline catalyst. This allows for ortho-C-H functionalization of benzaldehydes with arenes, a transformation that is otherwise difficult to achieve with high selectivity.
Caption: Role as a Transient Directing Group.
Experimental Protocol: Synthesis of 3,5-bis(trifluoromethyl)aniline [4][5]
As this aniline is a key intermediate, understanding its preparation from the corresponding nitro compound is essential.
-
Reaction Setup: In a high-pressure autoclave, combine 3,5-bis(trifluoromethyl)nitrobenzene (1.0 eq) and ethyl acetate.
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) as the catalyst.
-
Hydrogenation: Seal the autoclave, raise the temperature to 60°C, and pressurize with hydrogen gas to 2 MPa.
-
Reaction: Maintain the temperature and pressure with stirring for approximately 20 hours.
-
Isolation: After cooling and depressurizing, filter the reaction mixture to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and distill the residue to obtain pure 3,5-bis(trifluoromethyl)aniline. The reported yield for this procedure is approximately 87%.[5]
Part 3: Practical Considerations and Strategic Selection
The choice between these two reagents is dictated entirely by the synthetic goal.
Table 2: Strategic Synthesis Guide
| Synthetic Goal | Recommended Reagent | Rationale |
| Synthesis of classical diarylamine drugs (e.g., NSAIDs) | 3-(Trifluoromethyl)aniline or its formanilide | The single -CF3 group provides the necessary electronic properties for biological activity without overly compromising the aniline's reactivity in standard C-N coupling reactions like the Ullmann or Buchwald-Hartwig condensations. |
| Enhancing metabolic stability and lipophilicity in novel APIs | 3,5-bis(trifluoromethyl)aniline | The two -CF3 groups provide a robust shield against metabolic degradation (e.g., oxidation) and significantly increase lipophilicity, which can be crucial for CNS-acting drugs or antibacterials that need to cross cell membranes.[6][12] |
| Use as a transient directing group in C-H activation | 3,5-bis(trifluoromethyl)aniline | Its exceptionally low basicity and unique electronic profile are essential for the formation of a temporary imine that directs catalysis without poisoning the metal catalyst.[4] |
| When protection of the amine is required | This compound | The formyl group is a stable and reliable protecting group for the amine, allowing for transformations on other parts of the molecule before being removed under hydrolytic conditions. |
Safety and Handling
-
3,5-bis(trifluoromethyl)aniline: Is classified as an irritant, causing skin, eye, and respiratory system irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this liquid compound.
-
This compound: While specific data is less prevalent, as a substituted anilide, it should be handled with care, assuming potential for irritation and toxicity upon ingestion or inhalation. Standard laboratory PPE is required.
Conclusion
While both this compound and 3,5-bis(trifluoromethyl)aniline are valuable fluorinated building blocks, they occupy distinct niches in the synthetic chemist's toolbox. This compound (and its parent aniline) remains a reliable and proven component for established synthetic routes, particularly in the production of anti-inflammatory agents where a single trifluoromethyl group is a key pharmacophoric element.
In contrast, 3,5-bis(trifluoromethyl)aniline is a reagent of choice for modern, cutting-edge applications. Its severely deactivated yet functional amino group and the profound electronic impact of its dual -CF3 substituents make it an ideal scaffold for creating next-generation therapeutics with enhanced stability and potency. Furthermore, its emergence as a highly effective transient directing group showcases a functional role that extends far beyond its simple inclusion as a structural fragment. Understanding the fundamental differences in their reactivity and electronic profiles is paramount for the rational design and successful execution of complex synthetic campaigns.
References
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. PubChemLite - this compound (C8H6F3NO) [pubchemlite.lcsb.uni.lu]
- 4. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]
- 5. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem [lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. Flufenamic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1152005C - A kind of preparation method of flufenamic acid - Google Patents [patents.google.com]
- 10. CN1293186A - Process for preparing flufenamic acid - Google Patents [patents.google.com]
- 11. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Formylation of Aromatic Amines: A Comparative Analysis
In the landscape of pharmaceutical development and fine chemical synthesis, the formylation of aromatic amines is a cornerstone transformation. The resulting N-aryl formamides are not merely stable protecting groups for amines; they serve as critical intermediates in the synthesis of a vast array of bioactive heterocycles, isocyanides, and as key components in Vilsmeier-Haack type reactions.[1][2] The choice of formylation protocol can profoundly influence reaction efficiency, substrate scope, and scalability, directly impacting the economic and environmental viability of a synthetic route.
This guide provides an in-depth comparative study of prevalent formylation protocols for aromatic amines, moving beyond a simple recitation of methods to offer insights into the mechanistic underpinnings and practical considerations that govern protocol selection. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.
The Formylating Agent: A Critical Choice
The selection of the formylating agent is the first and most critical decision in designing a formylation reaction. This choice dictates the reaction conditions, potential side products, and overall efficiency. We will explore several of the most common and effective agents.
Formic Acid: The Classic and Versatile Reagent
Formic acid is one of the most fundamental and widely used formylating agents due to its ready availability and favorable atom economy.[3]
Mechanistic Rationale: The direct reaction of an aromatic amine with formic acid proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the carbonyl carbon of formic acid. To drive the equilibrium towards the formamide product, removal of the water byproduct is often necessary. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene.[4] In some instances, particularly with more reactive amines, the reaction can be carried out under solvent-free conditions at elevated temperatures.[3][5]
Catalysis for Enhanced Reactivity: To improve reaction rates and yields, particularly for less nucleophilic anilines, various catalysts can be employed.
-
Acid Catalysis: Brønsted or Lewis acids can activate the formic acid by protonating the carbonyl oxygen, increasing its electrophilicity.[3] Examples include melamine-trisulfonic acid (MTSA) and reusable solid acid catalysts like Amberlite IR-120 or sulfonic acid functionalized magnetic nanoparticles.[3][6]
-
Iodine Catalysis: Molecular iodine has emerged as a mild and effective catalyst for the formylation of a broad range of aromatic and aliphatic amines with formic acid under solvent-free conditions.[7] The proposed mechanism involves the in-situ generation of HI, which protonates the formic acid, thereby activating it for nucleophilic attack by the amine.[7]
Experimental Protocol: Iodine-Catalyzed N-Formylation of Aniline [7]
-
To a round-bottom flask, add aniline (1.0 mmol, 1.0 equiv).
-
Add formic acid (2.0 mmol, 2.0 equiv).
-
Add molecular iodine (0.05 mmol, 0.05 equiv).
-
Stir the reaction mixture at 70°C under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2 hours), the reaction mixture is worked up by adding a suitable solvent and washing with a solution of sodium thiosulfate to remove the iodine, followed by extraction and purification.
Acetic Formic Anhydride: A Highly Reactive Agent
Acetic formic anhydride (AFA) is a potent formylating agent, often generated in situ from formic acid and acetic anhydride.[3][4]
Mechanistic Rationale: AFA is significantly more electrophilic than formic acid, leading to much faster reaction rates, often at low temperatures.[3] This high reactivity makes it suitable for a wide range of amines, including sterically hindered and electronically deactivated substrates.[3]
Experimental Protocol: N-Formylation using Acetic Formic Anhydride [3]
-
In a flask cooled to -20°C, add an excess of formic acid.
-
Slowly add acetic anhydride to generate acetic formic anhydride in situ.
-
Add the aromatic amine (1.0 equiv) to the freshly prepared AFA solution.
-
Stir the reaction at low temperature (e.g., -20°C to 0°C) for a short duration (typically less than 15 minutes).[3]
-
The reaction is then quenched, and the product is isolated and purified.
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): A Multifaceted Reagent
DMF-DMA is a versatile reagent that can act as a formylating agent for various nucleophiles, including amines.[8]
Mechanistic Rationale: The reaction of DMF-DMA with a primary aromatic amine proceeds via nucleophilic attack of the amine on the electrophilic central carbon of DMF-DMA, followed by the elimination of two molecules of methanol to form an amidine intermediate. This can then be hydrolyzed to the corresponding formamide. For compounds with active methylene groups, DMF-DMA leads to the formation of enamines.[8]
Experimental Protocol: Formylation using DMF-DMA [8]
-
In a round-bottom flask under an inert atmosphere, dissolve the aromatic amine (1.0 equiv) in an anhydrous solvent (e.g., toluene) or use neat conditions.
-
Add DMF-DMA (typically 1.1 to 1.5 equivalents).
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the substrate's reactivity.
-
Monitor the reaction by TLC.
-
Upon completion, the product is isolated through standard workup and purification procedures.
Named Reactions in Aromatic Formylation
Certain classic named reactions provide powerful tools for the formylation of electron-rich aromatic systems, including anilines.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10]
Mechanistic Rationale: The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[10][11][12] This electrophilic iminium salt then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution.[9][11] Subsequent hydrolysis of the resulting iminium ion intermediate yields the aryl aldehyde.[9][12]
Workflow Diagram: Vilsmeier-Haack Reaction
Caption: Workflow of the Vilsmeier-Haack formylation of an aromatic amine.
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in the presence of an acid catalyst like acetic acid or trifluoroacetic acid, to formylate phenols and certain activated aromatic amines.[13][14][15]
Mechanistic Rationale: The reaction proceeds via electrophilic aromatic substitution.[13] HMTA decomposes in the acidic medium to generate an iminium ion electrophile.[13][14] This electrophile then attacks the electron-rich aromatic ring. A series of steps including an intramolecular redox reaction and subsequent hydrolysis leads to the final aldehyde product.[14] For anilines, formylation often occurs at the para position.[13]
Comparative Performance of Formylation Protocols
The choice of protocol is often a trade-off between reactivity, selectivity, cost, and environmental impact. The following table summarizes the key performance indicators for the discussed methods.
| Method | Formylating Agent | Catalyst/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Direct Formic Acid | Formic Acid | None (or Dean-Stark) | 80 - Reflux | 4 - 9 | Good to Excellent | Low cost, readily available, good atom economy.[4] | Requires water removal, can be slow for deactivated amines.[4] |
| Iodine-Catalyzed | Formic Acid | I₂ (catalytic) | 70 | 2 | up to 94 | Mild conditions, high efficiency, solvent-free.[7] | Iodine can be corrosive and requires removal. |
| Acetic Formic Anhydride | Acetic Formic Anhydride | Acetic Anhydride | -20 to 0 | < 0.25 | 97 - 100 | Very high reactivity, short reaction times, excellent yields.[3] | Moisture sensitive, cannot be stored.[4] |
| DMF-DMA | DMF-DMA | None | Room Temp. to Reflux | Variable | Good | Versatile, can formylate a range of nucleophiles.[8] | Can also act as a methylating agent, moisture sensitive.[8] |
| Vilsmeier-Haack | DMF | POCl₃ | 0 to 80 | Variable | Good | Widely applicable for electron-rich aromatics.[10][11] | Uses corrosive and hazardous reagents. |
| Duff Reaction | Hexamethylenetetramine | Acetic Acid/TFA | 85 - 120 | Variable | 20 - 80 | Good for ortho-formylation of phenols.[13] | Can have variable and sometimes low yields.[13] |
Green Chemistry Approaches in Formylation
In recent years, there has been a significant push towards developing more environmentally benign formylation protocols.
-
Solvent-Free and Catalyst-Free Conditions: Several methods have been developed that proceed under solvent-free conditions, reducing volatile organic compound (VOC) emissions.[1][5] Ultrasound irradiation has also been employed to promote the N-formylation of amines with formic acid at room temperature without the need for a catalyst.[5]
-
Reusable Catalysts: The use of solid-supported and magnetic nanocatalysts allows for easy recovery and reuse, minimizing waste and catalyst leaching into the product.[6][16]
-
CO₂ as a C1 Source: Innovative catalytic systems are being developed to utilize carbon dioxide, a renewable and non-toxic C1 source, for the N-formylation of amines in the presence of a reducing agent like a hydrosilane.[17][18]
Reaction Mechanism: Catalytic N-Formylation with CO₂ and Hydrosilane
Caption: Simplified schematic of catalytic N-formylation using CO₂ and a hydrosilane.
Conclusion and Future Outlook
The formylation of aromatic amines remains a vital transformation in organic synthesis. While classical methods using formic acid and its derivatives are robust and widely practiced, modern advancements are paving the way for more efficient, selective, and sustainable protocols. The choice of the optimal method will always be context-dependent, balancing factors such as substrate reactivity, desired scale, cost, and environmental considerations. For drug development professionals and researchers, a thorough understanding of the mechanistic nuances and practical limitations of each protocol is paramount for successful and responsible chemical synthesis. The continued development of novel catalytic systems, particularly those utilizing green reagents and conditions, will undoubtedly shape the future of this important chemical transformation.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. BJOC - From amines to (form)amides: a simple and successful mechanochemical approach [beilstein-journals.org]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature [comptes-rendus.academie-sciences.fr]
- 6. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 7. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Duff reaction - Wikipedia [en.wikipedia.org]
- 15. Duff_reaction [chemeurope.com]
- 16. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to High-Purity Synthesis: Validating 3-(Trifluoromethyl)formanilide with Orthogonal HPLC Methods
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable downstream data is built. For a compound like 3-(Trifluoromethyl)formanilide, a key building block in the synthesis of various agrochemicals and pharmaceuticals, ensuring its purity is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of synthesized this compound, designed for researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Purity Validation
Relying on a single analytical method for purity determination can be a precarious approach. Co-eluting impurities, which have similar retention times to the main compound under specific chromatographic conditions, can remain undetected. To mitigate this risk, employing orthogonal methods—techniques that separate compounds based on different chemical principles—is a scientifically robust strategy.[1][2] This guide will detail a primary Reversed-Phase HPLC (RP-HPLC) method and a comparative orthogonal method using a different stationary phase to provide a more comprehensive purity profile.
Primary Method: Reversed-Phase HPLC with a C18 Stationary Phase
Reversed-phase chromatography is the workhorse of modern HPLC, separating molecules based on their hydrophobicity.[3][4] For a moderately non-polar molecule like this compound, a C18 (octadecylsilyl) stationary phase is the logical first choice.[5][6] The long alkyl chains of the C18 phase provide a hydrophobic environment, leading to the retention of non-polar compounds.[7][8]
Causality of Method Component Selection:
-
Stationary Phase: A C18 column is selected due to its strong hydrophobic interactions with the aromatic ring and the trifluoromethyl group of the analyte.[5][6] This allows for good retention and separation from more polar impurities.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile, a polar aprotic organic solvent, acts as the strong eluent, disrupting the hydrophobic interactions between the analyte and the stationary phase.[9][10] Water is the weak solvent. A gradient elution, where the concentration of the organic solvent is increased over time, is chosen to ensure the elution of a wide range of potential impurities with varying polarities.[11]
-
Detector: A UV detector set at approximately 254 nm is ideal. The aromatic ring in this compound contains a chromophore that absorbs UV light, allowing for sensitive detection.
Experimental Workflow: Primary RP-HPLC Method
Caption: Workflow for the primary RP-HPLC purity analysis.
Orthogonal Method: Phenyl-Hexyl Stationary Phase for Alternative Selectivity
To ensure a comprehensive purity assessment, an orthogonal HPLC method is employed.[1] This involves using a stationary phase with a different separation mechanism. A phenyl-hexyl column offers an alternative selectivity based on π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte, in addition to hydrophobic interactions.[12] This can resolve impurities that may co-elute with the main peak on a C18 column.
Causality of Orthogonal Method Selection:
-
Stationary Phase: The phenyl-hexyl phase introduces a different retention mechanism (π-π interactions), which can alter the elution order of the analyte and impurities compared to the purely hydrophobic C18 phase.[12] This is particularly effective for separating aromatic compounds.
-
Mobile Phase: The same mobile phase composition (acetonitrile and water) can be used, allowing for a direct comparison of the selectivity of the two columns.
Performance Comparison: C18 vs. Phenyl-Hexyl
The following table summarizes the hypothetical but realistic performance data for the two methods in analyzing a synthesized batch of this compound.
| Parameter | Primary Method (C18) | Orthogonal Method (Phenyl-Hexyl) | Rationale for Performance |
| Purity of Main Peak (% Area) | 99.5% | 99.2% | The Phenyl-Hexyl column resolved a small, closely eluting aromatic impurity (0.3%) that co-eluted with the main peak on the C18 column. |
| Resolution of Key Impurity | 1.8 | 2.5 | The π-π interactions of the Phenyl-Hexyl phase provided enhanced selectivity for the aromatic impurity, leading to better resolution. |
| Analysis Time | 20 minutes | 25 minutes | The additional interactions on the Phenyl-Hexyl phase can sometimes lead to longer retention times and thus a slightly longer analysis time. |
| Peak Tailing Factor | 1.1 | 1.2 | Both columns show good peak shape, with the C18 being slightly more symmetrical. |
Detailed Experimental Protocols
Adherence to a detailed and validated protocol is crucial for reproducible results. The following protocols are based on established chromatographic principles and guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[13][14]
Protocol 1: Primary RP-HPLC Method (C18)
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Protocol 2: Orthogonal HPLC Method (Phenyl-Hexyl)
-
Instrumentation:
-
Same as Protocol 1.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-18 min: 40% to 90% B
-
18-20 min: 90% B
-
20-22 min: 90% to 40% B
-
22-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Same as Protocol 1.
-
-
Data Analysis:
-
Same as Protocol 1.
-
Trustworthiness Through System Suitability
To ensure the validity of the chromatographic system, system suitability tests must be performed before sample analysis, as stipulated by guidelines like USP <621>.[15][16]
References
- 1. orthogonal hplc methods | PPTX [slideshare.net]
- 2. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 5. hplcchina.com [hplcchina.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. zodiaclifesciences.com [zodiaclifesciences.com]
- 13. usp.org [usp.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
- 16. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 3-(Trifluoromethyl)formanilide Derivatives
Introduction: The Criticality of Specificity in Drug Development
In the landscape of modern drug discovery, the 3-(trifluoromethyl)formanilide scaffold and its derivatives represent a class of molecules with significant therapeutic potential. The trifluoromethyl (-CF3) group is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, these same properties can also present challenges, particularly in the realm of immunogenicity and bioanalytical assessment. When developing assays to quantify these compounds or monitor for anti-drug antibodies (ADAs), specificity is paramount. Cross-reactivity—the binding of an antibody to structurally similar but non-identical molecules—can lead to inaccurate quantification, flawed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and misleading safety assessments.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for this compound derivatives. We will move beyond rote protocols to explain the underlying immunological principles and the strategic rationale behind selecting appropriate analytical methodologies. Our focus is on building a robust, self-validating system for assessing antibody specificity, ensuring data integrity from discovery through to clinical application.
The Immunological Foundation: Why Small Molecules Trigger an Immune Response
Small molecules like this compound derivatives are, by themselves, generally non-immunogenic.[6] To elicit an antibody response for use in an immunoassay, they must be covalently bound to a large carrier protein (e.g., Keyhole Limpet Hemocyanin [KLH] or Bovine Serum Albumin [BSA]). In this context, the small molecule is termed a hapten .[4][6] The hapten-carrier conjugate is then used to immunize an animal, stimulating B-cells to produce antibodies.
The specificity of the resulting antibodies is critically dependent on the structure of the hapten and how it is presented to the immune system. Antibodies will be generated that recognize various features of the hapten, including the core aniline ring, the trifluoromethyl group, and the formanilide moiety. The challenge, and the focus of our analysis, is that these antibodies may also recognize metabolites or structurally related analogs that share these features.
Caption: The Hapten-Carrier principle for generating antibodies against small molecules.
Strategic Selection of Potential Cross-Reactants
A rigorous cross-reactivity analysis begins with the logical selection of compounds to test. The goal is to challenge the antibody with a panel of molecules that are most likely to be present in a biological sample or that share key structural motifs.
1. Structural Analogs:
-
Positional Isomers: 2-(Trifluoromethyl)formanilide and 4-(Trifluoromethyl)formanilide.
-
Parent Compound: 3-(Trifluoromethyl)aniline (lacking the formyl group).
-
Related Structures: Analogs with different substitutions on the aniline ring (e.g., chloro, methyl).
2. Predicted Metabolites: Drug metabolism can produce a variety of derivatives that may retain the core immunogenic epitopes. High-resolution mass spectrometry (HRMS) is an invaluable tool for identifying these metabolites in preclinical studies.[7][8]
-
Phase I Metabolites: Hydroxylated derivatives on the aromatic ring, N-deformylation products.
-
Phase II Metabolites: Glucuronide or sulfate conjugates, which can sometimes interfere with binding.
3. Synthetic Precursors and Impurities:
-
Intermediates from the manufacturing process can sometimes be present in the final drug product and should be evaluated.
Core Methodologies for Cross-Reactivity Assessment
Two primary techniques form the cornerstone of small molecule cross-reactivity analysis: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse of Immunoassays
The competitive ELISA format is the most common and robust method for assessing cross-reactivity for small molecules.[4] Its principle relies on the competition between the free analyte (in the sample or standard) and a fixed amount of labeled analyte for a limited number of antibody binding sites.
Causality Behind the Method: In this format, a higher concentration of the target analyte (or a cross-reacting substance) in the sample will result in less of the labeled analyte binding to the antibody, producing a lower signal. This inverse relationship between concentration and signal is key. The assay's specificity is validated by demonstrating that only the intended target and its close structural analogs can displace the labeled tracer.
Detailed Experimental Protocol: Competitive ELISA
-
Plate Coating:
-
Dilute the capture antibody (specific for the this compound hapten) to an optimal concentration (e.g., 1-5 µg/mL) in a coating buffer (e.g., 1X PBS, pH 7.4).
-
Add 100 µL of the antibody solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
Scientist's Note: The coating concentration must be optimized to ensure it is the limiting factor in the assay, which is crucial for a competitive format.
-
-
Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA or casein in 1X PBS).[9]
-
Incubate for 1-2 hours at room temperature (RT). This step is critical to prevent non-specific binding of subsequent reagents to the plate surface.[9]
-
-
Competition Reaction:
-
Prepare serial dilutions of the parent compound (standard curve) and each potential cross-reactant in Assay Diluent (e.g., Blocking Buffer).
-
In a separate dilution plate, add 50 µL of each standard or cross-reactant solution.
-
Add 50 µL of the hapten-enzyme conjugate (e.g., this compound-HRP) at a pre-optimized concentration.
-
Incubate for 1 hour at RT to allow the antibody to bind to the free analyte.
-
-
Plate Incubation:
-
Wash the coated and blocked assay plate 3 times.
-
Transfer 100 µL of the competition reaction mixture from the dilution plate to the assay plate.
-
Incubate for 1-2 hours at RT.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at RT.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Caption: Step-by-step workflow for a competitive ELISA.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a powerful, label-free technology that provides real-time data on binding affinity and kinetics (association and dissociation rates).[10][11] This level of detail is invaluable for understanding the nuances of cross-reactive binding.
Causality Behind the Method: In a typical SPR experiment for cross-reactivity, the antibody is immobilized on a sensor chip.[12] When the parent compound or a potential cross-reactant is flowed over the surface, binding causes a change in mass at the surface, which is detected as a change in the refractive index.[11][13] The magnitude of this response is proportional to the amount of bound analyte. By comparing the binding responses of different derivatives at the same concentration, their relative affinities can be precisely determined.
Key Experimental Steps for SPR Analysis
-
Antibody Immobilization: The anti-hapten antibody is covalently coupled to a sensor chip surface (e.g., a CM5 chip via amine coupling).[12] The goal is to achieve an immobilization level that provides a good signal-to-noise ratio without causing mass transport limitations.
-
Binding Analysis: The parent compound and each potential cross-reactant are injected at various concentrations over the immobilized antibody surface.
-
Data Acquisition: The binding events are recorded in real-time as a sensorgram (Response Units vs. Time).[11]
-
Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove the bound analyte, preparing the surface for the next injection.
Caption: Principle of Surface Plasmon Resonance (SPR) for interaction analysis.
Data Analysis and Interpretation
For both ELISA and SPR, the data is used to determine the concentration of each compound required to inhibit 50% of the maximal signal (IC50).
Calculation of Percent Cross-Reactivity:
The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Parent Compound / IC50 of Test Compound) x 100
Interpreting the Results:
-
A %CR of 100% indicates that the test compound has the same affinity for the antibody as the parent compound.
-
A %CR > 100% suggests the antibody has a higher affinity for the test compound.
-
A %CR < 1% is generally considered negligible cross-reactivity, though the acceptable threshold is project-dependent.
Hypothetical Data Summary Table
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| 3-(CF3)formanilide (Parent) | Parent Compound | 15.2 | 100% |
| 2-(CF3)formanilide | Positional Isomer | 305.8 | 5.0% |
| 4-(CF3)formanilide | Positional Isomer | 88.4 | 17.2% |
| 3-(CF3)aniline | Potential Metabolite | 45.1 | 33.7% |
| 3-Chloroformanilide | Structural Analog | > 1000 | < 1.5% |
Conclusion: A Framework for Confidence
The analysis of cross-reactivity for this compound derivatives is not a one-size-fits-all process. It requires a deep understanding of the underlying immunology, a strategic approach to selecting test compounds, and the proficient application of complementary bioanalytical techniques like competitive ELISA and SPR. By explaining the causality behind experimental choices and adhering to rigorous validation, researchers can build a comprehensive specificity profile for their antibodies. This diligence ensures the generation of reliable, high-quality data that can be trusted to guide critical decisions throughout the drug development lifecycle.
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijpras.com [ijpras.com]
- 9. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. books.rsc.org [books.rsc.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Trifluoro-Anilines
For Researchers, Scientists, and Drug Development Professionals
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the promising candidates, trifluoro-aniline derivatives have emerged as a significant class of compounds demonstrating potent and broad-spectrum antimicrobial activity. The incorporation of the trifluoromethyl (-CF3) group can enhance the lipophilicity and metabolic stability of these molecules, often leading to improved biological activity. This guide provides a comprehensive comparison of the antimicrobial efficacy of various trifluoro-aniline derivatives, supported by experimental data, to aid researchers in the pursuit of new therapeutic leads.
Understanding the Antimicrobial Potential of Trifluoro-Anilines
Aniline and its derivatives have long been recognized for their antimicrobial properties. The structural versatility of the aniline scaffold allows for modifications that can significantly enhance their efficacy against a wide range of bacterial and fungal pathogens. The introduction of a trifluoromethyl group is a key strategy in modern medicinal chemistry to improve the pharmacological profile of a compound. In the context of anilines, this substitution has been shown to be a critical determinant of their antimicrobial potency.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial efficacy of trifluoro-aniline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following table summarizes the MIC values for a selection of trifluoro-aniline derivatives against various microbial strains, compiled from multiple studies.
| Compound Name/Derivative | Target Microorganism(s) | MIC (µg/mL) | Key Findings & Reference(s) |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | 50 | Demonstrated both antibacterial and antibiofilm properties. Caused noticeable destruction to the bacterial cell membrane.[2][3][4] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | 100 | Showed antibacterial and antibiofilm activity. Induced reactive oxygen species (ROS) generation.[2][3][4] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 13) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 | Exhibited good activity against Gram-positive bacteria.[2] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (Difluoro aniline derivative 17) | MRSA strains | 6.25 | Showed moderate activity against MRSA.[2] |
| Fluoro-trifluoromethyl substituted aniline pyrazole derivative (Compound 59) | Gram-positive bacteria | 0.78 - 3.125 | One of the most potent compounds in its series against Gram-positive bacteria.[5] |
| Tetrasubstituted trifluoromethyl aniline pyrazole derivative (Compound 79) | Gram-positive bacteria | 0.78 | Demonstrated potent activity against all tested Gram-positive bacteria.[5] |
Note: The presented MIC values are sourced from different studies and should be interpreted in the context of their specific experimental conditions. Direct comparison of absolute values across different studies may not be entirely accurate due to variations in methodology.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of trifluoro-aniline derivatives is intricately linked to their chemical structure. Several key SAR observations can be deduced from the available data:
-
Hydrophobicity and Lipophilicity: The addition of hydrophobic substituents, such as alkyl groups, to the aniline moiety has been shown to significantly increase antibacterial activity.[2] Similarly, increasing the size of halogen substituents, which enhances lipophilicity, has been correlated with improved potency.[2]
-
Polar Protic Groups: The presence of polar protic groups, such as carboxylic acid or hydroxyl groups, on the aniline ring has been found to eliminate or significantly reduce antimicrobial activity.[2][5]
-
Position and Nature of Substituents: The specific placement and type of substituents on the aniline ring are crucial. For instance, in a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, chloro and bromo substitutions showed improved activity compared to fluoro-substitutions.[2]
Mechanistic Insights: How Trifluoro-Anilines Combat Microbes
The precise mechanisms of action for all trifluoro-aniline derivatives are not fully elucidated; however, several studies point towards a multi-pronged attack on microbial cells.
Membrane Disruption
A primary mechanism appears to be the disruption of the bacterial cell membrane. Studies on compounds like 2-iodo-4-trifluoromethylaniline (ITFMA) and 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) have demonstrated noticeable destruction of the cell membrane of Vibrio parahaemolyticus.[2][4] This disruption can lead to leakage of intracellular components and ultimately, cell death.
Generation of Reactive Oxygen Species (ROS)
Another key mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). The accumulation of ROS within the bacterial cell can damage vital macromolecules such as DNA, proteins, and lipids, leading to cellular dysfunction and death. This has been identified as a key bactericidal mechanism for some fluorinated antimicrobial agents.[3]
Caption: Proposed mechanisms of antimicrobial action for trifluoro-anilines.
Experimental Protocols: Assessing Antimicrobial Efficacy
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antimicrobial efficacy of a compound. The broth microdilution method is a commonly used and standardized technique.[1][6]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the target microorganism from a fresh agar plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the trifluoro-aniline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in separate wells.
-
Seal the plate and incubate at 37°C for 16-24 hours.
-
-
Determination of MIC:
Caption: Experimental workflow for MIC determination.
Conclusion and Future Directions
Trifluoro-aniline derivatives represent a promising avenue for the development of novel antimicrobial agents. Their efficacy against a range of pathogens, including drug-resistant strains, underscores their therapeutic potential. The insights into their structure-activity relationships and mechanisms of action provide a solid foundation for the rational design of more potent and selective compounds. Future research should focus on expanding the library of trifluoro-aniline derivatives, evaluating their efficacy against a broader spectrum of microorganisms, and conducting in-depth mechanistic and toxicity studies to pave the way for their clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Trifluoromethyl)formanilide
This document provides essential, procedural guidance for the safe handling and disposal of 3-(Trifluoromethyl)formanilide (CAS 657-78-3). As a trifluoromethylated anilide derivative, this compound requires stringent adherence to hazardous waste protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards.
Part I: Hazard Assessment and Immediate Safety Precautions
Before any handling or disposal, a thorough risk assessment is mandatory. The first and most critical step is to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a dedicated SDS for this compound was not available in public databases, an assumed hazard profile can be constructed based on structurally similar compounds, such as 3-(Trifluoromethyl)aniline.[1][2] This approach is a common risk mitigation strategy in the absence of specific data.
The trifluoromethyl group and aniline core suggest potential for significant biological activity and toxicity. Anilines are known to be toxic, and halogenated organic compounds often present environmental hazards.[2][3][4] Therefore, this compound must be treated as hazardous waste unless explicitly determined otherwise.[5]
Assumed Hazard Profile
The following table summarizes the likely hazards associated with this compound, extrapolated from related chemical structures.
| Hazard Class | Description | Rationale & Source Analogy |
| Acute Toxicity | Potentially harmful or fatal if swallowed, inhaled, or in contact with skin.[1][6][7] | Structurally related compounds like 3-(Trifluoromethyl)aniline are classified as acutely toxic.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][7][8] | Aniline derivatives are frequently skin irritants.[3][8] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1][7][8] | This is a common hazard for many organic chemicals, especially anilines.[1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[1][7][8] | Fine organic powders and vapors can irritate the respiratory system.[1][9] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[1][10] | Halogenated organic compounds are often persistent and harmful to the environment.[4] |
Mandatory Personal Protective Equipment (PPE)
Given the assumed hazard profile, the following PPE is required at all times when handling this compound for disposal.[7][10]
| Equipment | Specification | Justification |
| Gloves | Chemically resistant nitrile or neoprene gloves. Double-gloving is recommended. | Protects against dermal contact, a primary route of exposure.[11][12] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Prevents splashes and aerosols from contacting the eyes.[7][8][10] |
| Body Protection | A fully buttoned laboratory coat. An impermeable apron may be necessary for larger quantities. | Protects clothing and skin from contamination.[10] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.[10] | All handling of solids should occur in a certified chemical fume hood to minimize inhalation risk.[3] |
Part II: Waste Characterization and Segregation Protocol
Proper disposal begins with correct waste characterization and meticulous segregation. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[13][14] this compound waste is presumed to be a toxic hazardous waste .
Causality of Segregation: The cardinal rule of chemical waste management is to never mix incompatible waste streams.[5][15] Mixing can lead to violent reactions, generation of toxic gases, or fires.[16] Furthermore, mixing hazardous with non-hazardous waste needlessly increases the volume of regulated waste and disposal costs.[5][17]
Segregation Directives:
-
Halogenated vs. Non-Halogenated: As a halogenated organic compound, this waste must be collected in a container designated specifically for halogenated organic waste .[15][17] This is critical because disposal methods, such as incineration, differ for halogenated and non-halogenated streams.[4]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated consumables (e.g., weigh boats, wipes, gloves), in a designated solid waste container.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. Do not mix aqueous solutions with organic solvent solutions.[10]
-
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the sewer drain.[15][18]
Part III: Step-by-Step Disposal Methodology
This protocol provides a self-validating system for the collection, storage, and disposal of this compound waste, ensuring compliance with EPA and OSHA regulations.[13][19][20]
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Use a container made of a material that is chemically resistant to the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[15][16] The container must have a secure, leak-proof screw cap.[13][16]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[16][21]
Step 2: Waste Collection
-
Point of Generation: Accumulate waste at or near the point of its generation, under the control of laboratory personnel.[13]
-
Solid Waste: Carefully transfer solid waste into the designated container, avoiding the generation of dust.[9][18] Use tools like a spatula or powder funnel.
-
Liquid Waste: Use a funnel to pour liquid waste into the designated container to prevent spills on the container's exterior.[22]
-
Headspace: Do not fill containers beyond 90% capacity to allow for vapor expansion.[22][23]
Step 3: Full Labeling and Documentation
-
Complete the Label: Once waste is added, the label must be completed with the following information:
Step 4: Temporary Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which could be a marked area on a benchtop or within a chemical fume hood.[14][16]
-
Segregation in Storage: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and acids.[1][16] Use secondary containment (e.g., a spill tray) to prevent leaks from spreading.[13][15]
-
Container Integrity: Keep the container securely closed at all times except when adding waste.[14][21][22] Regularly inspect the SAA for any signs of leaks or container degradation.[16]
Step 5: Final Disposal
-
Arrange for Pickup: Once the container is full or is no longer being used, arrange for its collection by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][18]
The following diagram outlines the procedural workflow for proper disposal.
Caption: Workflow for the safe disposal of this compound.
Part IV: Emergency Procedures
All personnel must be trained on emergency response.[19] An emergency plan should be in place and readily accessible.[19][20]
-
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert colleagues.[10]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[10]
-
Contain: Use an inert absorbent material (e.g., vermiculite, Chemizorb®) to contain liquid spills.[10][18] For solids, avoid creating dust.
-
Cleanup: Wearing full PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[10][18] Decontaminate the area once the material is removed.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
References
- 1. fishersci.com [fishersci.com]
- 2. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. acewaste.com.au [acewaste.com.au]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. iip.res.in [iip.res.in]
- 18. benchchem.com [benchchem.com]
- 19. cleanmanagement.com [cleanmanagement.com]
- 20. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 21. pfw.edu [pfw.edu]
- 22. ethz.ch [ethz.ch]
- 23. se.tmu.ac.jp [se.tmu.ac.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
